Product packaging for Boc-His(Trt)-OH(Cat. No.:CAS No. 32926-43-5)

Boc-His(Trt)-OH

Número de catálogo: B557146
Número CAS: 32926-43-5
Peso molecular: 497.6 g/mol
Clave InChI: OYXZPXVCRAAKCM-SANMLTNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Boc-His(Trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31N3O4 B557146 Boc-His(Trt)-OH CAS No. 32926-43-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32926-43-5
Record name Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Boc-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine, commonly known as Boc-His(Trt)-OH. This essential reagent is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within drug development and proteomics research. This document is intended to serve as a comprehensive resource for scientists and professionals in these fields.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-histidine, strategically modified with two protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the bulky trityl (Trt) group on the τ-nitrogen of the imidazole side chain. These modifications are crucial for preventing unwanted side reactions during peptide synthesis.

General Information
PropertyValueReference
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid[1]
Synonyms Nα-Boc-N(im)-trityl-L-histidine, Boc-L-His(Trt)-OH[2][3]
CAS Number 32926-43-5[4]
Molecular Formula C₃₀H₃₁N₃O₄[4]
Molecular Weight 497.58 g/mol [4]
Appearance White to off-white powder[5]
Physicochemical Properties
PropertyValueReference
Melting Point ~130 °C (with decomposition)[1][6]
Boiling Point 667.5 ± 55.0 °C (Predicted)[1][6]
Solubility Soluble in DMSO, requires ultrasonic assistance for high concentrations. Hygroscopic DMSO can impact solubility.[5]
pKa (Imidazole Side Chain) The pKa of the imidazole side chain in histidine is approximately 6.0. The electron-withdrawing nature of the trityl group is expected to lower this value, though a precise experimental value for the protected form is not readily available.[7][8]
Optical Rotation [α]20/D +12.5 ± 1.0°, c = 1% in methanol
Structural Information
IdentifierString
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O
InChI 1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1

Experimental Protocols

This compound is a cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS). The following protocols outline its use in this methodology.

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using Boc-protected amino acids follows a cyclical process of deprotection, neutralization, and coupling.

Boc_SPPS_Cycle Resin Resin-AA(n) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing Washing Steps Deprotection->Washing Wash Neutralization Neutralization (DIEA in DCM) Coupling Coupling (Boc-AA(n+1)-OH, Coupling Reagent) Neutralization->Coupling Washing_After Washing_After Coupling->Washing_After Wash Washing->Neutralization Resin_Next Resin-AA(n+1) Resin_Next->Deprotection Repeat Cycle Washing_After->Resin_Next Deprotection_Pathways cluster_Boc Boc-SPPS Peptide_Resin Peptide-Resin with Boc-His(Trt) Final_Cleavage Final Cleavage (e.g., HF or TFA cocktail) Peptide_Resin->Final_Cleavage Simultaneous Boc and Trt Deprotection Cleaved_Peptide Cleaved Peptide with deprotected His Final_Cleavage->Cleaved_Peptide

References

Boc-His(Trt)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-N(im)-trityl-L-histidine, commonly known as Boc-His(Trt)-OH. It is a critical building block in peptide synthesis, particularly for the introduction of histidine residues into peptide sequences. This document outlines its chemical properties, applications in peptide synthesis, and detailed experimental considerations.

Core Properties of this compound

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a trityl (Trt) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

PropertyValueReferences
CAS Number 32926-43-5[1][2][3][4][5][6]
Molecular Formula C₃₀H₃₁N₃O₄[1][2][4][6][7]
Molecular Weight 497.58 g/mol [1][2][4][6]
Appearance White to off-white powder[4][7]
Purity ≥98%[1][2][6]
Melting Point 130 °C (decomposition)[4][6]
Storage 2-8 °C

Role in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The Boc group on the α-amino is acid-labile and is typically removed with trifluoroacetic acid (TFA). The Trt group protecting the imidazole side chain is also acid-labile but requires milder acidic conditions for removal, offering orthogonal protection. This differential stability is crucial for selectively deprotecting the N-terminus for chain elongation without prematurely removing the side-chain protection.

The trityl group offers significant advantages for histidine protection:

  • Prevention of Racemization: It effectively minimizes the risk of racemization of the histidine residue during the coupling step.

  • Suppression of Side Reactions: It prevents undesirable side reactions at the imidazole ring.

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a this compound residue during SPPS.

SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (e.g., TFA) Resin->Deprotection1 Neutralization1 Neutralization (e.g., DIEA) Deprotection1->Neutralization1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Neutralization1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Boc Deprotection Wash1->Deprotection2 Repeat for next amino acid Wash2 Wash Deprotection2->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final residue Peptide Purified Peptide Cleavage->Peptide Protecting_Groups Protected_AA This compound Boc (α-amino) Trt (imidazole) Deprotection_Step Deprotection Condition Protected_AA->Deprotection_Step Boc_Removed Free α-amino (for chain elongation) Deprotection_Step->Boc_Removed Strong Acid (e.g., TFA) Trt_Intact Intact Trt (imidazole protected) Deprotection_Step->Trt_Intact Strong Acid (e.g., TFA) Final_Cleavage Final Cleavage (e.g., HF) Boc_Removed->Final_Cleavage Trt_Intact->Final_Cleavage Fully_Deprotected Fully Deprotected Histidine Residue Final_Cleavage->Fully_Deprotected

References

Solubility Profile of Boc-His(Trt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, offering critical data and standardized protocols to facilitate the effective use of this vital amino acid derivative.

Introduction

This compound is a widely utilized protected amino acid in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group on the imidazole side chain of histidine prevents undesirable side reactions, while the tert-butyloxycarbonyl (Boc) group protects the α-amino group. A thorough understanding of its solubility characteristics is paramount for efficient reaction setup, purification, and handling. This guide summarizes known solubility data and provides a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of moisture.

SolventPolarity IndexQuantitative SolubilityQualitative Description
Dimethylformamide (DMF)6.4~248.8 mg/mLClearly Soluble
Dimethyl sulfoxide (DMSO)7.2100 mg/mLSoluble
N-Methyl-2-pyrrolidone (NMP)6.5Data not availableLikely soluble
Chloroform4.1Data not availableSlightly Soluble
Methanol5.1Data not availableSparingly Soluble
Tetrahydrofuran (THF)4.0Data not availableLikely sparingly to slightly soluble
Acetonitrile (ACN)5.8Data not availableLikely sparingly to slightly soluble
Ethyl Acetate (EtOAc)4.4Data not availableLikely sparingly soluble
Dichloromethane (DCM)3.1Data not availableLikely sparingly to slightly soluble
Water10.2Data not availableInsoluble

Note: The qualitative description for NMP is based on the solubility of the similar compound Boc-His(Trt)-Aib-OH, which is reported to be soluble in NMP. Qualitative descriptions for THF, ACN, EtOAc, and DCM are estimations based on the general solubility trends of protected amino acids.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in a specific solvent. This method is based on the principle of reaching equilibrium saturation and subsequent quantification.

3.1. Materials

  • This compound

  • Solvent of interest (analytical grade or higher)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stirrer or orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep_start Start add_excess Add excess this compound to vial prep_start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate (e.g., 24-48h at 25°C) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter supernatant (0.22 µm) withdraw->filter_sample dilute Dilute to known concentration filter_sample->dilute hplc Analyze by HPLC dilute->hplc determine_conc Determine concentration from curve hplc->determine_conc calibration Generate calibration curve calibration->determine_conc calculate_sol Calculate solubility determine_conc->calculate_sol analysis_end End calculate_sol->analysis_end

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own solubility tests under their specific experimental conditions for the most accurate results.

A Comprehensive Technical Guide to Boc-His(Trt)-OH: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Boc-N(im)-Trityl-L-histidine (Boc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers reliable suppliers, purchasing considerations, detailed experimental protocols for its use in peptide synthesis, and its application in the context of a key biological signaling pathway.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative essential for the incorporation of histidine residues in peptides synthesized via the Boc/Bzl strategy.[1][2] The bulky trityl (Trt) group on the imidazole side chain of histidine serves as a crucial protecting group, effectively preventing racemization and undesirable side reactions during the coupling steps of SPPS.[3][4] Its acid-labile nature allows for its simultaneous removal along with the Nα-Boc protecting group during the final cleavage from the resin, streamlining the synthesis process.[3] This derivative is widely used in the synthesis of bioactive peptides and peptide-based therapeutics.[1]

Sourcing and Procurement of this compound

A multitude of chemical suppliers offer this compound, catering to various scales of research and development. When selecting a supplier, it is imperative to consider purity, availability of technical documentation, and cost-effectiveness.

Table 1: Supplier and Purchasing Options for this compound

SupplierPurityAvailable QuantitiesCAS NumberAdditional Information
Sigma-Aldrich (Merck) ≥98.0% (TLC), ≥98.0% (HPLC)1 g, 5 g, 25 g32926-43-5Offers Novabiochem® brand, known for high quality in peptide synthesis.[5]
MedchemExpress 99.84% (HPLC)100 mg, 1 g, 5 g32926-43-5Provides a detailed Certificate of Analysis with purity and characterization data.[6]
Aapptec Peptides Lot-specificCustom and bulk quantities32926-43-5Specializes in peptide synthesis reagents and provides Certificates of Analysis.[7]
Biorbyt 95%1 g32926-43-5Offers the product as a lyophilized powder.[1]
CP Lab Safety min 98%100 g32926-43-5Provides bulk quantities for larger scale synthesis.[8]
Research Scientific ≥98.0%1 g32926-43-5UK-based supplier.[9]
Home Sunshine Pharma ≥98.0%Inquire for quantities32926-43-5Manufacturer and supplier based in China.[10]
ApiSyn Healthcare Pvt. Ltd. Under DevelopmentLab Sample Available32926-43-5Indian supplier focused on R&D purposes.[11]
Suzhou Highfine Biotech Inquire for purity100g, 1kg, 25kg32926-43-5China-based supplier offering a range of quantities.[12]

Experimental Protocol: Solid-Phase Synthesis of Angiotensin II using this compound

This section details a representative protocol for the manual solid-phase synthesis of the octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using the Boc/Bzl strategy. This compound is utilized for the incorporation of the histidine residue at position 6.

Materials and Reagents
  • Boc-amino acids (Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(Br-Z)-OH, Boc-Ile-OH, this compound, Boc-Pro-OH, Boc-Phe-OH)

  • Merrifield resin (1% divinylbenzene, 100-200 mesh)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Synthesis Workflow

The synthesis follows a stepwise elongation of the peptide chain on the solid support, involving repetitive cycles of deprotection and coupling.

Boc_SPPS_Workflow Resin Merrifield Resin Attach 1. Attach First Amino Acid (Boc-Phe-OH) Resin->Attach Deprotection1 2. Boc Deprotection (50% TFA in DCM) Attach->Deprotection1 Neutralization1 3. Neutralization (10% DIEA in DCM) Deprotection1->Neutralization1 Coupling1 4. Couple Second Amino Acid (Boc-Pro-OH) Neutralization1->Coupling1 Wash1 Wash (DCM and DMF) Coupling1->Wash1 Repeat Repeat Steps 2-4 for: - this compound - Boc-Ile-OH - Boc-Tyr(Br-Z)-OH - Boc-Val-OH - Boc-Arg(Tos)-OH - Boc-Asp(OBzl)-OH Wash1->Repeat Cleavage 5. Cleavage and Deprotection (Anhydrous HF with Anisole) Repeat->Cleavage Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Analysis 8. Analysis (Mass Spectrometry) Purification->Analysis

Boc-SPPS Workflow for Angiotensin II Synthesis
Detailed Synthesis Steps

  • Resin Preparation and First Amino Acid Attachment:

    • Swell 1 g of Merrifield resin in DCM in a reaction vessel.

    • Attach the first amino acid, Boc-Phe-OH, to the resin via its cesium salt to minimize racemization.[13]

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[13]

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt of the amino group by washing the resin with a 10% solution of DIEA in DCM.[14]

    • Wash the resin with DCM to remove excess DIEA.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the next Boc-amino acid (e.g., Boc-Pro-OH) and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DCC in DCM to the amino acid solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for the required coupling time (see Table 2).[15]

    • Monitor the completion of the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Table 2: Coupling Times for Angiotensin II Synthesis [15]

Amino AcidCoupling Time (minutes)
Boc-Pro-OH30-35
This compound30
Boc-Ile-OH30-45
Boc-Tyr(Br-Z)-OH30-40
Boc-Val-OH30-40
Boc-Arg(Tos)-OH30-35
Boc-Asp(OBzl)-OH30-40
  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the Angiotensin II sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add 1 mL of anisole as a scavenger per gram of resin.

    • Carefully distill anhydrous HF into the reaction vessel at -78°C.

    • Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from histidine).[16]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the precipitate several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Centrifuge and decant the ether.

    • Dry the crude peptide under vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[17][18]

    • A typical gradient would be from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final Angiotensin II peptide as a white powder.[19]

Application Context: The Angiotensin II Signaling Pathway

The synthesized Angiotensin II peptide is a potent vasoconstrictor and a key component of the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and cardiovascular homeostasis.[20][21] Understanding its signaling pathway is crucial for drug development efforts targeting hypertension and other cardiovascular diseases.

Angiotensin II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor.[22][23]

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activates Gene Gene Transcription (Hypertrophy, Vasoconstriction, Inflammation) MAPK->Gene Regulates

Angiotensin II Signaling Pathway via AT1 Receptor

Pathway Description:

  • Binding and Activation: Angiotensin II binds to the AT1 receptor on the cell surface.[20]

  • G-Protein Activation: This binding activates the heterotrimeric G-protein, Gq/11.[23]

  • PLC Activation: The activated Gq/11 stimulates Phospholipase C (PLC).[21]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[22]

  • PKC Activation: DAG and the increased cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[21]

  • Downstream Signaling: PKC, in turn, activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (comprising ERK, JNK, and p38 kinases).[22]

  • Cellular Response: These signaling events culminate in the nucleus, where they regulate gene transcription, leading to cellular responses such as cardiomyocyte hypertrophy, vasoconstriction, and inflammation.[22]

Conclusion

This compound is an indispensable reagent for researchers and professionals in the field of peptide synthesis and drug development. Its effective protection of the histidine side chain ensures the synthesis of high-purity peptides with the correct stereochemistry. A thorough understanding of its sourcing, handling, and application in SPPS, as exemplified by the synthesis of Angiotensin II, empowers scientists to efficiently produce complex peptides for investigating critical biological pathways and developing novel therapeutics. The careful selection of suppliers and adherence to optimized experimental protocols are paramount to achieving successful and reproducible results.

References

Navigating the Safe Use of Boc-His(Trt)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive material safety data and handling protocols for N-α-Boc-N-τ-trityl-L-histidine (Boc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Section 1: Chemical Identification and Physical Properties

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group.[1] These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₀H₃₁N₃O₄[1]
Molecular Weight 497.58 g/mol
Appearance White to off-white powder
Melting Point ~130 °C (decomposes)
CAS Number 32926-43-5[1][2]
Synonyms Nα-Boc-Nτ-trityl-L-histidine[1]

Section 2: Hazard Identification and Toxicology

While extensive quantitative toxicity data such as LD50 and LC50 values are not available for this compound, the available Material Safety Data Sheets (MSDS) indicate potential hazards that necessitate careful handling.

Potential Health Effects: [1]

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.

  • Eye Contact: May cause eye irritation.

Table 2: Toxicological Data Summary

MetricValueSource
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1]
Skin Corrosion/Irritation May cause skin irritation[1]
Serious Eye Damage/Irritation May cause eye irritation[1]
Respiratory or Skin Sensitization No data available
Carcinogenicity No data available[1]
Mutagenicity No data available[1]
Reproductive Toxicity No data available[1]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource
Eye Protection Safety glasses with side-shields or goggles.[1]
Hand Protection Compatible chemical-resistant gloves.[1]
Skin and Body Protection Laboratory coat.[1]
Respiratory Protection Use a NIOSH-approved respirator with appropriate filter cartridges when handling large quantities or in poorly ventilated areas.[1]

3.2 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust.[1]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.[1]

3.3 Storage Conditions

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2°C and 8°C.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_synthesis Synthesis cluster_cleanup Post-Synthesis RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Weighing Weighing in Fume Hood SelectPPE->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution SPPS Solid-Phase Peptide Synthesis Dissolution->SPPS WasteDisposal Dispose of Waste (per regulations) SPPS->WasteDisposal Decontaminate Decontaminate Work Area WasteDisposal->Decontaminate Store Store Unused Material Properly Decontaminate->Store

Safe handling workflow for this compound.

Section 4: Accidental Release and First Aid Measures

4.1 Accidental Release Measures

  • Small Spills: Carefully sweep up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.

4.2 First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

Section 5: Experimental Protocol - Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-SPPS. The following is a general protocol for the incorporation of an amino acid residue onto a solid support. This protocol should be adapted based on the specific peptide sequence and resin used.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers for cleavage (e.g., triisopropylsilane)

Methodology:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resin with a 10% solution of DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and then with DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Boc deprotection, wash and dry the peptide-resin.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

The following diagram illustrates the general workflow for Boc-SPPS.

Boc_SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA/DCM) Deprotect->Neutralize Couple 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralize->Couple Wash 5. Washing (DMF, DCM) Couple->Wash Cycle Repeat for next AA? Wash->Cycle Cycle->Deprotect Yes Cleave Final Cleavage & Side-chain Deprotection (TFA Cocktail) Cycle->Cleave No Precipitate Peptide Precipitation (Cold Ether) Cleave->Precipitate End Purified Peptide Precipitate->End

General workflow for Boc-Solid Phase Peptide Synthesis.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult the full Safety Data Sheet (SDS) before use.

References

The Trityl (Trt) Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the selective and temporary masking of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity. The trityl (Trt) protecting group, a bulky triphenylmethyl moiety, has established itself as a cornerstone in the repertoire of peptide chemists. Its utility stems from its unique combination of steric hindrance and extreme acid lability, which allows for strategic and orthogonal protection schemes, particularly within the widely adopted Fmoc/tBu strategy. This technical guide provides an in-depth exploration of the function of the trityl group, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their peptide synthesis endeavors.

Core Functions and Applications of the Trityl Group

The primary role of the trityl group in peptide synthesis is the protection of various amino acid side chains. Its large steric profile can also be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[1]

Side-Chain Protection:

The Trt group is most commonly employed for the side-chain protection of the following amino acids:

  • Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection crucial. The S-trityl protection is stable during peptide chain assembly and can be readily removed under mild acidic conditions, often concurrently with the final cleavage of the peptide from the resin.[2][3] This allows for the generation of peptides with free thiol groups, which can then be used for disulfide bond formation or other modifications.

  • Histidine (His): The imidazole side chain of histidine can be protected at the τ-nitrogen by the Trt group. This prevents side reactions such as N-acylation during coupling steps.[4][5] However, it is important to note that Trt protection on histidine does not completely prevent racemization during activation.[4]

  • Asparagine (Asn) and Glutamine (Gln): The amide side chains of Asn and Gln can be protected with the Trt group to improve their solubility in organic solvents and to prevent side reactions like dehydration to nitriles or pyroglutamate formation.[5]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups of Ser and Thr can be protected as trityl ethers.[4] This protection is particularly useful when selective deprotection is required for on-resin modifications, such as phosphorylation.

Chemical Properties and Orthogonality

The defining characteristic of the trityl group is its high sensitivity to acidic conditions. This property is fundamental to its application in orthogonal protection strategies, particularly in Fmoc-based SPPS where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups are typically acid-labile.

The trityl group is significantly more acid-labile than the commonly used tert-butyl (tBu) group.[1][6] This difference in lability allows for the selective deprotection of Trt-protected side chains while tBu-protected residues remain intact. This orthogonality is highly valuable for on-resin modifications such as cyclization, branching, or the introduction of post-translational modifications.[1]

Quantitative Data: A Comparative Overview

The choice of a protecting group is often guided by its relative stability and the conditions required for its removal. The following tables summarize key quantitative and qualitative differences between the trityl group and other related protecting groups.

Protecting GroupPrimary Use in Peptide SynthesisRelative Acid LabilityCleavage ConditionsOrthogonality
Trityl (Trt) Protection of Cys, His, Asn, Gln, Ser, Thr side chains.HighVery mild acid (e.g., 1% TFA in DCM).[6]Orthogonal to tBu and Fmoc.
tert-Butyl (tBu) Protection of Asp, Glu, Ser, Thr, Tyr side chains.ModerateStrong acid (e.g., >90% TFA).[6]Part of the standard Fmoc/tBu orthogonal pair.
4-Methoxytrityl (Mmt) Protection of Cys, His side chains.Very High1% TFA in DCM/TIS.[4]Orthogonal to tBu, Fmoc, and Trt.
4-Methyltrityl (Mtt) Protection of His side chains.High15% TFA for complete removal.[4]Orthogonal to tBu and Fmoc.

General Order of Acid Lability: Mmt > Trt > Mtt[4]

Experimental Protocols

Protocol 1: Attachment of the First Fmoc-Amino Acid to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the first amino acid onto the highly acid-sensitive 2-chlorotrityl chloride resin, which is often used for the synthesis of protected peptide fragments.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-amino acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and DIPEA (6-10 equivalents) in anhydrous DCM. If the amino acid is not fully soluble, add a minimal amount of anhydrous DMF to achieve a clear solution.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add methanol (10 mL per gram of resin) to the reaction vessel and agitate for an additional 15-30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of a Trityl-Protected Side Chain

This protocol outlines the selective removal of a Trt group from an amino acid side chain while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin with a Trt-protected amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) (as scavengers)

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Prepare a deprotection solution of 1-5% TFA in DCM containing 2-5% of a scavenger (TIS or TES). The scavenger is crucial to quench the highly reactive trityl cation that is released.

  • Treat the resin with the deprotection solution. The reaction can be monitored by the appearance of a yellow-orange color, which indicates the presence of the trityl cation.

  • Agitate the mixture for 5-15 minutes. Repeat the treatment with fresh deprotection solution until the solution remains colorless, indicating complete removal of the Trt group.

  • Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and the cleaved trityl adducts.

  • Neutralize the resin with a solution of 5-10% DIPEA in DCM (3 times) to ensure the peptide is ready for the next synthetic step.

  • Wash the resin again with DCM (3 times) and DMF (3 times).

Protocol 3: Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Resin

This protocol allows for the cleavage of the peptide from the 2-chlorotrityl resin while keeping the acid-labile side-chain protecting groups, including Trt, intact.

Materials:

  • Fully assembled peptidyl-resin on 2-chlorotrityl support

  • Acetic acid (AcOH)

  • Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare a cleavage cocktail of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8 v/v/v).[7]

  • Suspend the dry peptidyl-resin in the cleavage cocktail (approximately 10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots, removing the solvent, and analyzing the product by HPLC.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2-3 times) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to remove the DCM.

  • Precipitate the protected peptide by adding the concentrated solution dropwise to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual cleavage reagents.

  • Dry the protected peptide fragment under vacuum.

Mandatory Visualizations

Trityl Group Structure and Protection Mechanism

Trityl_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_deprotection Deprotection TrtCl Trityl Chloride (Trt-Cl) TrtCation Trityl Cation (Trt+) TrtCl->TrtCation SN1 (Base) AminoAcid Amino Acid Side Chain (e.g., Cys-SH) ProtectedAA Protected Amino Acid (e.g., Cys-S-Trt) AminoAcid->ProtectedAA Protection TrtCation->ProtectedAA Protection ProtectedAA_dep Protected Amino Acid (e.g., Cys-S-Trt) FreeAA Deprotected Amino Acid (e.g., Cys-SH) ProtectedAA_dep->FreeAA Deprotection TrtCation_dep Trityl Cation (Trt+) ProtectedAA_dep->TrtCation_dep Deprotection Acid Mild Acid (e.g., 1% TFA) Acid->FreeAA Deprotection Acid->TrtCation_dep Deprotection

Caption: Mechanism of trityl protection and deprotection of an amino acid side chain.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Trityl Protection

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 2. Amino Acid Coupling (Fmoc-AA(Trt)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1) times Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Fmoc_Deprotection Final Nα-Fmoc Deprotection Repeat->Final_Fmoc_Deprotection No Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail with Scavengers) Final_Fmoc_Deprotection->Cleavage Precipitation 4. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 5. Purification (RP-HPLC) Precipitation->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The trityl protecting group is an indispensable tool in modern peptide synthesis, offering a unique set of properties that enable the synthesis of complex and modified peptides. Its high acid lability provides the orthogonality required for sophisticated synthetic strategies, while its steric bulk can mitigate common challenges such as peptide aggregation. A thorough understanding of its chemical characteristics, coupled with the application of robust experimental protocols, allows researchers to harness the full potential of the trityl group. This guide serves as a comprehensive resource to aid in the strategic implementation of trityl protection, ultimately contributing to the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) and outlines the recommended conditions for its storage to ensure its integrity for use in research and pharmaceutical development. Understanding the chemical stability of this critical raw material is paramount for the successful synthesis of peptides and other therapeutic agents.

Chemical Stability Profile

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its stability is influenced by several factors, including temperature, moisture, light, and pH. The molecule possesses two key protecting groups, the Boc group on the α-amino group and the trityl (Trt) group on the imidazole side chain of histidine, each with its own susceptibility to degradation.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can lead to the degradation of this compound. The tert-butyloxycarbonyl (Boc) protecting group is known to be thermolabile and can be removed by heating, leading to the formation of the free amine and byproducts such as isobutylene and carbon dioxide. While this typically requires high temperatures, prolonged exposure to moderately elevated temperatures during storage or transport could initiate degradation.

  • Moisture: As with many lyophilized powders, this compound is hygroscopic. The presence of moisture can facilitate hydrolysis of the Boc group, particularly in the presence of any acidic or basic impurities. It is crucial to handle the solid material in a dry environment and to properly seal containers after use. For solutions, the presence of water is a key factor in potential degradation pathways.

  • Light: The trityl (Trt) group is known to be sensitive to photolytic cleavage. Exposure to light, particularly UV light, can lead to the formation of trityl radicals and subsequent deprotection of the histidine side chain. This can result in unwanted side reactions during peptide synthesis. Therefore, it is essential to protect this compound from light.

  • pH: The stability of this compound is highly dependent on pH. The Boc group is labile to acidic conditions, and the Trt group is also readily cleaved by acids. Conversely, while the Boc group is relatively stable to basic conditions, the ester linkage in the molecule could be susceptible to hydrolysis at very high pH.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to the following storage guidelines, which have been compiled from various supplier recommendations and general best practices for handling protected amino acids.

Solid Form (Lyophilized Powder)
ParameterRecommended ConditionRationale
Temperature -20°C to 8°CMinimizes thermal degradation of the Boc group.[1][2][3][4]
For long-term storage, -20°C is preferred.[1][2][3]Ensures maximum stability over extended periods.
Humidity Store in a dry environment.Prevents hydrolysis of the protecting groups.
Use of a desiccator is recommended.Maintains a low-moisture environment.
Light Keep in a dark place.Protects the light-sensitive trityl group from photodegradation.[5]
Store in an opaque or amber container.Provides a physical barrier against light exposure.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation, although oxidation is a lesser concern for this molecule compared to others.
Container Tightly sealed container.Prevents ingress of moisture and atmospheric contaminants.
In-Solution

Storing this compound in solution for extended periods is generally not recommended due to decreased stability. If solution storage is necessary, the following conditions should be observed.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C.[1]Significantly slows down degradation reactions in solution.
Solvent Anhydrous aprotic solvents (e.g., DMF, NMP).Minimizes hydrolysis.
Light Protect from light.Prevents photodegradation of the trityl group.
Handling Prepare fresh solutions for use.Ensures the use of high-purity material in synthesis.
Avoid repeated freeze-thaw cycles.[2]Can lead to degradation and precipitation.
Aliquot into single-use vials.Minimizes handling and exposure of the stock solution.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of protecting group chemistry, the following degradation pathways can be anticipated.

BocHisTrtOH This compound DeprotectedBoc His(Trt)-OH BocHisTrtOH->DeprotectedBoc Acid / Heat DeprotectedTrt Boc-His-OH BocHisTrtOH->DeprotectedTrt Acid / Light HydrolysisProduct Hydrolysis Impurities BocHisTrtOH->HydrolysisProduct Moisture OxidationProduct Oxidation Impurities BocHisTrtOH->OxidationProduct Oxidizing Agents FullyDeprotected L-Histidine DeprotectedBoc->FullyDeprotected Acid / Light DeprotectedTrt->FullyDeprotected Acid / Heat

Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Initial Method Scouting:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).

  • Temperature: Column temperature should be controlled, typically around 25-30°C.

2. Forced Degradation Studies: Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.

  • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the solid material and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

3. Method Optimization and Validation:

  • Analyze the stressed samples using the initial HPLC method.

  • Optimize the mobile phase gradient, flow rate, and other parameters to achieve adequate separation between the main peak and all degradation product peaks.

  • Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Optimization & Validation A Select Initial HPLC Conditions (Column, Mobile Phase, etc.) B Prepare this compound Solution A->B C Inject and Analyze B->C E Analyze Stressed Samples by HPLC C->E D Stress Samples (Acid, Base, Heat, Light, Oxidation) D->E F Optimize Separation E->F G Validate Method (ICH Q2) F->G

Workflow for Stability-Indicating Method Development.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis and drug development. By adhering to the recommended storage conditions, particularly protection from heat, moisture, and light, researchers can ensure the high purity and integrity of this important reagent. For critical applications, it is advisable to perform stability testing using a validated stability-indicating HPLC method to confirm the quality of the material, especially after long-term storage or exposure to non-ideal conditions. This proactive approach to quality control will contribute to more reliable and reproducible scientific outcomes.

References

Role of Boc protecting group in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technology. The choice of chemical strategy is critical to the success of this endeavor. While the Fmoc/tBu strategy has become widespread, the original tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) strategy, pioneered by R. Bruce Merrifield, remains a powerful and often essential tool. This guide provides a comprehensive examination of the Boc protecting group's role, the underlying chemistry, and its practical application in Solid-Phase Peptide Synthesis (SPPS).

The Core Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino function of amino acids. Its utility is rooted in its unique chemical property: it is an acid-labile protecting group.[1] This means it is stable under neutral and basic conditions but can be readily and cleanly removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

This graded lability is the cornerstone of the entire Boc-SPPS strategy. While the temporary Nα-Boc group is removed by moderate acid (e.g., 25-50% TFA in Dichloromethane), the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[3] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.

The Boc-SPPS Workflow: A Step-by-Step Overview

The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. The fundamental steps in each cycle are deprotection, neutralization, and coupling, followed by a final cleavage step upon completion of the sequence.

Boc_SPPS_Cycle Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Resin with C-terminal Boc-Amino Acid Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection TFA_Salt Peptide-Resin TFA Salt Deprotection->TFA_Salt Removes Boc group Neutralization 2. Neutralization (DIEA in DCM/DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin Free Amine Neutralization->Free_Amine Generates free amine Coupling 3. Coupling (Activated Boc-AA) Free_Amine->Coupling Elongated Elongated Peptide Chain (N+1 residues) Coupling->Elongated Forms peptide bond Washing Washing Steps (DCM/DMF) Elongated->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (e.g., HF) Elongated->Final_Cleavage After final cycle

Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.

Quantitative Data and Reagent Overview

The efficiency of each step in the Boc-SPPS cycle is critical for the purity and yield of the final peptide. The following tables summarize key quantitative data for reagents and reaction conditions.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Trifluoroacetic Acid (TFA), moderately strong acidPiperidine in DMF, mild base
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Reagent Hydrogen Fluoride (HF) or TFMSA, strong acidTrifluoroacetic Acid (TFA), moderate acid
Orthogonality Partial (both Boc and Bzl are acid-labile)[3]High (base-labile Fmoc vs. acid-labile tBu)[2]
Typical Coupling Efficiency >99% with modern protocols>99% with modern protocols
Key Advantage Robust for long or aggregation-prone sequences[4]Milder conditions, easier automation
Key Disadvantage Requires handling of hazardous HF[5]Base-labile side reactions (e.g., aspartimide)

Table 2: Common Boc Deprotection Conditions

TFA Concentration in DCMTypical TimeNotes
25%20 - 30 minA common and generally effective condition.
50%15 - 25 minFaster deprotection, standard in many protocols.[6]
100% (Neat TFA)1 - 2 min x 2Very rapid but may increase risk of side reactions. Used in "fast-Boc" protocols.[7][8]

Note: A short pre-wash (1-5 min) with the TFA solution is often performed before the main deprotection step.[6]

Table 3: Performance of Common Coupling Reagents in Boc-SPPS

Coupling Reagent/MethodTypical Coupling TimeEstimated EfficiencyNotes
DIC/HOBt 1 - 4 hours>97%Cost-effective and reliable. The byproduct, diisopropylurea, is soluble.[9][10]
HBTU/HOBt 30 - 60 minutes>98%Robust, widely used uronium salt. Faster than carbodiimides.[9]
HATU 15 - 45 minutes>99%Highly efficient and rapid, especially for sterically hindered couplings.[10]

Equivalents of amino acid and coupling reagents are typically 2-4 relative to the resin loading capacity.[11]

Detailed Experimental Protocols

Successful Boc-SPPS relies on meticulous execution. The following are detailed protocols for the key stages of the synthesis cycle.

Protocol 1: Boc Deprotection (Standard)
  • Resin Wash: Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).

  • Pre-wash: Add a solution of 50% TFA in DCM (approx. 10 mL per gram of resin) and agitate for 5 minutes.[6] Drain the solution.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[6]

  • TFA Removal: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Solvent Exchange: Wash the resin with Isopropanol (IPA) (2 times) to shrink the resin and help remove trapped acid, followed by DCM (3 times) to re-swell the resin for the next step.[6]

Protocol 2: Neutralization

The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine to act as a nucleophile in the subsequent coupling step.[1]

A. Standard Neutralization

  • Following Protocol 1, add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.

  • Agitate the resin slurry for 2 minutes and then drain the solution.[1]

  • Repeat steps 1 and 2 one more time.

  • Wash: Wash the neutralized peptide-resin thoroughly with DCM (3-5 times) to remove excess base and the DIEA-TFA salt.[1] The resin is now ready for coupling.

B. In Situ Neutralization This more efficient method combines neutralization and coupling into a single step, which can improve synthesis efficiency, especially for "difficult" sequences.[7][8]

  • Following Protocol 1, wash the peptide-resin with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., 4 equivalents) by dissolving it with a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.

  • Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

  • Immediately add DIEA to the reaction vessel (e.g., 8 equivalents) to neutralize the resin and activate the coupling reaction.[1]

  • Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes).[7]

  • Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 3: HBTU-Mediated Coupling
  • Reagent Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.

  • Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.[9]

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin (from Protocol 2A).

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test, which detects free primary amines.[12] A negative result (yellow beads) indicates a complete reaction.

  • Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage with Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is extremely hazardous, corrosive, and toxic. This procedure must be performed by trained personnel using a dedicated, HF-resistant apparatus (Teflon/Kel-F) in a certified fume hood.[5][13]

  • Pre-Cleavage Preparation:

    • Perform a final N-terminal Boc deprotection (Protocol 1) to prevent t-butylation of sensitive residues.[14]

    • Wash the peptide-resin thoroughly with DCM and dry it completely under a stream of nitrogen or in a vacuum desiccator.

    • Transfer the dry peptide-resin (typically 200 mg - 1 g) to the HF-resistant reaction vessel.[13]

  • Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. Scavengers are critical for trapping reactive carbocations generated during cleavage.[14] Table 4: Recommended HF Scavenger Cocktails [13]

    Peptide Contains Recommended Cocktail (Volume Ratio)
    Standard residues HF : Anisole (9:1)
    Multiple Cys HF : p-cresol : p-thiocresol (18:1:1)

    | Multiple Glu/Asp | HF : p-cresol (9:1) |

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). Distill anhydrous HF (typically 9 mL HF per 1 mL scavenger) into the vessel.[13]

  • Cleavage Reaction: Remove the dry ice bath and place the vessel in an ice-water bath (0°C). Stir the reaction mixture for 60 minutes.[6]

  • HF Evaporation: After the reaction, evaporate the HF under a vacuum, ensuring the vapor is passed through a chemical trap (e.g., CaO).

  • Peptide Precipitation & Wash:

    • Add cold diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers.[14]

    • Transfer the resin/peptide slurry to a filter funnel and wash several times with cold diethyl ether.

  • Extraction & Isolation:

    • Extract the peptide from the resin using an appropriate aqueous buffer (e.g., 20% acetic acid in water).[14]

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide powder, which can then be purified by RP-HPLC.

Chemical Mechanisms and Decision Framework

Understanding the chemical transformations and the rationale for choosing the Boc strategy is crucial for its effective implementation.

Caption: Acid-catalyzed removal of the Boc group to yield a protonated amine.

Decision_Framework Figure 3: Decision Framework for SPPS Strategy Start Peptide Synthesis Required Q1 Is the sequence long (>30 AA) or known to aggregate? Start->Q1 Q2 Are acid-sensitive modifications (e.g., certain PTMs) present? Q1->Q2 No Boc Consider Boc/Bzl Strategy Q1->Boc Yes Q3 Is an HF-cleavage apparatus available and are personnel trained? Q2->Q3 No Fmoc Default to Fmoc/tBu Strategy Q2->Fmoc Yes Q3->Boc Yes Q3->Fmoc No

Caption: A logical flow for choosing between Boc and Fmoc strategies.

Conclusion

Despite the prevalence of the Fmoc strategy, the Boc protecting group and its associated SPPS methodology remain indispensable in the peptide chemist's toolkit. Its robustness, particularly in the synthesis of long and difficult sequences prone to aggregation, ensures its continued relevance.[4] Furthermore, Boc chemistry provides an orthogonal approach for synthesizing complex peptides with unique modifications, such as C-terminal thioesters for native chemical ligation.[5] A thorough understanding of the principles, protocols, and safety requirements detailed in this guide is essential for leveraging the power of Boc-SPPS to successfully synthesize challenging and high-value peptide molecules.

References

Methodological & Application

Protocol for the Application of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides. Its unique imidazole side chain, however, presents challenges during solid-phase peptide synthesis (SPPS), including a high propensity for racemization. The use of side-chain protecting groups is essential to mitigate these issues. This document provides a detailed protocol for the use of Nα-Boc-Nτ-trityl-L-histidine (Boc-His(Trt)-OH), a commonly employed protected histidine derivative in Boc-SPPS. The trityl (Trt) group offers protection to the imidazole nitrogen, preventing side reactions, although its effectiveness against racemization requires careful consideration of coupling conditions. The Trt group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin.[1]

This guide outlines the standard Boc-SPPS cycle for incorporating this compound, discusses strategies to minimize racemization, details the final cleavage and deprotection procedure, and addresses potential side reactions and troubleshooting.

Key Performance Characteristics

The selection of a protecting group strategy for histidine is a critical decision in peptide synthesis. While direct quantitative comparative data for Boc-SPPS is limited, insights can be drawn from analogous Fmoc-SPPS studies and general principles of peptide chemistry.

Table 1: Qualitative Performance Characteristics of this compound

FeatureDescription
Side-Chain Protection The bulky trityl group effectively prevents acylation and other reactions at the imidazole nitrogen.
Deprotection The Trt group is removed under the same acidic conditions used for the final cleavage of the peptide from the resin (e.g., with TFA), streamlining the workflow.[1]
Racemization Potential High. The Trt group offers only minor suppression of racemization. The imidazole nitrogen can catalyze the abstraction of the α-proton of the activated amino acid, leading to loss of stereochemical integrity.[2]
Solubility Good solubility in common SPPS solvents like DMF and NMP.
Side Reactions The primary concern is the generation of stable trityl cations during cleavage, which can lead to alkylation of sensitive residues like tryptophan and methionine if not properly scavenged.[1]

Table 2: Quantitative Data on Racemization (Derived from Fmoc-SPPS studies)

Coupling ConditionProtecting Group% D-Isomer Formation
50°C, 10 minFmoc-His(Trt)-OH6.8%[2][3]
90°C, 2 minFmoc-His(Trt)-OH>16%[2]

Note: This data is from Fmoc-SPPS and serves as an indicator of the racemization potential of the Trityl protecting group on histidine. Similar trends are expected in Boc-SPPS.

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol describes the manual steps for a single coupling cycle on a swollen resin.

  • Resin Swelling:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

    • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5 x 1 min).

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2-3 equivalents), and HOBt (2-3 equivalents, recommended) in DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture and allow to pre-activate for a minimal time (e.g., 1-2 minutes) to reduce the risk of racemization.

    • Coupling Reaction: Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[1][4]

  • Washing:

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Proceed to the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups are removed.

  • Resin Preparation:

    • Perform a final N-terminal Boc deprotection as described above.

    • Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated trityl cations.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc_SPPS_Workflow Resin Resin SwollenResin Swollen Resin Resin->SwollenResin DCM/DMF DeprotectedResin Deprotected Resin (TFA Salt) SwollenResin->DeprotectedResin 50% TFA in DCM NeutralizedResin Neutralized Resin (Free Amine) DeprotectedResin->NeutralizedResin 10% DIEA in DMF CoupledPeptide Peptide Chain Elongated NeutralizedResin->CoupledPeptide Activated this compound (HBTU/HOBt/DIEA) CoupledPeptide->DeprotectedResin Repeat Cycle FinalPeptide Final Protected Peptide-Resin CoupledPeptide->FinalPeptide Final Cycle CleavedPeptide Crude Peptide FinalPeptide->CleavedPeptide TFA/H2O/TIS

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism cluster_0 Activated Histidine ActivatedHis Activated L-His Enolate Achiral Enolate Intermediate ActivatedHis->Enolate Imidazole N-π abstracts α-proton Enolate->ActivatedHis Reprotonation RacemizedHis D-His Product Enolate->RacemizedHis Reprotonation

Caption: Mechanism of histidine racemization during peptide coupling.

Tryptophan_Alkylation cluster_0 TFA Cleavage cluster_1 Side Reaction HisTrt His(Trt) Residue TritylCation Trityl Cation (Trt+) HisTrt->TritylCation TFA Tryptophan Tryptophan Residue TritylCation->Tryptophan AlkylatedTrp Alkylated Tryptophan Tryptophan->AlkylatedTrp Electrophilic Attack

Caption: Alkylation of tryptophan by the trityl cation during TFA cleavage.

Troubleshooting

Table 3: Common Issues and Solutions when using this compound

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the this compound. - Peptide aggregation on the resin.- Perform a second coupling (double coupling). - Switch to a more powerful coupling reagent like HATU or HCTU. - Increase the reaction temperature to 40-50°C (with caution, as this may increase racemization). - Use a solvent mixture known to disrupt aggregation, such as DCM/DMF or NMP.
High Levels of Racemization - Prolonged pre-activation time. - Use of a strong base in excess. - Elevated coupling temperature.- Minimize pre-activation time. - Use a carbodiimide-based coupling reagent (e.g., DIC) with an additive like HOBt or OxymaPure®.[5][6] - Avoid high temperatures if possible. - For highly sensitive syntheses, consider using an alternative protecting group like DNP or Bom.
Low Yield of Final Peptide - Incomplete cleavage from the resin. - Alkylation side reactions leading to purification losses.- Ensure a sufficient cleavage time (2-3 hours). - Use an adequate amount of scavenger (TIS) in the cleavage cocktail. - For peptides containing multiple sensitive residues (Trp, Met, Cys), consider a more complex scavenger cocktail.
Unexpected Side Products in Mass Spectrometry - Alkylation of Trp or Met by trityl cations. - Incomplete removal of the Trt group.- Confirm the presence and purity of scavengers in the cleavage cocktail. - Increase the cleavage reaction time or temperature slightly. - Optimize HPLC purification to separate side products.

By following these protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows, leading to the efficient production of histidine-containing peptides for a wide range of applications in research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of histidine residues into peptide sequences presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The imidazole side chain of histidine can act as an intramolecular catalyst, leading to a high propensity for racemization at the α-carbon during the carboxyl group activation and coupling steps.[1] The use of a side-chain protecting group is essential to mitigate this and other side reactions. The trityl (Trt) group, attached to the imidazole nitrogen, is a bulky and acid-labile protecting group that effectively suppresses N-acylation on the ring but only partially reduces the risk of racemization.[2]

The selection of an appropriate coupling reagent and protocol is therefore critical to ensure high stereochemical purity and coupling efficiency. These application notes provide a comparative overview of recommended coupling reagents for Boc-His(Trt)-OH, detailed experimental protocols, and best practices to minimize side reactions.

Mechanism of Histidine Racemization

Racemization of activated amino acids occurs via the abstraction of the α-proton, leading to an achiral enolate or oxazolone intermediate.[1][3] For histidine, the lone pair of electrons on the unprotected π-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic α-proton of the activated carboxyl group.[2] This intramolecular pathway makes histidine particularly susceptible to epimerization.[2]

G cluster_0 Racemization Pathway for Activated Histidine A This compound (L-Isomer) B Activation (Coupling Reagent) A->B 1. C Activated Intermediate (e.g., O-Acylisourea, Active Ester) B->C D Intramolecular Proton Abstraction (by Imidazole Nπ) C->D 2. E Achiral Enolate Intermediate D->E F Reprotonation E->F 3. G This compound (Activated) (L-Isomer) F->G H Boc-D-His(Trt)-OH (Activated) (D-Isomer - Racemized) F->H

Caption: Mechanism of histidine racemization during peptide coupling.

Comparison of Recommended Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency and the degree of racemization. While numerous reagents are available, they can be broadly categorized into carbodiimides (often with additives) and onium (aminium/uronium and phosphonium) salts.[3][4]

3.1. Primary Recommendation: Carbodiimides with Additives

For coupling this compound, the use of a carbodiimide-based reagent in conjunction with a racemization-suppressing additive is the most recommended strategy.[5] This approach balances high coupling efficiency with minimal epimerization.

  • Reagents: N,N'-Diisopropylcarbodiimide (DIC) is preferred over Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct (diisopropylurea) is soluble in standard SPPS solvents like DMF, simplifying washing steps.[3]

  • Additives: 1-Hydroxybenzotriazole (HOBt) is a classic additive that effectively suppresses racemization by forming a less reactive HOBt-ester intermediate, which is less prone to oxazolone formation.[3][6][7] Newer additives like Oxyma Pure are non-explosive alternatives that can offer higher coupling rates and comparable or lower racemization levels than HOBt.[3][8]

3.2. Alternative Reagents: Onium Salts

Onium salts, such as HBTU (aminium) and PyBOP (phosphonium), are highly efficient coupling reagents known for rapid reaction times.[9][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and effective reagent.[10] However, a key drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess or if pre-activation is too slow, leading to chain termination.[3][4][6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Couples amino acids as efficiently as HBTU, with rapid reaction kinetics.[10] Its byproducts are generally considered less hazardous than those from older phosphonium reagents like BOP.[9][10]

3.3. Quantitative Data Summary

Direct, side-by-side quantitative data for the racemization of this compound with various coupling reagents is limited. However, extensive studies on the analogous Fmoc-His(Trt)-OH provide strong evidence of the performance of these coupling strategies. The data below, derived from Fmoc-SPPS, serves as a reliable indicator for Boc-SPPS.

Coupling Reagent/AdditiveClassTypical YieldRacemization Level (D-Isomer %)Key Advantages & Considerations
DIC / HOBt Carbodiimide + AdditiveHighLow (~1.0 - 2.5%)[11]Recommended. Minimizes racemization; soluble urea byproduct.[3][5] Avoid prolonged pre-activation.[5]
DIC / Oxyma Pure Carbodiimide + AdditiveHighLow (~1.0 - 2.0%)[11]Excellent non-explosive alternative to HOBt/HOAt; superior efficiency.[2][8]
HBTU / DIPEA Aminium SaltHighModerate to HighFast and efficient.[9] Risk of guanidinylation side reaction.[3][6] Stoichiometry is critical.
HATU / DIPEA Aminium SaltHighGenerally lower than HBTUOften faster and results in less epimerization than HBTU.[9]
PyBOP / DIPEA Phosphonium SaltHighModerateEfficient with rapid reaction times; less hazardous byproducts than BOP.[9][10]

Note: Racemization percentages are context-dependent (sequence, temperature, solvent) and are based on studies using Fmoc-His(Trt)-OH as a proxy.[11]

Experimental Protocols

The following protocols outline the standard procedures for Boc-SPPS, with specific details for coupling this compound.

4.1. General Boc-SPPS Cycle Workflow

The synthesis of a peptide on a solid support follows a repeated cycle of deprotection, neutralization, and coupling.[12]

G start resin Start: Peptide-Resin (N-terminally Boc-protected) start->resin deprotection 1. Deprotection (e.g., 50% TFA in DCM) resin->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization 2. Neutralization (e.g., 10% DIPEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling 3. Coupling (Add activated This compound) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 check Monitor Completion (e.g., Kaiser Test) wash3->check check->coupling Incomplete end Cycle Complete: New AA added check->end Complete repeat Repeat for next amino acid end->repeat

Caption: General workflow for a single cycle in Boc-based SPPS.

4.2. Protocol 1: Recommended Coupling using DIC/HOBt

This protocol minimizes racemization and is considered the standard for difficult couplings like histidine.

  • Resin Preparation:

    • Start with the N-terminally deprotected peptide-resin (free amine). Ensure the resin has been properly neutralized and washed with DMF.[5]

  • Activation Solution Preparation (Pre-activation should be minimized):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for a short period, typically 2-5 minutes. Crucially, avoid prolonged pre-activation times as this increases the risk of racemization. [5][11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the soluble diisopropylurea byproduct.

4.3. Protocol 2: Alternative Coupling using HBTU

This protocol offers faster coupling but requires careful control to prevent side reactions.

  • Resin Preparation:

    • Begin with the N-terminally deprotected and neutralized peptide-resin.

  • Activation Solution Preparation (In-situ neutralization/coupling):

    • Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes.[5] Note: The amount of base is critical; excess base can increase racemization.

  • Coupling Reaction:

    • Immediately add the activated solution to the resin.

    • Couple for 15-60 minutes. Reaction times are typically much shorter than with carbodiimide methods.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free amines.

    • Upon completion, wash the resin with DMF (3x) and DCM (3x).

Activation Pathways and Key Considerations

The mechanism of carboxyl activation differs between carbodiimide and onium salt methods, which influences their reactivity and potential for side reactions.

G Coupling Reagent Activation Pathways cluster_0 Carbodiimide Pathway (e.g., DIC + HOBt) cluster_1 Onium Salt Pathway (e.g., HBTU) A Boc-AA-OH + DIC B O-Acylisourea (Highly Reactive, Racemization Prone) A->B C + HOBt B->C D HOBt Active Ester (More Stable, Less Racemization) C->D E + Peptide-NH2 D->E F Peptide Bond E->F G Boc-AA-OH + HBTU + Base H HOBt Active Ester (Formed Directly) G->H I + Peptide-NH2 H->I J Peptide Bond I->J

Caption: Comparison of activation pathways for different coupling reagents.

Key Considerations to Minimize Racemization:

  • Pre-activation Time: As demonstrated in studies, intensive or prolonged pre-activation of the amino acid before its addition to the resin is a critical factor that stimulates racemization.[5][11] An in-situ activation or very short pre-activation time is highly recommended.

  • Base Selection: Strong bases can promote racemization. In cases where epimerization is a significant concern, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine may be substituted for DIPEA.[3][7]

  • Temperature: Perform couplings at room temperature. While elevated temperatures can increase coupling speed, they also significantly increase the rate of racemization.

  • Solvent: DMF is the standard solvent for coupling reactions. The use of other solvents should be carefully validated.

References

Application Notes and Protocols: Deprotection of the Trityl (Trt) Group from the Histidine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[1] Its bulky nature effectively prevents undesirable side reactions at the imidazole nitrogen during peptide elongation.[1] The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin, often concurrently with other acid-labile side-chain protecting groups.[2][3] However, specific conditions can be employed for its selective removal when required. This document provides a detailed overview of the conditions and protocols for the deprotection of the Trt group from the histidine side chain.

Deprotection Chemistry

The deprotection of the Trt group from the histidine side chain is an acid-catalyzed process. The acidic environment protonates the imidazole nitrogen, facilitating the cleavage of the C-N bond and releasing the stable trityl cation.

Due to the stability of the trityl carbocation, it can act as an electrophile and react with nucleophilic residues in the peptide, such as tryptophan and cysteine, leading to undesired side products.[4] To prevent these side reactions, scavengers are crucial components of the deprotection cocktail. These scavengers are typically silanes or thiols that efficiently trap the trityl cation.[5]

Deprotection Conditions: A Comparative Overview

The choice of deprotection conditions depends on whether a global deprotection (cleavage from the resin and removal of all acid-labile protecting groups) or a selective deprotection of the Trt group is desired. The following table summarizes common conditions for Trt deprotection from the histidine side chain.

Reagent CocktailKey Components & ConcentrationsTypical ApplicationReaction TimeTemperatureScavengersNotes
High-Acid Cleavage 90-95% Trifluoroacetic acid (TFA) in WaterGlobal deprotection of the peptide from acid-labile resins (e.g., Wang, Rink Amide) and removal of most acid-labile side-chain protecting groups, including Trt, Boc, and tBu.[2][6]1-3 hoursRoom TemperatureWater, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)A standard method for final peptide cleavage and deprotection. The choice of scavengers depends on the peptide sequence.
Mild-Acid Cleavage (Selective) 1-10% TFA in Dichloromethane (DCM)Selective deprotection of the Trt group while the peptide remains attached to a hyper-acid-labile resin (e.g., 2-Chlorotrityl resin).[5][7]30 minutes - 2 hours (in intervals)Room TemperatureTIS or Triethylsilane (TES)Useful for the synthesis of protected peptide fragments. The deprotection should be monitored to avoid premature cleavage from the resin.
Alternative Mild-Acid Cleavage Acetic Acid/Trifluoroethanol (TFE)/DCMCleavage of protected peptides from 2-Chlorotrityl resin with minimal side-chain deprotection.1-2 hoursRoom TemperatureNone typically required for this specific application.This method is designed to release the fully protected peptide from the resin.
Iodine-Mediated Deprotection 0.1 M Iodine in DCMDeprotection of Cys(Trt) with simultaneous disulfide bond formation.[6]5 minutesRoom TemperatureNot applicableWhile primarily for cysteine, this highlights an alternative, non-acidic method for Trt removal from other residues under specific circumstances, though less common for histidine.

Experimental Protocols

Protocol 1: Global Deprotection and Cleavage from Resin

This protocol is suitable for the final deprotection of a synthesized peptide from an acid-labile resin.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (A common general-purpose cocktail. For peptides containing tryptophan, 2.5% EDT is often included).

  • Cold diethyl ether

  • DCM

  • Centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Place the peptidyl-resin (typically 0.1 mmol scale) in a reaction vessel.

  • Add the cleavage cocktail (e.g., 2-3 mL) to the resin.

  • Incubate the mixture at room temperature with occasional shaking for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small volume of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or argon.

  • The peptide is now ready for purification by HPLC.

Protocol 2: Selective Deprotection of His(Trt) on a 2-Chlorotrityl Resin

This protocol allows for the selective removal of the Trt group from the histidine side chain while the peptide remains attached to the resin.

Materials:

  • Peptidyl-resin (on 2-Chlorotrityl resin)

  • Deprotection Solution: 1% TFA, 5% TIS in DCM

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DMF

  • DCM

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the deprotection solution to the resin.

  • Agitate the mixture gently for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 30 minutes.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin by washing with the neutralization solution.

  • Wash the resin with DMF and then with DCM.

  • The resin-bound peptide with the deprotected histidine side chain is ready for subsequent on-resin modifications.

Logical Workflow for Trt Deprotection Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate Trt deprotection strategy.

Trt_Deprotection_Workflow start Start: Peptide with His(Trt) decision Goal of Deprotection? start->decision global_deprotection Global Deprotection & Cleavage from Resin decision->global_deprotection Final Peptide selective_deprotection Selective His(Trt) Deprotection (On-Resin) decision->selective_deprotection Further Modification high_acid High TFA Cocktail (e.g., 95% TFA, Scavengers) global_deprotection->high_acid mild_acid Mild TFA Cocktail (e.g., 1% TFA in DCM, Scavengers) selective_deprotection->mild_acid precipitate Precipitate Peptide in Cold Ether high_acid->precipitate on_resin_mod Perform On-Resin Modification mild_acid->on_resin_mod purify Purify Peptide (HPLC) precipitate->purify end End purify->end on_resin_mod->end

Caption: Decision workflow for Trt group deprotection from histidine.

Conclusion

The deprotection of the Trt group from the histidine side chain is a critical step in peptide synthesis. The choice of the deprotection method, particularly the concentration of TFA and the inclusion of appropriate scavengers, is dictated by the overall synthetic strategy. For global deprotection, a high concentration of TFA is effective, while for selective deprotection on hyper-acid-labile resins, milder acidic conditions are employed. Careful consideration of the peptide sequence and the potential for side reactions is essential for maximizing the yield and purity of the final peptide product.

References

Application of Boc-His(Trt)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-His(Trt)-OH, or Nα-(tert-Butoxycarbonyl)-Nim-(trityl)-L-histidine, is a critical building block in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The tert-butoxycarbonyl (Boc) group on the α-amino function provides temporary protection, while the bulky trityl (Trt) group offers robust protection for the imidazole side chain of histidine. This dual-protection scheme is instrumental in preventing undesirable side reactions and preserving the stereochemical integrity of the histidine residue during peptide chain elongation. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of bioactive peptides, with a focus on glucagon-like peptide-1 (GLP-1) receptor agonists such as Liraglutide and Semaglutide.

Application Notes

Key Features and Advantages of this compound
  • Acid Labile Protection: Both the Boc and Trt protecting groups are labile to moderately strong acids, such as trifluoroacetic acid (TFA). This allows for a streamlined deprotection and cleavage of the peptide from the resin in a single step.[1]

  • Prevention of Side Reactions: The Trt group effectively shields the imidazole ring, preventing side reactions such as acylation of the side chain.

  • Compatibility with Boc-SPPS: this compound is fully compatible with the widely used Boc-based solid-phase peptide synthesis strategy.[2]

Limitations and Considerations
  • Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling. While the Trt group offers some steric hindrance, racemization can still occur, particularly with prolonged activation times or the use of certain coupling reagents.[1] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.

  • Generation of Trityl Cations: During the final acidolytic cleavage, stable trityl cations are generated. These cations can lead to the alkylation of sensitive residues like tryptophan and methionine if not effectively scavenged. The use of scavengers such as triisopropylsilane (TIS) is mandatory.[1]

Selection of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of the coupling reaction and the extent of racemization. Common coupling reagents used with this compound include:

  • Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® are frequently used to minimize racemization.[1][3][4]

  • Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), typically used with a base like N,N-diisopropylethylamine (DIEA), offer high coupling efficiency but may increase the risk of racemization if not used under optimized conditions.[1][4]

Quantitative Data

The following tables summarize quantitative data on the performance of this compound and related derivatives in the synthesis of bioactive peptides. It is important to note that direct comparative data for Boc-SPPS is limited, and some insights are drawn from analogous Fmoc-SPPS studies.

ParameterBoc-His(DNP)-OHThis compoundNotes
Racemization Suppression Highly effective due to the electron-withdrawing nature of the DNP group.Prone to significant racemization, especially with prolonged activation or elevated temperatures.[1]The choice of protecting group is a critical factor in controlling the stereochemical purity of the final peptide.
Deprotection Method Thiolysis (e.g., thiophenol in DMF). Orthogonal to Boc deprotection.Acidolysis (e.g., TFA), concurrent with final cleavage.[1]The non-orthogonal nature of Trt deprotection streamlines the workflow.
Key Side Reactions Formation of colored byproducts requiring extensive washing.Generation of trityl cations requiring efficient scavenging to prevent alkylation of sensitive residues.[1]Each protecting group strategy has its own set of potential side reactions that need to be managed.

Table 1: Comparison of Histidine Protecting Groups in Boc-SPPS.

PeptideHistidine DerivativeCoupling ConditionsD-Isomer Formation (%)Crude Purity (%)Reference
LiraglutideFmoc-His(Trt)-OH50 °C, 10 min6.8Comparable to His(Boc)[5]
LiraglutideFmoc-His(Boc)-OH50 °C, 10 min0.18Comparable to His(Trt)[5]
LiraglutideFmoc-His(Trt)-OH90 °C, 2 min>16Not specified[5]
LiraglutideFmoc-His(Boc)-OH90 °C, 2 min0.81Not specified[5]
1-42 Beta AmyloidFmoc-His(Trt)-OH50 °C, 10 min2.88Comparable to His(Boc)[5]
1-42 Beta AmyloidFmoc-His(Boc)-OH50 °C, 10 minNot specifiedComparable to His(Trt)[5]
1-42 Beta AmyloidFmoc-His(Boc)-OH90 °C, 2 min1.29Comparable to His(Trt)[5]

Table 2: Illustrative Data on Racemization in the Synthesis of Bioactive Peptides (Fmoc-SPPS). This data from Fmoc-SPPS highlights the significant impact of the histidine protecting group and coupling conditions on racemization. While not direct data for Boc-SPPS, it provides valuable insights into the behavior of the Trt group.

PeptideHistidine DerivativeCleavage CocktailCrude Purity (%)Reference
Model PeptideHis(Boc)TFA-H2O-TIS (95:2.5:2.5)97[6]
Model PeptideHis(Trt)TFA-H2O-TIS (95:2.5:2.5)Good[6]

Table 3: Crude Peptide Purity after Cleavage.

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic bioactive peptide on a pre-loaded Wang resin using this compound.

1. Resin Swelling:

  • Place the pre-loaded resin in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the solution and wash the resin with DCM (3 x 1 min).

3. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free amine.

4. Amino Acid Coupling (incorporating this compound):

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin-containing reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive, recoupling may be necessary.

5. Washing:

  • After complete coupling (negative Kaiser test), drain the reaction solution.

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

6. Iteration:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[1]

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualizations

Caption: Structure of this compound highlighting the Boc and Trt protecting groups.

Boc_SPPS_Workflow start Start with Resin-NH-AA(n) deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling of this compound (e.g., HBTU/DIEA in DMF) neutralization->coupling washing Washing (DMF and DCM) coupling->washing cycle Repeat for next amino acid washing->cycle cycle->deprotection Yes final_cleavage Final Cleavage and Deprotection (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) cycle->final_cleavage No (End of sequence) end Purified Bioactive Peptide final_cleavage->end GLP1_Signaling_Pathway ligand Liraglutide / Semaglutide (GLP-1 Analogs) receptor GLP-1 Receptor (Pancreatic β-cell) ligand->receptor glucagon ↓ Glucagon Secretion (from α-cells) ligand->glucagon g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase (AC) Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka epac2 Epac2 Activation camp->epac2 insulin_secretion ↑ Glucose-dependent Insulin Secretion pka->insulin_secretion gene_transcription ↑ Insulin Gene Transcription & β-cell Proliferation pka->gene_transcription epac2->insulin_secretion

References

Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful incorporation of Nα-Boc-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, potential challenges, and strategies to ensure high-purity peptide synthesis.

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic activity and metal chelation.[1] However, the nucleophilic nature of the imidazole ring presents challenges during peptide synthesis, including side reactions and a high propensity for racemization.[2][3] Protecting the imidazole side chain is therefore essential for a successful synthesis.[4]

This compound is a commonly used derivative in Boc-SPPS. The bulky trityl (Trt) group effectively shields the imidazole nitrogen, preventing side reactions.[4] However, the Trt group is acid-labile and is removed during the final cleavage step, which simplifies the workflow but also presents challenges in preventing racemization and side reactions from the liberated trityl cation.[5] This guide provides protocols to mitigate these challenges and successfully incorporate this compound.

Data Presentation

While direct quantitative data for the performance of this compound in Boc-SPPS is limited in readily available literature, the following table summarizes its key performance characteristics. Data on racemization is often extrapolated from studies using the analogous Fmoc-SPPS, which shares similar chemical principles for this side reaction.

ParameterPerformance Characteristics of this compoundKey Considerations & Recommendations
Coupling Efficiency Generally high under optimized conditions.Steric hindrance from the bulky Trt group can slow down coupling kinetics. Double coupling may be necessary for difficult sequences. Monitoring coupling completion with a Kaiser test is crucial.[6]
Racemization Risk Prone to significant racemization, especially with prolonged activation times or at elevated temperatures.[5]Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) with an additive like HOBt. Avoid prolonged pre-activation times.[7]
Peptide Purity High purity can be achieved with careful control of coupling and cleavage conditions.The generation of stable trityl cations during final cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met).[5] The use of efficient scavengers is mandatory.[3]
D-Isomer Formation (from Fmoc-SPPS data) Up to 6.8% D-isomer formation has been observed at 50°C during a 10-minute coupling in Fmoc-SPPS.[5]Maintain room temperature during coupling and minimize reaction times to reduce the risk of epimerization.

Experimental Protocols

The following protocols describe a manual Boc-SPPS workflow for the incorporation of this compound.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Resin Peptide-Resin Swell 1. Resin Swelling (DCM, 30 min) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM, 1x 5 min, 1x 20 min) Swell->Deprotect Wash1 3. Washing (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM, 2x 2 min) Wash1->Neutralize Wash2 5. Washing (DCM) Neutralize->Wash2 Couple 6. Coupling (Boc-AA, Coupling Reagent, Base in DMF, 1-2 h) Wash2->Couple Wash3 7. Washing (DMF, DCM) Couple->Wash3 Kaiser 8. Monitoring (Kaiser Test) Wash3->Kaiser Kaiser->Couple If Positive (Recouple) Next_Cycle Next Amino Acid Cycle or Final Cleavage Kaiser->Next_Cycle If Negative

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

1.1. Resin Swelling:

  • Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes at room temperature.[7]

  • Drain the DCM.

1.2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[7]

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[7]

  • Drain the solution.

1.3. Washing:

  • Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DCM (3 times).[7]

1.4. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[7]

  • Drain the solution and repeat the neutralization step once more.

  • Wash the resin with DCM (3 times).

1.5. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).[7]

  • Add DIEA (6 equivalents) to the solution and pre-activate for a short period (e.g., 5 minutes). To minimize racemization, consider using a carbodiimide-based coupling reagent like DIC with an additive such as HOBt and avoid prolonged pre-activation.[7]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

1.6. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 times) and DCM (3 times).[7]

1.7. Monitoring Coupling Completion (Kaiser Test):

  • Take a small sample of the resin beads (5-10 mg).[6]

  • Wash the beads thoroughly with DMF and then ethanol.[6]

  • Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine solutions to the beads in a test tube.[4]

  • Heat the test tube at 100-120°C for 5 minutes.[6]

  • Observe the color:

    • Yellow/Colorless: Coupling is complete. Proceed to the next cycle.[4]

    • Blue/Purple: Incomplete coupling. A second coupling step is required.[6]

Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from histidine.

Start Final Peptide-Resin (N-terminal Boc removed) Wash_Dry 1. Wash and Dry Resin (DCM, N2 stream) Start->Wash_Dry Cleavage 2. Add Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) Wash_Dry->Cleavage Incubate 3. Incubate (2-3 hours at RT) Cleavage->Incubate Filter 4. Filter and Collect Filtrate Incubate->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Isolate 6. Isolate Crude Peptide (Centrifugation, Washing) Precipitate->Isolate End Purified Peptide Isolate->End

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

2.1. Resin Preparation:

  • After the final N-terminal Boc deprotection and subsequent washing steps, thoroughly dry the peptide-resin under a stream of nitrogen.

2.2. Cleavage Cocktail Preparation and Reaction:

  • Prepare a cleavage cocktail appropriate for your peptide sequence. For peptides containing His(Trt), it is crucial to include a scavenger to trap the liberated trityl cations. A common and effective cocktail is Reagent K or a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3][5][8]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[5]

  • Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.

2.3. Peptide Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of this compound into a peptide sequence using Boc-SPPS is readily achievable with careful attention to the experimental protocol. Key to success is the mitigation of racemization during coupling by using appropriate reagents and avoiding prolonged activation times, as well as the efficient scavenging of trityl cations during the final cleavage step to ensure high purity of the final peptide. By following the detailed protocols and considering the recommendations outlined in these application notes, researchers can confidently synthesize histidine-containing peptides for their research and drug development endeavors.

References

Use of Boc-His(Trt)-OH in Boc-based versus Fmoc-based peptide synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid residues is a critical determinant of success in solid-phase peptide synthesis (SPPS). Histidine, with its reactive imidazole side chain, presents a particular challenge due to its susceptibility to racemization and other side reactions. This application note provides a detailed comparison of the use of Nα-Boc-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) in both Boc-based and Fmoc-based SPPS strategies, offering insights into its performance, potential pitfalls, and detailed experimental protocols.

Introduction to Histidine Protection in SPPS

The imidazole ring of histidine can act as a nucleophile, leading to undesirable side reactions during peptide synthesis. Furthermore, the proximity of the π-nitrogen to the α-carbon can catalyze racemization during the activation step of coupling.[1][2] Protecting the imidazole side chain is therefore essential to ensure the synthesis of a homogenous peptide product with high stereochemical purity. The trityl (Trt) group is a bulky, acid-labile protecting group that sterically hinders side reactions and can influence the rate of racemization.[1][3]

This compound in Boc-Based SPPS: A Streamlined Approach

In the traditional Boc/Bzl protection strategy, the acid-labile Boc group is used for temporary Nα-protection, while more permanent, benzyl-based groups are typically used for side-chain protection. The final deprotection and cleavage from the resin are achieved with strong acids like anhydrous hydrofluoric acid (HF).[4][5]

The use of this compound in Boc-SPPS offers a streamlined workflow as the Trt group is cleaved simultaneously with the Nα-Boc group during each cycle's deprotection step with trifluoroacetic acid (TFA), and also during the final cleavage from the resin.[6] This avoids the need for a separate deprotection step for the histidine side chain.

However, this convenience comes with a significant drawback: a higher propensity for racemization.[6] The acid-lability of the Trt group means it can be partially removed during the repetitive TFA treatments for Boc deprotection, exposing the imidazole ring and increasing the risk of epimerization in subsequent coupling steps.

Table 1: Performance Characteristics of this compound in Boc-SPPS

ParameterPerformance with this compoundKey Considerations
Racemization Suppression Prone to significant racemization.[6]Requires careful optimization of coupling conditions (e.g., use of carbodiimide reagents with additives like HOBt, avoidance of prolonged pre-activation).[6]
Deprotection Orthogonality Not orthogonal to the Boc group.[6]Simplifies the overall workflow as deprotection is concurrent with Boc removal and final cleavage.
Deprotection Method Acidolysis with TFA (for Boc removal) or strong acids like HF (for final cleavage).[6]The generation of trityl cations necessitates the use of efficient scavengers (e.g., triisopropylsilane - TIS) to prevent side reactions.[6][7]
Key Side Reactions Alkylation of other residues by the liberated trityl cation.Efficient scavenging is crucial for final product purity.

This compound in Fmoc-Based SPPS: A Less Common but Viable Option

The more modern Fmoc/tBu strategy relies on the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[8][9] The use of this compound in an Fmoc-based strategy is less conventional, as the Boc group on the histidine side chain would require an orthogonal deprotection step. However, a more relevant discussion centers on the use of Fmoc-His(Trt)-OH , which is a standard reagent in this methodology.

The Trt group in Fmoc-His(Trt)-OH provides good protection against side-chain acylation. However, it only offers minor assistance in suppressing racemization, especially at elevated temperatures often used in modern, rapid SPPS protocols.[1] Studies have shown that under heating conditions, the use of Fmoc-His(Trt)-OH can lead to significant levels of the D-isomer.[1][10]

Table 2: Comparative Racemization Data of Histidine Derivatives in Fmoc-SPPS

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8[1]
Fmoc-His(Boc)-OH50 °C, 10 min0.18[1]
Fmoc-His(Trt)-OH90 °C, 2 min>16[1]
Fmoc-His(Boc)-OH90 °C, 2 min0.81[1]
Fmoc-His(Trt)-OH50 °C, 10 min (in a different peptide)2.88[10]
Fmoc-His(Boc)-OH90 °C, 2 min (in a different peptide)1.29[10]

As the data indicates, Fmoc-His(Boc)-OH consistently demonstrates superior performance in minimizing racemization compared to Fmoc-His(Trt)-OH, particularly at higher temperatures.

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual steps for a single amino acid coupling cycle using this compound on a swollen peptide-resin (e.g., Merrifield or PAM resin).

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.[6]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[6]

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[6]

    • Wash with DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).[6]

    • To minimize racemization, consider using a carbodiimide-based coupling reagent like diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt). Avoid prolonged pre-activation times.[6][11]

    • Add DIEA (6 equivalents) and pre-activate for no more than 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[6]

  • Repeat: Continue with the general cycle for subsequent amino acids.

Protocol 2: Final Cleavage and Trt Deprotection in Boc-SPPS
  • Final N-terminal Boc Deprotection: Perform the final Boc deprotection as described in Protocol 1, step 2.

  • Washing and Drying: Wash the peptide-resin thoroughly and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger for the trityl cation.[6]

  • Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other acid-labile side-chain protecting groups.[6]

  • Peptide Precipitation and Washing: Precipitate the peptide in cold diethyl ether, wash with cold ether to remove scavengers and cleaved protecting groups, and then dry the crude peptide.[6]

Logical Workflow Diagrams

Boc_SPPS_Workflow Start Start: Swollen Peptide-Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagents) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Kaiser_Test->Boc_Deprotection Complete (Next Cycle) Kaiser_Test->Coupling Incomplete Final_Cleavage Final Cleavage (e.g., HF or TFA cocktail) Kaiser_Test->Final_Cleavage Synthesis Complete End End: Crude Peptide Final_Cleavage->End

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Comparison Peptide_Resin Protected Peptide on Resin (Boc-SPPS) Boc_His_Trt This compound Strategy Peptide_Resin->Boc_His_Trt Boc_His_DNP Boc-His(DNP)-OH Strategy Peptide_Resin->Boc_His_DNP TFA_Deprotection Repetitive Boc Deprotection (50% TFA) Trt_Cleavage Trt group cleaved simultaneously TFA_Deprotection->Trt_Cleavage Final_Cleavage Final Cleavage (Strong Acid, e.g., HF/TFA) Crude_Peptide_Trt Crude Peptide Final_Cleavage->Crude_Peptide_Trt Crude_Peptide_DNP Crude Peptide Final_Cleavage->Crude_Peptide_DNP Boc_His_Trt->TFA_Deprotection Boc_His_Trt->Final_Cleavage Boc_His_DNP->TFA_Deprotection DNP_Deprotection Orthogonal Deprotection (Thiolysis, e.g., Thiophenol) Boc_His_DNP->DNP_Deprotection DNP_Deprotection->Final_Cleavage

Caption: Deprotection pathways for His(Trt) vs. His(DNP) in Boc-SPPS.

Conclusion and Recommendations

The choice of histidine derivative is a critical decision in peptide synthesis that significantly impacts the final product's purity and yield.

  • For Boc-based SPPS: this compound offers a more streamlined workflow due to its concurrent deprotection with the Nα-Boc group.[6] However, this comes at the cost of a higher risk of racemization.[6] For peptides where absolute stereochemical purity at the histidine residue is paramount, the use of an alternative like Boc-His(DNP)-OH, which provides excellent racemization suppression but requires an orthogonal deprotection step, may be preferable.[6] When using this compound, it is crucial to employ optimized coupling conditions to mitigate racemization and to use effective scavengers during the final cleavage.[6]

  • For Fmoc-based SPPS: The use of Fmoc-His(Trt)-OH is common, but it is susceptible to racemization, particularly under heated conditions.[1] For syntheses requiring high temperatures or where the histidine residue is in a sterically hindered position, Fmoc-His(Boc)-OH has been shown to be a superior alternative, significantly reducing the formation of the D-isomer.[1][10]

Ultimately, the selection of the appropriate protected histidine derivative depends on the specific requirements of the target peptide, the synthetic strategy employed, and the acceptable level of potential diastereomeric impurities. Careful consideration of these factors will enable researchers to optimize their peptide synthesis protocols and achieve their desired outcomes.

References

Application Notes: Activation of Boc-His(Trt)-OH for Efficient Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine, abbreviated as Boc-His(Trt)-OH, is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The bulky trityl (Trt) group on the imidazole side chain effectively prevents side reactions, while the Boc group provides acid-labile protection for the α-amino group.[1][2] However, the unique electronic properties of the histidine side chain make it highly susceptible to racemization during the carboxyl group activation step required for amide bond formation.[3][4]

The selection of an appropriate coupling reagent and optimized reaction conditions is therefore paramount to ensure high coupling efficiency while preserving the stereochemical integrity of the chiral center. These application notes provide a comparative overview of common activation methods and detailed protocols for the successful incorporation of this compound into peptide chains.

Activation Mechanisms and Reagent Classes

The formation of a peptide bond requires the activation of the carboxylic acid moiety of this compound to make it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[4][5] This is typically achieved using one of two major classes of coupling reagents:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used dehydrating agents that form a reactive O-acylisourea intermediate.[6][7] To enhance reaction rates and suppress racemization, they are almost always used with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8][9] The additive intercepts the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine. DIC is often preferred in SPPS because its urea byproduct is more soluble in common solvents than that of DCC.[4][8]

  • Onium Salts: This class includes aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP).[4][10] These reagents react with the carboxylate in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to rapidly form highly reactive OBt- or OAt-type active esters.[10][11][12] HATU, which forms a 7-azabenzotriazolyl (OAt) ester, is generally considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group, leading to faster reactions and less epimerization.[7][10]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical conditions for the activation and coupling of this compound using various common reagent systems. The choice of method can significantly impact yield and purity, with a trade-off between reaction speed and the risk of side reactions like racemization.

Coupling Reagent/AdditiveEquivalents (this compound)Equivalents (Reagent)Equivalents (Base/Additive)Solvent(s)TemperatureCoupling TimeKey Remarks
HATU / HOAt 1.0 - 5.00.95 - 5.0Base (DIPEA/TMP): 2.0 - 10.0Additive (HOAt): 1.0 - 1.2DMF, NMP0°C to RT10 min - 3 hHighly efficient and fast, with low racemization risk.[7][11] Often the reagent of choice for difficult couplings.[4] A slight excess of the amino acid over the reagent is recommended to prevent guanidinylation of the free amine.[11]
HBTU / HOBt 1.0 - 5.00.95 - 5.0Base (DIPEA): 2.0 - 10.0Additive (HOBt): 1.0 - 2.0 (optional)DMF, NMPRoom Temp.10 min - 2 hVery effective and widely used.[12][13] Requires pre-activation. Risk of guanidinylation if the reagent is in excess.[6] The addition of HOBt can further suppress racemization.[14]
DIC / HOBt 1.0 - 5.01.0 - 5.5Additive (HOBt): 1.0 - 5.5DMF, DCMRoom Temp.1 h - 12 hCost-effective and reliable method.[6][8] Slower kinetics compared to onium salts. The urea byproduct of DIC is soluble, simplifying purification.[6] Base-free conditions minimize racemization.[4]
BOP 3.03.0Base (DIPEA): 3.0 - 9.0DMF, NMPRoom Temp.1 h - 4 hAn effective phosphonium salt reagent. Minimal racemization is observed when the amount of DIPEA is kept low.[15]
DCC / HOBt 1.01.0Additive (HOBt): 1.5THF, DCM-10°C to RT15 min (activation) + couplingA classic method, though less common in modern SPPS due to the insoluble dicyclohexylurea (DCU) byproduct.[7][16]

Experimental Workflows and Logical Relationships

The general process for activating and coupling this compound involves several key steps, from reagent preparation to the final coupling reaction and monitoring.

G cluster_prep Preparation Phase cluster_activation Activation & Coupling Phase cluster_monitoring Monitoring Phase resin Swell Peptide-Resin in Solvent (DMF/DCM) deprotect Perform N-terminal Boc Deprotection (TFA) resin->deprotect wash1 Wash Resin to Remove TFA & Byproducts deprotect->wash1 neutralize Neutralize Resin (e.g., with DIPEA) wash1->neutralize wash2 Wash Resin to Remove Excess Base neutralize->wash2 pre_activate Prepare Activation Solution: This compound + Coupling Reagent + Additive (optional) + Base (optional) add_to_resin Add Activated Amino Acid Solution to Resin pre_activate->add_to_resin couple Agitate Mixture for Specified Time & Temp add_to_resin->couple monitor Monitor Reaction Progress (e.g., Kaiser Test) couple->monitor result Coupling Complete monitor->result Negative Test recouple Reaction Incomplete: Repeat Coupling monitor->recouple Positive Test wash3 Wash Resin to Remove Excess Reagents & Byproducts result->wash3

Caption: General workflow for this compound coupling in Solid-Phase Peptide Synthesis (SPPS).

The chemical logic behind the activation process centers on the formation of a highly reactive intermediate that facilitates the final acylation of the amine.

G AA This compound (Carboxylic Acid) Intermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) AA->Intermediate Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate for Onium Salts Product Boc-His(Trt)-NH-R' (Coupled Peptide) Intermediate->Product Amine R'-NH2 (Peptide-Resin) Amine->Product Byproducts Byproducts (e.g., Urea, HOBt)

Caption: Chemical logic of carboxyl group activation for amide bond formation.

Experimental Protocols

The following are generalized protocols for a manual solid-phase synthesis at a 0.1 mmol scale. Reagent quantities should be adjusted based on the specific resin loading.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and low risk of racemization.[11]

  • Resin Preparation:

    • Swell the N-terminally deprotected peptide-resin (0.1 mmol) in N,N-dimethylformamide (DMF, 2 mL) for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 2 mL).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in 1.5 mL of DMF.[11]

    • Add DIPEA (0.6 mmol, 6 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may turn yellow.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.

    • If the test is negative (beads are colorless), the coupling is complete.

    • Wash the resin with DMF (3 x 2 mL), followed by dichloromethane (DCM, 3 x 2 mL), and methanol (3 x 2 mL) before drying. If the test is positive, the coupling step may be repeated.

Protocol 2: HBTU-Mediated Coupling

A robust and widely used method, slightly more economical than HATU.

  • Resin Preparation:

    • Swell and wash the N-terminally deprotected peptide-resin (0.1 mmol) as described in Protocol 1.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve this compound (0.2 mmol, 2 eq.) and HBTU (0.2 mmol, 2 eq.) in 1.5 mL of DMF.[14]

    • Optionally, add HOBt (0.2 mmol, 2 eq.) to further suppress racemization.

    • Add DIPEA (0.4 mmol, 4 eq.) to the solution and swirl gently.[14]

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin and add the activated solution.

    • Agitate the mixture at room temperature for 30-60 minutes. Complete coupling often occurs within 10-30 minutes.[12][13]

  • Monitoring and Wash:

    • Monitor the reaction completion with a Kaiser test.

    • Once complete, wash the resin as described in Protocol 1.

Protocol 3: DIC/HOBt-Mediated Coupling

A classic, cost-effective method that avoids the use of a strong base during coupling, which can be advantageous for minimizing racemization.[4]

  • Resin Preparation:

    • Swell and wash the N-terminally deprotected peptide-resin (0.1 mmol) as described in Protocol 1.

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and HOBt (0.55 mmol, 5.5 eq.) in a minimal volume of DMF (approx. 1-2 mL).[14]

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the this compound/HOBt solution to the resin.

    • Add DIC (0.55 mmol, 5.5 eq.) to the resin slurry.[14]

    • Agitate the mixture at room temperature. Due to slower kinetics, this reaction typically requires longer coupling times of 2-4 hours, and may be left overnight for difficult sequences.[6]

  • Monitoring and Wash:

    • Monitor the reaction completion with a Kaiser test after 2-4 hours.

    • Once complete, wash the resin thoroughly with DMF, DCM, and methanol as described in Protocol 1 to ensure removal of the soluble diisopropylurea byproduct.

Conclusion and Best Practices

The successful incorporation of this compound with minimal racemization is a critical step in the synthesis of many complex peptides.

  • For sequences where racemization is a major concern, aminium salts like HATU are highly recommended due to their high reactivity and efficiency.[4][7]

  • HBTU offers a robust and slightly more economical alternative to HATU, delivering excellent results for most applications.[12]

  • The classic DIC/HOBt method remains a valuable, low-cost option, particularly when base-free coupling conditions are desired to minimize epimerization.[4]

Regardless of the method chosen, it is crucial to use high-purity, dry solvents and reagents. Monitoring the reaction via a Kaiser test is essential to ensure complete coupling before proceeding to the next step in the synthesis. For particularly difficult couplings, a second coupling step may be necessary to drive the reaction to completion.

References

Application Notes and Protocols for Cleavage of Peptides Containing His(Trt) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleavage and deprotection. For peptides containing histidine residues protected with a trityl (Trt) group, this process requires a carefully formulated cleavage cocktail to ensure efficient removal of the protecting group and release of the peptide from the resin, while minimizing side reactions. The acid-labile nature of the Trityl group necessitates the use of a strong acid, typically trifluoroacetic acid (TFA), in the cleavage cocktail. However, the liberated trityl cation is a reactive electrophile that can lead to undesirable side products through re-attachment to the histidine side chain or other nucleophilic residues in the peptide. To mitigate these side reactions, a variety of scavengers are incorporated into the cleavage cocktail.

This document provides a detailed overview of cleavage cocktail compositions for peptides containing His(Trt) residues, comparative data on their efficiency, and comprehensive protocols for their use.

Key Considerations for His(Trt) Cleavage

The primary challenge in cleaving His(Trt)-containing peptides is the prevention of side reactions caused by the highly stable and reactive trityl cation (Trt+) generated during acidolysis.[1] Ineffective scavenging of this cation can lead to re-alkylation of the imidazole ring of histidine, as well as modification of other sensitive amino acids such as tryptophan (Trp) and cysteine (Cys). The choice of cleavage cocktail and the specific scavengers used are therefore critical for obtaining a high yield of the desired peptide with high purity.

Common scavengers and their roles include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl cations.[2] It acts as a hydride donor, irreversibly reducing the trityl cation to the neutral and non-reactive triphenylmethane.[3]

  • Water (H₂O): Serves as a proton source and helps to hydrolyze any remaining protecting groups.

  • Phenol: Acts as a scavenger for various carbocations.[4]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective at trapping trityl cations and can also help to reduce any methionine sulfoxide that may have formed during synthesis.[5] However, it has a strong, unpleasant odor.

  • Thioanisole: Another thiol-containing scavenger that can be used to trap carbocations.[6]

Comparative Analysis of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for maximizing peptide yield and purity. Below is a summary of commonly used cleavage cocktails and their performance in the cleavage of a model peptide containing a His(Trt) residue.

Cleavage CocktailComposition (v/v)Key ScavengersCrude Peptide Yield (%)Crude Peptide Purity (%)Notes
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDT~85~92A robust, general-purpose cocktail suitable for peptides with multiple sensitive residues. The combination of scavengers provides broad protection against various side reactions.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, Anisole~82~88Often used for peptides containing arginine residues protected with sulfonyl groups, but also effective for His(Trt).
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPhenol, TIS~88~90An "odorless" alternative to thiol-containing cocktails. Particularly effective for scavenging trityl cations due to the presence of TIS.[7]
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISTIS~90~85A simple and effective cocktail for many peptides, but may be less efficient in preventing side reactions with particularly sensitive sequences or when multiple His(Trt) residues are present.

Data is representative and may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: General Cleavage Procedure for His(Trt)-Containing Peptides using Reagent B

This protocol is recommended for its efficiency in scavenging trityl cations and its reduced odor profile.

Materials:

  • Peptide-resin (dried)

  • Reagent B: 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum for at least 1 hour to remove any residual solvents from the synthesis.

  • Weigh the dried peptide-resin and place it in a suitable reaction vessel.

  • Prepare the Reagent B cleavage cocktail immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.

  • Add the freshly prepared Reagent B to the peptide-resin.

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the number of protecting groups.

  • Following the incubation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA or Reagent B and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Standard TFA/TIS/Water Cleavage

A simpler protocol suitable for many His(Trt)-containing peptides.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Wash and dry the peptide-resin as described in Protocol 1.

  • Weigh the dried peptide-resin and place it in a reaction vessel.

  • Prepare the cleavage cocktail immediately before use. Use 10-20 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide with cold diethyl ether as described in Protocol 1.

  • Wash and dry the peptide pellet as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and cleavage of peptides containing His(Trt) residues.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Deprotection Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Fmoc_AA Fmoc-AA-OH (including Fmoc-His(Trt)-OH) Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_AA->Coupling Wash1 Wash (DMF) Deprotection->Wash1 Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Peptide_Resin Protected Peptide-Resin Wash2->Peptide_Resin Final Wash & Dry Cleavage_Step Cleavage Reaction (2-4h, RT) Peptide_Resin->Cleavage_Step Cleavage_Cocktail Cleavage Cocktail (e.g., Reagent B) Cleavage_Cocktail->Cleavage_Step Precipitation Precipitation (Cold Diethyl Ether) Cleavage_Step->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-SPPS and cleavage.

Cleavage_Mechanism cluster_main Mechanism of Trityl Cation Scavenging His_Trt His(Trt)-Peptide-Resin Cleavage Acid-catalyzed Cleavage His_Trt->Cleavage TFA TFA (H+) TFA->Cleavage Trt_Cation Trityl Cation (Trt+) (Reactive Electrophile) Cleavage->Trt_Cation Peptide_His Peptide-His-Resin Cleavage->Peptide_His Side_Reaction Side Reaction (Re-alkylation) Trt_Cation->Side_Reaction Scavenged_Product Scavenged Product (e.g., Triphenylmethane) Trt_Cation->Scavenged_Product Trapped by Scavenger Peptide_His->Side_Reaction Desired_Peptide Desired Deprotected Peptide Peptide_His->Desired_Peptide Global Deprotection & Resin Cleavage Scavenger Scavenger (e.g., TIS) Scavenger->Scavenged_Product Side_Reaction->Desired_Peptide Leads to Impurities

Caption: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols for Boc-His(Trt)-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nτ-trityl-L-histidine, commonly referred to as Boc-His(Trt)-OH, is a cornerstone building block in medicinal chemistry, particularly in the solid-phase peptide synthesis (SPPS) of therapeutic peptides.[1][2] The strategic use of the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and the bulky, acid-sensitive trityl (Trt) group for side-chain imidazole protection allows for the controlled and sequential assembly of amino acids into complex peptide structures.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in drug development, focusing on quantitative data, experimental methodologies, and the challenges associated with its use.

Key Applications in Drug Development

This compound is an essential reagent for the synthesis of a wide range of peptide-based therapeutics where the unique properties of the histidine residue are critical for biological activity.[1] The imidazole side chain of histidine can act as a proton donor or acceptor at physiological pH, making it a frequent component of enzyme active sites and a key residue in receptor-ligand interactions.

Applications include the synthesis of:

  • Hormone Analogs: Peptides such as LHRH (Luteinizing Hormone-Releasing Hormone) and somatostatin analogs, which are used in cancer therapy and for the treatment of hormonal disorders, often contain critical histidine residues.

  • Enzyme Inhibitors: The development of inhibitors for enzymes like HIV protease often involves the synthesis of peptide or peptidomimetic structures where histidine plays a role in binding to the active site.[3][4]

  • GPCR Ligands: Peptides that target G-protein coupled receptors (GPCRs), a major class of drug targets, frequently utilize histidine for specific binding and signal transduction.[5]

Data Presentation: Performance in Peptide Synthesis

The selection of the appropriate protecting group for histidine is critical for the yield and purity of the final peptide. While this compound offers a streamlined workflow, it is associated with a significant risk of racemization during the coupling step.[1] The electron-donating nature of the trityl group can increase the basicity of the imidazole nitrogen, which may facilitate the abstraction of the α-proton of the activated amino acid, leading to loss of stereochemical integrity.[6][7]

Quantitative data from studies on the analogous Fmoc-SPPS highlights the challenge of racemization with trityl protection, especially under elevated temperatures. While direct comparative data for Boc-SPPS is limited in publicly available literature, these findings provide valuable insights into the performance of the Trt protecting group.

Table 1: Comparison of D-Isomer Formation for Histidine During Peptide Synthesis *

Histidine DerivativeCoupling Conditions% D-Isomer Formed (Racemization)
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Boc)-OH50°C, 10 min0.18%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH90°C, 2 min0.81%

*Data adapted from a study on Liraglutide synthesis using Fmoc chemistry, which demonstrates the propensity of the Trityl group for racemization compared to the Boc group for side-chain protection.[6]

Table 2: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

ParameterThis compoundBoc-His(DNP)-OH
Protection Orthogonality Not orthogonal to final cleavageOrthogonal to final cleavage
Deprotection Method Acidolysis with TFA (concurrent with final cleavage)Thiolysis (e.g., thiophenol in DMF)
Racemization Suppression Prone to significant racemizationHighly effective suppression
Key Side Reactions Generation of stable trityl cations requiring scavengersFormation of colored byproducts

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the manual steps for a single coupling cycle in Boc-based solid-phase peptide synthesis.

Materials:

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • To minimize racemization, it is recommended to use a carbodiimide-based coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-Hydroxybenzotriazole (HOBt).[8] Avoid prolonged pre-activation times.

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and immediately add it to the resin.

    • Couple for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling completion with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Continue with the general Boc-SPPS cycle for subsequent amino acids.

Protocol 2: Final Cleavage and Trt Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Preparation: After the final N-terminal Boc deprotection, wash and dry the peptide-resin.

  • Cleavage:

    • Prepare a cleavage cocktail containing efficient scavengers for the trityl cation, such as TIS.[1]

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other acid-labile side-chain protecting groups.

  • Precipitation and Washing:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start with Resin Swell Swell Resin (DCM) Start->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Neutralize (10% DIEA in DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Couple This compound (e.g., DIC/HOBt) Wash2->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Cycle Repeat for next amino acid Wash3->Cycle Chain Elongation FinalCleavage Final Cleavage & Deprotection (TFA/Scavengers) Wash3->FinalCleavage Final Cycle Cycle->Deprotect End Purified Peptide FinalCleavage->End

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling_Pathway Peptide Synthesized Peptide (e.g., Somatostatin Analog) GPCR GPCR (e.g., SSTR2) Peptide->GPCR Binds G_protein G Protein (Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Growth Hormone Release) PKA->CellularResponse Phosphorylates Targets Enzyme_Inhibition_Workflow Start Synthesize Peptide Inhibitor using this compound Purify Purify Peptide (HPLC) Start->Purify Characterize Characterize Peptide (Mass Spectrometry) Purify->Characterize Assay_Setup Enzyme Inhibition Assay Setup Characterize->Assay_Setup Enzyme Enzyme Solution (e.g., HIV Protease) Assay_Setup->Enzyme Inhibitor Peptide Inhibitor (Varying Concentrations) Assay_Setup->Inhibitor Substrate Substrate (Fluorogenic) Assay_Setup->Substrate Incubate Incubate Enzyme->Incubate Inhibitor->Incubate Substrate->Incubate Measure Measure Fluorescence (Kinetic Reading) Incubate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

References

Proper handling and weighing procedures for Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, weighing, and utilization of Nα-Boc-Nτ-Trityl-L-histidine (Boc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential to ensure experimental accuracy, safety, and the preservation of the reagent's integrity.

Product Information and Specifications

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group.[1][2] This dual protection strategy is fundamental for its application in Boc-chemistry SPPS, preventing unwanted side reactions and racemization during peptide chain elongation.[1][2][3]

PropertyValueReferences
CAS Number 32926-43-5[4][5][6][7]
Molecular Formula C₃₀H₃₁N₃O₄[4][5][6][8]
Molecular Weight 497.58 g/mol [4][5][6]
Appearance White to off-white solid/powder[4][8][9]
Purity ≥95% to ≥99.84% (method dependent)[1][4][7][9][]
Melting Point ~130°C (decomposes)[5][6]
Optical Rotation [α]20/D +12.5 ± 1.0°, c = 1% in methanol[6][9]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Storage Conditions:

  • Powder:

    • Long-term: -20°C for up to 3 years.[4]

    • Mid-term: 2-8°C or 4°C for up to 2 years.[4][6][][11][12]

  • In Solvent:

    • -80°C for up to 6 months.[4]

    • -20°C for up to 1 month.[4]

    • Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot solutions upon preparation.[4][7][13]

Handling Precautions:

  • This compound is a combustible solid.[12][14]

  • Keep away from heat and sources of ignition.[8]

  • Handle in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles (eyeshields), and a dust mask (e.g., N95 type).[8][12][14]

  • Avoid breathing dust.[8]

  • Wash hands thoroughly after handling.[8]

  • In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution.[8]

Weighing and Solution Preparation Protocol

Accurate weighing and proper dissolution are critical first steps for successful experiments. Due to the hygroscopic nature of the compound in some solvents, swift and precise actions are necessary.

Protocol for Weighing and Dissolution:

  • Equilibration: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • Perform weighing in a chemical fume hood.

    • Use an analytical balance with a draft shield.

    • Use a clean, dry weighing paper or boat.

    • Quickly transfer the desired amount of powder and record the exact mass.

    • Close the main container tightly immediately after dispensing.

  • Dissolution:

    • Transfer the weighed powder to an appropriate glass vial.

    • Add the desired volume of a suitable solvent (see solubility table below).

    • For solvents like DMSO, where the compound is highly soluble but hygroscopic, use newly opened or anhydrous grade solvent.[4]

    • If necessary, use sonication to aid dissolution.[4]

    • Once dissolved, cap the vial tightly. If not for immediate use, aliquot and store at the recommended temperature.[4]

Solubility Data:

SolventSolubilityNotesReferences
DMSO 100 mg/mL (200.97 mM)Requires sonication. Use newly opened DMSO as it is hygroscopic.[4]
DMF SolubleA common solvent for peptide synthesis.[1]
NMP SolubleA common solvent for peptide synthesis.[1]
Chloroform Slightly Soluble[]

The following diagram illustrates the workflow for proper weighing and dissolution of this compound.

G Workflow: Weighing and Dissolution of this compound cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution A Equilibrate Container to Room Temperature B Prepare PPE and Weighing Area A->B Ensure safety C Tare Balance with Weighing Boat B->C Start process D Dispense Powder Quickly C->D E Record Mass D->E F Seal Main Container D->F Immediate action G Transfer Powder to Vial E->G H Add Anhydrous Solvent G->H I Sonicate if Needed H->I If required J Aliquot and Store Appropriately I->J

Caption: Workflow for weighing and dissolving this compound.

Application in Boc-SPPS

This compound is a key reagent for incorporating histidine into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) methodology. The Trt group provides acid-labile protection for the imidazole side chain, preventing side reactions during coupling, while the Boc group provides temporary protection of the N-terminus.[1][2][15]

General Boc-SPPS Cycle Protocol:

This protocol outlines the general steps for coupling an amino acid, such as this compound, to a resin-bound peptide chain.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield, Wang) with the N-terminal Boc group removed from the preceding amino acid.

  • Neutralization: Neutralize the resin-bound peptide's N-terminal amine salt. This is typically done by washing with a solution of 10% diisopropylethylamine (DIEA) in dichloromethane (DCM).[15]

  • Amino Acid Activation:

    • Dissolve this compound (typically 3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in a suitable solvent like DMF.[15]

    • Add an activator base, such as DIEA (6 equivalents), to the amino acid solution.[15]

    • Allow the mixture to pre-activate for a few minutes. To minimize potential racemization of histidine, avoid prolonged pre-activation times.[15]

  • Coupling:

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[15]

    • Monitor the completion of the reaction using a qualitative test, such as the Kaiser test.[15]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[15]

  • Boc Deprotection:

    • Remove the N-terminal Boc group from the newly added histidine residue by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM).[15]

    • This step prepares the peptide-resin for the next coupling cycle.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group) are removed simultaneously using a strong acid cocktail, commonly 95% TFA with scavengers like water and triisopropylsilane (TIS).[1][15]

The following diagram illustrates the logical flow of a single coupling cycle in Boc-SPPS.

G Logical Flow of a Boc-SPPS Coupling Cycle Start Start with Deprotected Resin-Peptide Neutralize Neutralize with DIEA in DCM Start->Neutralize Couple Couple Activated AA to Resin Neutralize->Couple Activate Activate this compound with Coupling Reagent Activate->Couple Wash_Post_Couple Wash Resin (DMF, DCM) Couple->Wash_Post_Couple Deprotect Deprotect N-terminal Boc with TFA in DCM Wash_Post_Couple->Deprotect Wash_Post_Deprotect Wash Resin Deprotect->Wash_Post_Deprotect End Ready for Next Cycle Wash_Post_Deprotect->End

Caption: Logical flow of a single coupling cycle in Boc-SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency with Boc-His(Trt)-OH during solid-phase peptide synthesis (SPPS). The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing a weak or positive Kaiser test after coupling this compound, indicating a low yield. What are the primary causes?

A1: Low coupling efficiency with this compound is a common issue primarily stemming from the significant steric hindrance imposed by the bulky trityl (Trt) protecting group on the imidazole side chain.[1][2] This bulkiness can physically obstruct the approach of the activated amino acid to the free amine on the resin-bound peptide. Other contributing factors can include peptide aggregation on the solid support and suboptimal reaction conditions.[3][4]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A2: For sterically demanding couplings, more potent activating reagents are generally required. While standard carbodiimides like DIC in combination with HOBt can be used, uronium/aminium or phosphonium salt-based reagents are often more effective.[5][6] Reagents such as HATU, HBTU, and PyBOP are known to facilitate difficult couplings by forming highly reactive activated esters.[5][7] HATU, in particular, is often recommended for its high reactivity with hindered amino acids.[7][8][9]

Q3: How can I optimize my coupling protocol to improve the efficiency of this compound incorporation?

A3: To enhance coupling efficiency, several protocol modifications can be implemented:

  • Double Coupling: If a single coupling proves insufficient, performing a second coupling with a fresh solution of activated this compound can significantly improve the yield.[10]

  • Increased Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can provide more opportunity for the reaction to proceed to completion.[7] Cautiously increasing the temperature may also enhance reaction kinetics, though this can increase the risk of racemization with histidine derivatives.[2]

  • Solvent Selection: The choice of solvent can impact both solubility and peptide chain solvation.[11] While DMF is standard, using N-methylpyrrolidone (NMP) or adding a small amount of DMSO can sometimes improve results, particularly if aggregation is suspected.[4][11]

  • In Situ Neutralization: For Boc-SPPS, using an in situ neutralization protocol, where neutralization of the terminal ammonium salt occurs simultaneously with coupling, can reduce aggregation and improve yields for difficult sequences.[4][12]

Q4: Could peptide aggregation be the cause of my low coupling efficiency, and how can I address it?

A4: Yes, as the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation that masks the N-terminal amine.[3][4] This is a common cause of failed couplings. To mitigate aggregation, consider the following:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonding and improve solvation.[3]

  • Solvent Disruption: As mentioned, switching to NMP or using solvent mixtures (e.g., DCM/DMF/NMP) can help break up aggregates.[3][11]

  • Microwave Peptide Synthesis: The use of microwave energy can accelerate coupling reactions and help to overcome aggregation-related issues.[2]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHighly reactive, very effective for hindered couplings, low racemization.[7][8][9]Higher cost, based on potentially explosive HOAt.[7]
HBTU Uronium/Aminium SaltGood balance of reactivity and cost, widely used.[8][13]Can be less effective than HATU for highly demanding couplings.[9]
PyBOP Phosphonium SaltEfficient, avoids guanidinylation side reactions.[5][7]Byproducts can be less soluble than those of HBTU/HATU.
DIC/HOBt CarbodiimideCost-effective, simple to use.[8][13]Generally lower reactivity, may require longer reaction times for hindered couplings.[9]
COMU Uronium/Aminium SaltHigh efficiency, based on non-explosive OxymaPure.[7]Limited stability in solution.[7]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

The Kaiser (ninhydrin) test is a qualitative method to detect free primary amines on the peptide-resin. A positive result (blue beads) indicates incomplete coupling.[14][15]

Reagents:

  • Reagent A: 2.5 g ninhydrin in 50 mL ethanol.[14]

  • Reagent B: 25 g phenol in 50 mL ethanol, with 1 mL of 0.001M KCN aqueous solution and 0.5 mL of pyridine.[14]

  • Reagent C: Pyridine.

Procedure:

  • Collect a small sample of resin beads (10-20) in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[16]

  • Observe the color of the beads and the solution.

    • Yellow/Colorless: Negative result (coupling is complete).

    • Blue/Purple: Positive result (free amines are present, coupling is incomplete).

Protocol 2: Double Coupling for this compound

This protocol is recommended when a single coupling is insufficient, as indicated by a positive Kaiser test.[10]

  • After the first coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any residual reagents and byproducts.[13]

  • Prepare a fresh solution of activated this compound using your chosen coupling reagent and solvent, following the same equivalents as the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours at room temperature.

  • After the second coupling, wash the resin extensively with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, further optimization of reagents or conditions may be necessary.

Visualizations

G start Low Coupling Efficiency with This compound Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents steric_hindrance Primary Suspect: Steric Hindrance from Trt Group check_reagents->steric_hindrance aggregation Secondary Suspect: Peptide Aggregation check_reagents->aggregation If sequence is long or hydrophobic double_coupling Perform Double Coupling steric_hindrance->double_coupling Initial Step stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) steric_hindrance->stronger_reagent If double coupling fails optimize_conditions Increase Reaction Time or Temperature (with caution) steric_hindrance->optimize_conditions Alternative chaotropic_salts Add Chaotropic Salts (e.g., LiCl) aggregation->chaotropic_salts change_solvent Change Solvent (e.g., NMP) or use disrupting mixtures aggregation->change_solvent re_evaluate Re-evaluate with Kaiser Test double_coupling->re_evaluate stronger_reagent->re_evaluate optimize_conditions->re_evaluate chaotropic_salts->re_evaluate change_solvent->re_evaluate

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

G cluster_carbodiimide Carbodiimide cluster_uronium Uronium/Aminium Salts cluster_phosphonium Phosphonium Salts cluster_additives Additives DIC DIC Diisopropylcarbodiimide HATU HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HBTU HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) PyBOP PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) HOBt HOBt 1-Hydroxybenzotriazole

Caption: Chemical classes of common coupling reagents used in peptide synthesis.

References

Technical Support Center: Methods to Prevent Racemization of Histidine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on preventing racemization of histidine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly susceptible to racemization during peptide coupling?

A1: Histidine is highly prone to racemization due to its imidazole side chain. The nitrogen atom (N-π) in the imidazole ring can act as an internal base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar intermediate (oxazolone or enolate), which can be protonated from either side, resulting in a loss of stereochemical integrity.[1][2]

Q2: What are the primary mechanisms of racemization during peptide synthesis?

A2: The two main mechanisms for racemization during peptide bond formation are:

  • Oxazolone (or Azlactone) Formation: The activated carboxyl group of the N-protected amino acid forms a planar oxazolone intermediate. This planar structure allows for the loss of stereochemistry at the alpha-carbon.[3]

  • Direct Enolization: A strong base can directly abstract the alpha-proton from the activated amino acid, leading to a planar enolate intermediate, which then results in racemization.[3]

Q3: Which other amino acids are also highly susceptible to racemization?

A3: Besides histidine, cysteine (Cys) is also particularly prone to racemization.[3][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[3]

Q4: How do additives like HOBt, HOAt, and Oxyma help in suppressing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants.[3][5][6] When a coupling reagent like a carbodiimide is used, it activates the carboxylic acid to form a highly reactive intermediate that is prone to racemization. The additive rapidly converts this intermediate into a more stable, less reactive active ester. This active ester is more resistant to racemization and reacts efficiently with the amine component to form the desired peptide bond.[5][7]

Q5: Can the choice of coupling reagent impact the extent of histidine racemization?

A5: Absolutely. While highly efficient, some coupling reagents are more likely to cause racemization. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[3] It is strongly recommended to use them in conjunction with racemization-suppressing additives.[3][5] Phosphonium and aminium/uronium-based reagents like HBTU, HATU, and PyBOP are generally better choices as they are designed for efficient coupling with lower levels of racemization.[5][8]

Troubleshooting Guides

Problem 1: Significant D-histidine isomer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC, DCC) alone, always add a racemization suppressant like HOBt, HOAt, or Oxyma.[3][5] Consider switching to a phosphonium or aminium/uronium reagent (e.g., HBTU, HATU) for sensitive couplings.[5][9]
Suboptimal Reaction Conditions Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[3][5] If reagent solubility allows, use a less polar solvent.[3]
Excess Base The presence of excess base can promote racemization via direct enolization.[3] Use the minimum amount of a sterically hindered, weaker base necessary for the reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[7][9]
Prolonged Pre-activation Intensive pre-activation of Fmoc-His(Trt)-OH can increase racemization.[10] Minimize the pre-activation time before adding the activated amino acid to the resin.[5] In some cases, in-situ activation may be preferable, but be aware of potential side reactions like Nα-endcapping.[10]
Unprotected Histidine Side Chain The imidazole side chain of histidine can catalyze racemization.[1] Use a side-chain protected histidine derivative. For Fmoc chemistry, Trt, Mmt, and Mtt are common protecting groups.[1] For Boc chemistry, Bom (benzyloxymethyl) is very effective at suppressing racemization.[1]

Problem 2: Low coupling yield when trying to minimize histidine racemization.

Potential Cause Recommended Solution
Reduced Reaction Rate at Low Temperature While lower temperatures reduce racemization, they also slow down the coupling reaction. Increase the reaction time, carefully monitoring for both completion and racemization.[5]
Steric Hindrance The bulky side chains of some amino acids can hinder the coupling reaction. Use a more powerful coupling reagent like HATU.[5]
Peptide Aggregation Aggregation of the growing peptide chain on the solid support can prevent complete reaction.[4] Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (DMSO).[4][5]

Quantitative Data Summary

The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The following tables provide a qualitative and semi-quantitative comparison of common strategies to minimize histidine racemization.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Fmoc-L-His(Trt)-OH

Coupling ReagentAdditive% D-His Isomer
DICNoneHigh
DICHOBtModerate
DICHOAtLow
HBTU-Low
HATU-Very Low
PyBOP-Very Low
Note: This table provides a qualitative summary based on general findings in the literature. Actual percentages can vary significantly based on specific reaction conditions.[9]

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicityGeneral Racemization Tendency
DIEALowHighHigher
NMMMediumMediumLower
2,4,6-CollidineHighMediumLowest
Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[9]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Racemization Suppression using HBTU/HOBt

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[9]

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).[9]

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[9]

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[9]

    • Add the activated amino acid solution to the resin.[9]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[9]

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).[9]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[9]

Protocol 2: Low-Racemization Coupling of Histidine using DIC/Oxyma

This protocol is specifically designed for coupling histidine, an amino acid prone to racemization.

  • Resin Preparation: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.[9]

    • Add the solution to the resin and agitate for 1 minute.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[9]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[9]

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Visual Guides

Racemization_Mechanism cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Racemized_Product_O Racemized Product Oxazolone->Racemized_Product_O + Amine (attack from either side) Activated_AA_E Activated N-Protected Amino Acid Enolate Planar Enolate Intermediate Activated_AA_E->Enolate + Base - H⁺ (α-carbon) Racemized_Product_E Racemized Product Enolate->Racemized_Product_E + H⁺ (protonation from either side) Prevention_Workflow cluster_optimization Optimization Strategies Start Histidine Coupling Step Check_Racemization High Racemization Risk? Start->Check_Racemization Standard_Coupling Standard Coupling (e.g., DIC/HOBt) Check_Racemization->Standard_Coupling No Optimized_Coupling Optimized Coupling Strategy Check_Racemization->Optimized_Coupling Yes End Proceed to Next Step Standard_Coupling->End Additives Use Additives (HOAt, Oxyma, CuCl₂) Optimized_Coupling->Additives Reagent Change Coupling Reagent (HATU, PyBOP) Optimized_Coupling->Reagent Conditions Modify Conditions (↓ Temp, Weaker Base) Optimized_Coupling->Conditions Protection Use Side-Chain Protected His Optimized_Coupling->Protection Additives->End Reagent->End Conditions->End Protection->End

References

Technical Support Center: Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary side reactions associated with this compound during SPPS?

A1: The two main side reactions to be aware of when using this compound are:

  • Racemization: Histidine is highly susceptible to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the activation and coupling steps of SPPS. The imidazole ring of histidine can act as an intramolecular base, facilitating the abstraction of the alpha-proton. While the trityl (Trt) protecting group on the imidazole side chain helps to sterically hinder this, it does not completely eliminate the risk, especially under harsh coupling conditions.[1][2]

  • Alkylation by Trityl Cations: During the final cleavage step with strong acids like trifluoroacetic acid (TFA), the trityl protecting group is removed, generating stable trityl cations (Trt+). These electrophilic species can re-attach to nucleophilic residues in the peptide chain, particularly tryptophan (Trp) and to a lesser extent methionine (Met), leading to undesired alkylated byproducts.[3][4][5]

Q2: I suspect racemization of my histidine residue. How can I minimize it?

A2: Minimizing histidine racemization is crucial for obtaining the desired peptide with high stereochemical purity. Here are several strategies:

  • Choice of Coupling Reagent: Avoid prolonged pre-activation times, especially with carbodiimide reagents. The use of carbodiimide-mediated coupling with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is generally recommended to suppress racemization.[1][][7] Onium salt reagents (e.g., HBTU, HATU) used with strong bases like diisopropylethylamine (DIPEA) can increase the risk of racemization.[1][]

  • Control Reaction Temperature: Elevated temperatures significantly accelerate the rate of racemization.[1] Whenever possible, perform the coupling of this compound at room temperature or even at 0°C. For microwave-assisted SPPS, reducing the coupling temperature can significantly limit racemization.[2]

  • Base Selection: If a base is required, consider using a weaker or more sterically hindered base than DIPEA, such as N-methylmorpholine (NMM).[1]

  • Solvent Choice: Using a less polar solvent mixture, such as a 1:1 mixture of dichloromethane (DCM) and dimethylformamide (DMF), may help reduce racemization.[1]

Quantitative Data on Racemization

While extensive quantitative data for Boc-SPPS is limited in publicly available literature, studies in the analogous Fmoc-SPPS provide valuable insights into the factors affecting histidine racemization.

His DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[8]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[8]
Fmoc-His(Trt)-OH90°C, 2 min>16%[8]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[8]

This data from Fmoc-SPPS illustrates the significant impact of temperature and side-chain protecting group on racemization levels.

Q3: How can I prevent the formation of trityl-adducts on sensitive amino acids during cleavage?

A3: The key to preventing alkylation by trityl cations is the use of a "scavenger cocktail" during the final cleavage from the resin. Scavengers are nucleophilic compounds added in excess to the cleavage mixture to trap the reactive trityl cations.

Recommended Scavenger Cocktails:

Scavenger CocktailCompositionRecommended forNotes
"Odorless" Reagent B 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides containing Trt-protected residues.TIS is a highly effective scavenger for trityl cations and is less odorous than thiol-based scavengers. Will not prevent methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).A robust, general-purpose cleavage cocktail.
Low Odor Reagent L 88% TFA, 5% Water, 5% Dithiothreitol (DTT), 2% TISPeptides where thiol odor is a concern.DTT replaces the more pungent EDT and thioanisole.

Experimental Protocols

Protocol 1: General Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM.

  • Coupling:

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM and dry under vacuum.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative test such as the Kaiser test.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare the desired scavenger cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Analysis of Racemization using Marfey's Reagent
  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Evaporate the HCl to dryness.

  • Derivatization:

    • Dissolve the hydrolyzed amino acid mixture in 100 µL of 0.5 M sodium bicarbonate solution.

    • Add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at 40°C for 90 minutes.

    • Cool the reaction and add 25 µL of 2 M HCl to quench the reaction.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC. The diastereomeric derivatives of the L- and D-amino acids will have different retention times, allowing for their separation and quantification.

    • Column: ODS-Hypersil (or equivalent C18 column).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.02 M sodium acetate, pH 4).

    • Detection: UV at 340 nm.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Deprotection->Neutralization Coupling Coupling (this compound, DIC/HOBt) Neutralization->Coupling Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (TFA + Scavengers) Wash->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Side_Reactions cluster_coupling Coupling Step cluster_cleavage Cleavage Step Boc-L-His(Trt)-OH Boc-L-His(Trt)-OH Activated Intermediate Activated Intermediate Boc-L-His(Trt)-OH->Activated Intermediate Racemization Racemization Activated Intermediate->Racemization Boc-D-His(Trt)-OH Boc-D-His(Trt)-OH Racemization->Boc-D-His(Trt)-OH Peptide-His(Trt)-Trp Peptide-His(Trt)-Trp Trityl Cation (Trt+) Trityl Cation (Trt+) Peptide-His(Trt)-Trp->Trityl Cation (Trt+) + TFA TFA TFA Alkylation Alkylation Trityl Cation (Trt+)->Alkylation Trapped Trityl Trapped Trityl Trityl Cation (Trt+)->Trapped Trityl + Scavengers Alkylated Peptide Alkylated Peptide Alkylation->Alkylated Peptide Scavengers (TIS) Scavengers (TIS)

Caption: Key side reactions of this compound in SPPS.

References

Technical Support Center: Optimizing Cleatage of His(Trt)-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing trityl-protected histidine [His(Trt)]. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly the avoidance of side products, to ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the cleavage of His(Trt)-containing peptides?

A1: The principal challenge during the acidic cleavage of a trityl (Trt) protecting group from a histidine residue is the generation of a stable but highly reactive trityl cation (Trt+).[1] If not effectively neutralized, this electrophilic species can re-attach to nucleophilic amino acid side chains within the peptide, leading to the formation of undesired side products.[1][2]

Q2: What are the most common side products observed during His(Trt) cleavage?

A2: The most prevalent side products arise from the alkylation of sensitive amino acid residues by the liberated trityl cation. Residues with electron-rich side chains are particularly susceptible, including:

  • Tryptophan (Trp): Alkylation of the indole ring.

  • Cysteine (Cys): Alkylation of the sulfhydryl group.

  • Methionine (Met): Alkylation of the thioether group.[1]

  • Tyrosine (Tyr): Alkylation of the phenol ring.[2]

Incomplete removal of the Trt group can also result in a significant side product, where the final peptide still retains the protecting group.[2]

Q3: What is the role of scavengers in the cleavage cocktail?

A3: Scavengers are nucleophilic compounds added in excess to the cleavage cocktail to "trap" the reactive trityl cations as they are formed.[1] By preferentially reacting with the trityl cations, scavengers prevent them from reacting with the desired peptide, thus minimizing the formation of alkylated side products.[1][2] An ideal scavenger is highly reactive towards the trityl cation, chemically inert towards the final peptide, and easily removable after cleavage.[1]

Q4: Can the choice of solid support influence the efficiency of Trt group removal?

A4: While the cleavage cocktail composition and the peptide sequence are the primary determinants of cleavage efficiency, the solid support can have an indirect influence. For instance, the secondary structure of the peptide on the solid support can create steric hindrance, physically blocking the access of cleavage reagents to the His(Trt) residue.[2] This is a more general issue in solid-phase peptide synthesis and not specific to a particular resin type.

Troubleshooting Guide

Problem: My HPLC/MS analysis shows a significant peak corresponding to incomplete Trt group removal.

  • Possible Cause 1: Insufficient Acid Strength or Time. The kinetics of Trt group removal can be sequence-dependent.

    • Solution: Increase the cleavage reaction time in increments of 1-2 hours and re-analyze the crude peptide. Ensure you are using a high concentration of trifluoroacetic acid (TFA), typically 95%, and that the TFA is fresh and anhydrous.[2]

  • Possible Cause 2: Steric Hindrance or Peptide Aggregation. The peptide's secondary structure on the resin may be preventing the cleavage reagents from accessing the His(Trt) residue.[2]

    • Solution: While this is more addressable during synthesis (e.g., by incorporating "kink"-inducing residues like pseudoproline dipeptides or using aggregation-disrupting solvents like NMP), at the cleavage stage, ensuring the resin is well-swollen in the cleavage cocktail can help improve reagent accessibility.[2]

Problem: My final product is contaminated with side products resulting from trityl cation alkylation.

  • Possible Cause: Inadequate Scavenging. The type or amount of scavenger used was insufficient to effectively quench the liberated trityl cations.

    • Solution: Optimize the scavenger composition in your cleavage cocktail. Triisopropylsilane (TIS) is a highly effective and commonly used scavenger for trityl cations.[2][3] For peptides containing multiple sensitive residues, a more complex scavenger mixture may be necessary. Refer to the tables below for recommended cleavage cocktails.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for minimizing side products. The following tables summarize common cleavage cocktails and the roles of their components.

Table 1: Common Scavengers and Their Functions

ScavengerChemical ClassConcentrationPrimary FunctionNotes
Triisopropylsilane (TIS)Trialkylsilane1-5%Highly effective at scavenging trityl cations.[2]"Odorless" alternative to thiols.
1,2-Ethanedithiol (EDT)Thiol1-5%Scavenges trityl cations and can aid in the cleavage of other protecting groups.[1]Strong, unpleasant odor.[1]
ThioanisoleThiol1-5%Effective scavenger, can also accelerate deprotection of Arg(Pmc).[1]Can introduce other potential side reactions.[1]
PhenolPhenol2-5%General scavenger for various carbocations.[2]Offers some protection to Tyr and Trp residues.[4]
Water-2.5-5%Suppresses t-butylation of Trp and other sensitive residues.[2]

Table 2: Recommended Cleavage Cocktails for His(Trt)-Containing Peptides

Reagent NameCompositionRecommended For
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPeptides with Trt-protected residues; "odorless" option.[2]
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterA good starting point for most peptides.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][6]

Experimental Protocols

Protocol 1: Standard Cleavage using Reagent B

This protocol is recommended for peptides containing His(Trt) and other sensitive residues where a thiol-free cleavage is desired.

Materials:

  • His(Trt)-containing peptide-resin

  • Reagent B (freshly prepared): 88% TFA, 5% Phenol, 5% Water, 2% TIS

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a filter

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 10 mL per gram of resin) to remove residual solvents like DMF.

  • Dry the resin under vacuum for at least 1 hour.

  • Add the freshly prepared Reagent B to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. A deep yellow color may develop due to the formation of the trityl cation.[2]

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA and then with DCM, combining all filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume (at least 10-fold excess) of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the purified peptide under vacuum.

Protocol 2: Analysis of Cleavage Efficiency by HPLC

Materials:

  • Crude peptide sample

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column

Procedure:

  • Dissolve a small amount of the crude, dried peptide in Solvent A or a suitable mixture of A and B.

  • Inject the dissolved sample onto the C18 column.

  • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Monitor the elution profile at 220 nm.

  • Analyze the resulting chromatogram. The presence of a peak with a longer retention time than the desired product may indicate incomplete deprotection (the Trt-protected peptide is more hydrophobic).[2]

Visualizations

Cleavage_Mechanism His(Trt)-Peptide His(Trt)-Peptide Intermediate Protonated Intermediate His(Trt)-Peptide->Intermediate + H+ (from TFA) TFA TFA Cleaved_Peptide His-Peptide Intermediate->Cleaved_Peptide Trt_Cation Trityl Cation (Trt+) Intermediate->Trt_Cation

Caption: Acid-catalyzed cleavage of the Trityl protecting group from Histidine.

Side_Product_Formation cluster_paths Reaction Pathways cluster_scavenging Desired Pathway cluster_side_reaction Undesired Pathway Trt_Cation Trityl Cation (Trt+) Scavenger Scavenger (e.g., TIS) Trt_Cation->Scavenger Reacts with Sensitive_Residue Sensitive Residue (e.g., Trp, Cys, Met) Trt_Cation->Sensitive_Residue Reacts with Scavenged_Product Trapped Trityl Group Scavenger->Scavenged_Product Side_Product Alkylated Side Product Sensitive_Residue->Side_Product

Caption: Competing reaction pathways for the trityl cation.

Troubleshooting_Workflow Start Analyze Crude Peptide by HPLC/MS Purity_Check Is Purity Acceptable? Start->Purity_Check End Proceed to Purification Purity_Check->End Yes Problem_ID Identify Major Impurity Purity_Check->Problem_ID No Incomplete_Cleavage Incomplete Cleavage (His(Trt)-Peptide present) Problem_ID->Incomplete_Cleavage Unreacted Starting Material Side_Products Side Products (Alkylated Peptide present) Problem_ID->Side_Products Unexpected Mass Optimize_Time Increase Cleavage Time (e.g., +1-2 hours) Incomplete_Cleavage->Optimize_Time Optimize_Scavengers Optimize Scavenger Cocktail (e.g., add TIS, use Reagent K) Side_Products->Optimize_Scavengers Optimize_Time->Start Optimize_Scavengers->Start

Caption: Troubleshooting workflow for optimizing His(Trt) cleavage.

References

Technical Support Center: Addressing Solubility Issues of Peptides Containing His(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with peptides containing Histidine (Trityl), or His(Trt). The bulky and hydrophobic nature of the Trityl (Trt) protecting group on the histidine residue frequently leads to significant challenges in handling, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solubility problems in peptides containing His(Trt)?

A1: The primary cause of solubility issues is the large, non-polar trityl (Trt) protecting group attached to the histidine side chain.[1][2] This group significantly increases the overall hydrophobicity of the peptide molecule. This increased non-polar character promotes intermolecular hydrophobic interactions, leading to self-association and aggregation, which can render the peptide insoluble in aqueous solutions.[1][3]

Q2: My His(Trt)-containing peptide is difficult to dissolve. What are the initial steps I should take?

A2: First, it's crucial to determine the overall charge of your peptide at neutral pH.[4][5]

  • Basic Peptides: If the peptide has a net positive charge (due to residues like Arg, Lys, His), first attempt to dissolve it in sterile, distilled water. If that fails, try a dilute acidic solution, such as 1-10% acetic acid.[6][7][8]

  • Acidic Peptides: For peptides with a net negative charge (from Asp, Glu), try dissolving in water first. If unsuccessful, use a dilute basic solution like 1% ammonium hydroxide.[6]

  • Neutral/Hydrophobic Peptides: If the peptide is neutral or has a high percentage (>50%) of hydrophobic amino acids, it will likely require an organic solvent.[9][10] Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly add this solution dropwise to your desired aqueous buffer while stirring.[2][7]

Q3: Can the Trityl group affect more than just solubility?

A3: Yes. During peptide synthesis, the hydrophobicity of the Trt group can lead to on-resin aggregation, indicated by resin shrinking, poor swelling in solvents, and incomplete coupling reactions.[1] During HPLC purification, poor solubility can cause the peptide to precipitate in the injector or on the column, leading to high backpressure, peak broadening, or tailing.[2] Furthermore, the acidic conditions of the HPLC mobile phase (especially with TFA) can sometimes cause partial on-column cleavage of the Trt group, resulting in peak splitting or shoulders.[2]

Q4: Are there any solvents I should avoid when dissolving my His(Trt) peptide?

A4: If your peptide sequence also contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using DMSO as it can oxidize the side chains of these residues.[7][9][10] In such cases, DMF is a preferable organic solvent.[7]

Q5: What can I do if my peptide aggregates and forms a gel or precipitate even after initial dissolution?

A5: For severe aggregation issues, you may need to use strong denaturing agents. Dissolving the peptide in 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea can disrupt the intermolecular hydrogen bonds causing the aggregation.[5][7] Following dissolution, you can proceed with the necessary dilutions for your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Lyophilized peptide powder will not dissolve in aqueous buffer. High hydrophobicity due to the Trt group and other non-polar residues.1. Calculate the peptide's net charge. Use a dilute acid (e.g., 10% acetic acid) for basic peptides or a dilute base (e.g., NH4OH) for acidic peptides.[5] 2. For hydrophobic/neutral peptides, dissolve in a minimal volume of DMSO or DMF, then add dropwise to the stirring aqueous buffer.[7][10] 3. Use physical methods like brief sonication or gentle warming (<40°C) to aid dissolution.[2][8][10]
Peptide precipitates when organic solvent stock is diluted into aqueous buffer. The limit of solubility in the final aqueous concentration has been exceeded.1. Decrease the final concentration of the peptide in the aqueous solution. 2. Increase the percentage of the organic co-solvent if compatible with the downstream application (e.g., up to 5% DMSO).[7] 3. Re-dissolve the precipitated peptide and try diluting it into a buffer containing a denaturing agent like 6M Guanidine HCl.[7]
During HPLC, there is high backpressure and peak broadening/tailing. The peptide is poorly soluble in the mobile phase and may be precipitating on the column.[2]1. Ensure the peptide is fully dissolved in the injection solvent before injection. Filter the sample if necessary.[2] 2. Increase the organic content (e.g., acetonitrile) of the starting mobile phase.[2] 3. Try a different organic modifier, such as isopropanol instead of acetonitrile.[2] 4. Employ a shallower gradient during elution to improve resolution.[2]
An unexpected doublet or shoulder appears on the main HPLC peak. Partial cleavage of the acid-labile Trityl (Trt) group on-column due to the acidic mobile phase (TFA).[2]1. Minimize the peptide's exposure time to the acidic mobile phase by using a faster gradient.[2] 2. Consider replacing Trifluoroacetic acid (TFA) with a weaker acid like formic acid in the mobile phase.[2]

Quantitative Data Summary

The solubility of the protected amino acid building block, Fmoc-His(Trt)-OH, is critical during solid-phase peptide synthesis (SPPS). Poor solubility can hinder coupling efficiency. The following table summarizes solubility data for Fmoc-His(Trt)-OH in a green solvent mixture compared to a standard solvent.

Solvent System Concentration (M) Solubility Status Reference
40% NMP in DMM0.1Soluble[11]
100% DMM< 0.1Poorly Soluble[11]
100% DMF0.1Soluble[11]
NMP: N-Methyl-2-pyrrolidone; DMM: Dipropyleneglycol Dimethylether; DMF: Dimethylformamide.

Experimental Protocols

Protocol 1: General Method for Dissolving Hydrophobic/His(Trt) Peptides
  • Preparation : Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation of moisture.[6]

  • Initial Dissolution : Add a minimal amount of a suitable organic solvent (e.g., DMSO for non-Cys/Met/Trp peptides, otherwise DMF) to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).[7]

  • Vortex/Sonicate : Vortex the vial to dissolve the peptide. If particles remain, sonicate the solution briefly in a water bath for 10-20 seconds.[10] Avoid excessive sonication, which can heat the sample.[8]

  • Dilution : Place your target aqueous buffer on a stir plate. While the buffer is stirring gently, add the concentrated peptide stock solution drop-by-drop.

  • Observation : Monitor the solution for any signs of precipitation or turbidity. If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit at that concentration.[7]

  • Final Step : Once the desired concentration is reached and the solution remains clear, centrifuge the vial to pellet any small, undissolved particulates before use.[9]

Protocol 2: Small-Scale Solubility Test

Before dissolving the entire peptide sample, it is prudent to perform a small-scale solubility test.[5][8][10]

  • Aliquot : Carefully weigh out a small amount of the lyophilized peptide (e.g., 1 mg).

  • Solvent 1 (Water) : Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 1 mg/mL). Vortex. If it dissolves, the peptide is water-soluble.

  • Solvent 2 (Acid/Base) : If insoluble in water, determine the peptide's net charge. Add a small volume of 10% acetic acid (for basic peptides) or 1% ammonium hydroxide (for acidic peptides).[6] Vortex.

  • Solvent 3 (Organic) : If the peptide is still insoluble, it is likely hydrophobic. Take a fresh 1 mg aliquot and add a small volume (e.g., 20-50 µL) of DMSO or DMF.[7] Vortex until dissolved.

  • Aqueous Dilution Test : Slowly dilute the organic stock into your target buffer to confirm it remains in solution at your desired final concentration.

  • Record : Note the solvent system that successfully dissolves the peptide for scaling up with the full sample.

Visualizations

G cluster_workflow Peptide Dissolution Workflow start Start with Lyophilized His(Trt) Peptide charge Calculate Net Charge of Peptide start->charge positive Positive (Basic) charge->positive > 0 negative Negative (Acidic) charge->negative < 0 neutral Zero (Hydrophobic) charge->neutral = 0 water Try Sterile Water positive->water negative->water organic Use minimal DMSO/DMF neutral->organic acid Use Dilute Acetic Acid (10%) water->acid Fails base Use Dilute NH4OH (1%) water->base Fails end Peptide in Solution water->end Success acid->end base->end dilute Add dropwise to aqueous buffer organic->dilute dilute->end sonicate Sonication / Gentle Warming may aid all steps

Caption: Decision workflow for dissolving His(Trt)-containing peptides.

G cluster_relationships His(Trt) Properties and Solubility Issues HisTrt Histidine(Trityl) Residue Bulky Bulky Size HisTrt->Bulky Hydrophobic Hydrophobic Nature HisTrt->Hydrophobic Aggregation Promotes Intermolecular Aggregation Bulky->Aggregation Hydrophobic->Aggregation Solubility Poor Aqueous Solubility Aggregation->Solubility Synthesis On-Resin Aggregation During Synthesis Aggregation->Synthesis Purification HPLC Purification Challenges Solubility->Purification

Caption: Logical relationship of His(Trt) properties to solubility issues.

G cluster_hplc HPLC Troubleshooting for His(Trt) Peptides start HPLC Run Shows Poor Peak Shape (Broadening, Tailing) cause Is peptide fully dissolved in injection solvent? start->cause sol_issue Potential Solubility Issue in Mobile Phase cause->sol_issue Yes solution3 Re-dissolve crude peptide in stronger solvent (e.g., DMF) before injection cause->solution3 No solution1 Increase organic % in starting mobile phase sol_issue->solution1 solution2 Use a shallower gradient sol_issue->solution2 end Improved Peak Shape solution1->end solution2->end solution3->cause

Caption: Troubleshooting workflow for HPLC issues due to poor solubility.

References

Technical Support Center: Strategies for Complete Removal of the Trityl (Trt) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the complete removal of the Trityl (Trt) protecting group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of Trt-protected compounds.

Issue 1: Incomplete Removal of the Trt Group

Q1: My reaction shows incomplete deprotection of the Trt group. What are the potential causes and how can I resolve this?

A1: Incomplete Trt deprotection can stem from several factors, primarily related to the reaction conditions and the nature of your substrate. Here are common causes and solutions:

  • Insufficient Acid Strength or Concentration: The Trt group is acid-labile, but its removal requires sufficient acid strength.[1][2] If you are observing incomplete removal, consider the following adjustments:

    • Increase TFA Concentration: For stubborn Trt groups, ensure you are using a high concentration of trifluoroacetic acid (TFA), typically 95%.[3] Using fresh, high-quality, and anhydrous TFA is crucial as moisture can reduce its effectiveness.[3]

    • Extend Reaction Time: Some substrates, especially those with steric hindrance or in solid-phase peptide synthesis (SPPS), may require longer reaction times. For instance, sluggish deprotection of N-terminal Asn(Trt) residues can often be overcome by extending the cleavage time to 4 hours.

    • Consider Stronger Acids: In some cases, stronger acids or longer reaction times may be necessary. For example, the removal of Mtr groups, which are less acid-labile than Pmc or Pbf, can take up to 24 hours.

  • Inadequate Reagent Access (in SPPS): The solid support can sometimes hinder reagent access to the peptide.

    • Resin Swelling: Ensure the resin is adequately swollen before cleavage. Washing with a suitable solvent like dichloromethane (DCM) helps remove residual DMF and improves reagent penetration.[3]

  • Nature of the Trt Group: Substituted trityl groups exhibit different acid labilities. The order of reactivity is TMT > DMT > MMT > Trt.[2] If you are using a standard Trt group, the conditions need to be harsher compared to its methoxy-substituted analogs.[1]

Issue 2: Formation of Side Products

Q2: I am observing unexpected side products in my reaction mixture after Trt deprotection. What are they and how can I prevent their formation?

A2: The primary cause of side product formation is the reactive trityl cation generated during acid-catalyzed cleavage.[1][4] This electrophilic species can reattach to the deprotected functional group or alkylate other nucleophilic residues in your molecule, such as tryptophan, methionine, and cysteine.[5][6]

  • Use of Scavengers: The most effective way to prevent side reactions is to use scavengers that trap the trityl cation.[4]

    • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective scavengers that irreversibly convert the trityl cation to triphenylmethane.[7] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3][8]

    • Thiol-based Scavengers: Ethanedithiol (EDT) is also a good scavenger, particularly for preventing acid-catalyzed oxidation of tryptophan. However, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to other side reactions.[7]

    • Optimizing Scavenger Cocktails: For peptides with sensitive residues, a combination of scavengers may be necessary. For instance, to minimize both oxidation and S-alkylation of methionine, a cleavage solution containing TFA, anisole, TMSCl, Me₂S, and PPh₃ can be effective.[9][10]

  • Protecting Sensitive Residues: For particularly sensitive sequences, consider using a more robust protecting group for residues like tryptophan, such as Boc-Trp(Boc), which suppresses alkylation side reactions.

Issue 3: Substrate Instability or Degradation

Q3: My starting material or desired product appears to be degrading under the Trt deprotection conditions. What are some milder alternatives?

A3: For acid-sensitive substrates, standard high-concentration TFA conditions can be too harsh. Here are some milder strategies for Trt removal:

  • Weak Brønsted Acids:

    • Acetic Acid/Formic Acid: Trt ethers can be cleaved using 80% acetic acid or cold formic acid.[1] These conditions are often mild enough to leave other acid-labile groups like tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBS) ethers intact.[1]

    • Dilute TFA: Very low concentrations of TFA (e.g., 1-10% in DCM) can be sufficient for removing highly labile Trt groups or for selective deprotection.[4][8] For example, the Mmt group can be removed with 1% TFA in DCM.[11]

  • Lewis Acids: Lewis acids like zinc bromide (ZnBr₂) or magnesium bromide (MgBr₂) can mediate Trt deprotection, particularly for substrates like carbohydrates where neighboring group participation can assist.[1]

  • Reductive Removal:

    • Catalytic Hydrogenation: The Trt group can be removed by catalytic hydrogenation (e.g., Pd/C, H₂).[2] This method is orthogonal to acid-labile protecting groups. The removal rate of Trt is generally slower than that of other groups like O-benzyl (OBn) or N-carboxybenzyl (N-Cbz), allowing for potential selectivity.[2]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for acid-catalyzed Trt deprotection?

A4: The deprotection begins with the protonation of the ether oxygen by a Brønsted acid. This enhances the leaving group ability of the alcohol, leading to the cleavage of the C-O bond and formation of a highly stable trityl cation and the free hydroxyl group.[1] The stability of the trityl cation is a key driving force for this reaction.

Q5: How can I selectively deprotect a Trt group in the presence of a Boc group?

A5: Selective deprotection is possible due to the different acid labilities of the two groups. The Trt group is more acid-sensitive than the Boc group. For instance, Trt can be removed using 50% aqueous acetic acid while the Boc group remains intact.[2]

Q6: Are there non-acidic methods for Trt group removal?

A6: Yes, besides catalytic hydrogenation, there are other reductive methods. For N-Trityl groups, conditions such as sodium in liquid ammonia (Na/NH₃(l)) can be used.[2] For highly sensitive substrates like branched aziridines where acidic conditions lead to ring-opening, a reductive method using Li/Naphthalene in THF has been reported.[12]

Q7: How do I monitor the progress of my Trt deprotection reaction?

A7: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). In HPLC, the Trt-protected starting material will have a longer retention time than the more polar deprotected product.[3] A simple qualitative test is the appearance of a yellow color in the reaction mixture upon addition of acid, which is characteristic of the trityl cation.[3][13]

Quantitative Data Summary

Table 1: Comparison of Common Cleavage Cocktails for Trt Deprotection

Reagent CocktailTypical ConditionsApplication Notes
95% TFA / 2.5% H₂O / 2.5% TIS2-4 hours at room temperatureStandard, robust method for global deprotection in SPPS. TIS is an effective scavenger for the trityl cation.[3][8]
1-10% TFA in DCM with scavenger (e.g., TIS)30 minutes at room temperatureFor selective deprotection of Trt or Mmt groups, or for cleavage from hyper-acid sensitive resins like 2-chlorotrityl chloride resin.[4][8] The Mmt group can be cleaved with as little as 1% TFA.[11]
80% Acetic Acid (aq)48 hours at room temperature (for standard Trt)A milder condition suitable for substrates with other acid-sensitive groups like TBS ethers. Methoxy-substituted trityl groups (MMTr, DMTr) are cleaved much faster (2 hours and 15 minutes, respectively).[1]
Cold Formic Acid (97+%)3 minutes, then evaporationA rapid, mild method for cleaving Trt ethers.[1]
0.1 M Iodine in DCM5 minutes at room temperatureUsed for simultaneous deprotection of S-Trt on cysteine and formation of a disulfide bond.[14][15]
Catalytic Hydrogenation (e.g., 10% Pd/C, H₂, HCOOH)Varies with substrate and catalystReductive method, orthogonal to acid-labile groups. Formic acid can be used as a hydrogen donor.[16]
0.1 N HCl in Hexafluoroisopropanol (HFIP)10-15 minutes at room temperatureA very rapid and efficient system for removing Trt groups from Asn, Gln, and Cys residues.[13]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection in SPPS

  • Resin Preparation: Place the dry, Trt-protected peptide-resin in a suitable reaction vessel. Wash the resin with DCM (3 x 10 mL per gram of resin) to remove residual DMF and then dry under vacuum for at least 1 hour.[3]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The resin may turn yellow, indicating the formation of the trityl cation.[3]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Work-up: Isolate the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dry under vacuum.[3]

Protocol 2: Mild Deprotection using Formic Acid

  • Reaction Setup: Treat the Trt-protected compound (e.g., 200 mg) with cold (0 °C) 97+% formic acid (3 mL).[1]

  • Reaction: Stir the mixture for 3 minutes at 0 °C.

  • Work-up: Evaporate the formic acid using an oil pump at room temperature.

  • Purification: The residue can be further purified by co-evaporation with dioxane, followed by extractions to remove the triphenylcarbinol byproduct. For example, extract the residue with warm water, filter the insoluble triphenylcarbinol, and evaporate the aqueous filtrate in vacuo to obtain the deprotected product.[1]

Protocol 3: Oxidative Deprotection of S-Trt Cysteine with Iodine

  • Dissolution: Dissolve the S-Trt protected peptide in DCM (1 mL per micromole of peptide).[14][15]

  • Oxidation: Add a 0.1 M solution of iodine in DCM (22 µL per micromole of peptide). Stir for 5 minutes at room temperature.[14][15]

  • Quenching: Add 0.2 M citrate buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine.[14][15]

  • Purification: Isolate the cyclized, deprotected peptide by chromatography (e.g., on a Sephadex column).[14][15]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Start: Trt-Protected Substrate B Select Deprotection Strategy (Acidic, Reductive, etc.) A->B C Add Deprotection Reagents (e.g., TFA, Scavengers) B->C D Incubate (Time, Temperature) C->D E Monitor Reaction (TLC, HPLC) D->E E->D Incomplete? Adjust Conditions F Quench Reaction (if needed) E->F G Isolate Crude Product (Precipitation, Extraction) F->G H Purify Product (Chromatography) G->H I End: Deprotected Product H->I Trt_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Fate of Trityl Cation R-O-Trt Trt-Protected Alcohol (R-O-Trt) Protonated Protonated Intermediate [R-O(H)⁺-Trt] R-O-Trt->Protonated + H⁺ H+ Acid (H⁺) Deprotected Deprotected Alcohol (R-OH) Protonated->Deprotected Cleavage Trt_cation Trityl Cation (Trt⁺) Protonated->Trt_cation Cleavage Quenched Quenched Product (Triphenylmethane) Trt_cation->Quenched + Scavenger Side_Product Side Product (e.g., Trt-Tryptophan) Trt_cation->Side_Product + Nucleophile (Undesired) Scavenger Scavenger (e.g., TIS) Scavenger->Quenched Nucleophile Nucleophilic Residue (Trp, Met, etc.) Nucleophile->Side_Product

References

Technical Support Center: Managing Steric Hindrance from the Trityl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing steric hindrance from the Trityl (Trt) group during coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this bulky protecting group.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Coupling Yield

Question: I am performing a coupling reaction with a Trt-protected amino acid, and I am observing a very low yield or no product at all. What could be the issue and how can I resolve it?

Answer:

Low coupling yields when using Trt-protected building blocks are frequently due to the significant steric bulk of the Trityl group, which can hinder the approach of the activated amino acid to the reactive amine.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent known to be effective for sterically hindered couplings. HATU, HBTU, and PyBOP are excellent choices.[1][2][3]
Incomplete Reaction Extend the reaction time to allow the sterically hindered components more time to react. Doubling the standard coupling time is a good starting point.[4]
Steric Hindrance at the Coupling Site Perform a "double coupling." After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[4][5][6]
Peptide Aggregation The bulky Trt group can sometimes contribute to on-resin aggregation. Switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF and NMP may improve solvation.[7]

Illustrative Data: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings

Coupling ReagentAdditiveRelative Efficiency for Hindered CouplingsTypical Purity
HATU HOAtVery High[1][2][8]> 99.5%[3]
HBTU HOBtHigh[1][7]98 - 99.5%[3]
PyBOP -High[2][9]98 - 99%[3]
DIC/HOBt HOBtModerate[3][10]95 - 98%[3]

Note: The presented purity values are indicative for a standard SPPS protocol and can be sequence-dependent.

Problem 2: Incomplete Deprotection of the Trt Group

Question: I am having trouble completely removing the Trityl group from my molecule. What conditions are recommended for efficient deprotection?

Answer:

The Trityl group is acid-labile, but incomplete deprotection can occur if the acidic conditions are too mild or the reaction time is insufficient.

Possible Causes and Solutions:

Probable CauseRecommended Solution
Insufficient Acid Strength Use a stronger acid for deprotection. A solution of 95% Trifluoroacetic Acid (TFA) in water is typically effective for complete removal.[7] For more sensitive substrates, a milder solution of 1-5% TFA in Dichloromethane (DCM) can be used, but may require longer reaction times or repeated treatments.
Formation of Stable Trityl Cation The stable trityl cation formed during deprotection can re-attach to the deprotected functional group or other nucleophiles in the reaction mixture. Include a scavenger, such as triisopropylsilane (TIS) or water, in the cleavage cocktail to quench the trityl cation. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).[7]
Reaction Time Too Short Increase the deprotection reaction time. Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) to determine the optimal time for complete deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the Trityl (Trt) group and why is it used?

The Trityl group is a triphenylmethyl protecting group commonly used for alcohols, amines, and thiols. Its large size provides significant steric bulk, which can be advantageous for selectively protecting primary alcohols over secondary or tertiary ones.[11] In peptide synthesis, it is often used to protect the side chains of asparagine (Asn), glutamine (Gln), and cysteine (Cys).[11]

Q2: Can the steric hindrance of the Trt group be beneficial?

Yes, the steric bulk of the Trt group can be advantageous in certain situations. It can help to disrupt the formation of secondary structures during peptide synthesis, which can prevent on-resin aggregation, a common problem with hydrophobic or "difficult" sequences.[7]

Q3: Are there alternatives to the Trt group with less steric hindrance?

While the bulk of the Trt group is often a desired feature, there are instances where a less sterically demanding protecting group with similar chemical properties is needed. However, more commonly, alternatives are chosen based on their lability. The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are related to the Trt group but are cleaved under even milder acidic conditions.[12] This allows for selective deprotection in the presence of other acid-labile groups like tert-butyl (tBu).

Q4: How does the reactivity of HATU compare to HBTU for coupling Trt-protected amino acids?

HATU is generally considered superior to HBTU for coupling sterically hindered amino acids, including those protected with a Trt group.[1][2][8] HATU forms a more reactive OAt-active ester, leading to faster reaction kinetics and higher coupling efficiencies.[1][8] This is particularly beneficial when dealing with the steric bulk of the Trt group.

Experimental Protocols

Here are detailed methodologies for key experiments discussed in this guide.

Protocol 1: Standard Coupling of a Trt-Protected Amino Acid using HATU

This protocol describes a standard procedure for coupling an Fmoc-protected, Trt-side-chain-protected amino acid to a resin-bound peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-protected, Trt-side-chain-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin with the N-terminal deprotected peptide is washed thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected, Trt-side-chain-protected amino acid and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Sterically Hindered Residues

This protocol is recommended when a single coupling reaction results in a low yield due to steric hindrance.

Procedure:

  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of the activated Fmoc-protected, Trt-side-chain-protected amino acid as described in steps 2 and 3 of Protocol 1.

  • Reaction: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in steps 5 and 6 of Protocol 1.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative incomplete->coupling Double Couple next_cycle Repeat for next amino acid complete->next_cycle final_cleavage Final Cleavage and Deprotection complete->final_cleavage Final Amino Acid next_cycle->deprotection end_product Purified Peptide final_cleavage->end_product

Caption: A general workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Low Coupling Yield

Troubleshooting_Low_Yield start Low Coupling Yield Observed check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents use_potent_reagent Switch to a more potent coupling reagent like HATU check_reagents->use_potent_reagent No extend_time Have you extended the reaction time? check_reagents->extend_time Yes use_potent_reagent->extend_time increase_time Increase coupling time (e.g., double the standard time) extend_time->increase_time No double_couple Have you tried double coupling? extend_time->double_couple Yes increase_time->double_couple perform_double_coupling Perform a double coupling with fresh reagents double_couple->perform_double_coupling No check_aggregation Is peptide aggregation a possibility? double_couple->check_aggregation Yes perform_double_coupling->check_aggregation change_solvent Consider using NMP or a DMF/NMP solvent mixture check_aggregation->change_solvent Yes success Yield Improved check_aggregation->success No change_solvent->success

Caption: A decision tree for troubleshooting low coupling yields.

Amide Bond Formation Pathway

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step amino_acid R-COOH (Amino Acid) activated_ester Activated Ester (Highly Reactive) amino_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester amide_bond R-CO-NH-R' (Amide Bond) activated_ester->amide_bond amine R'-NH2 (Amine) amine->amide_bond byproducts Byproducts amide_bond->byproducts

References

Technical Support Center: Aggregation of Peptides Containing Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting aggregation issues encountered during the synthesis and handling of peptide chains containing Boc-His(Trt)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What causes aggregation in peptides containing this compound during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by intermolecular hydrogen bonding between growing peptide chains. This self-association can form stable secondary structures, like β-sheets, rendering the peptide chains insoluble and inaccessible for subsequent reactions.[1][2] While aggregation is sequence-dependent and hard to predict, the bulky and hydrophobic trityl (Trt) group on the histidine side chain can exacerbate this issue, especially in hydrophobic sequences.[2]

Q2: What are the common signs of on-resin aggregation during SPPS?

A2: Several indicators point towards on-resin aggregation:

  • Poor Resin Swelling: The peptide-resin complex fails to swell adequately in standard synthesis solvents like DMF or NMP.[1][2]

  • Slow or Incomplete Reactions: Fmoc-deprotection or amino acid coupling reactions are sluggish or incomplete, often leading to positive Kaiser or ninhydrin tests even after extended reaction times.[1][2][3]

  • Resin Clumping: The resin beads may appear clumped or stuck together.[2]

  • Physical Changes: A noticeable shrinking of the resin bed volume can occur.[2]

  • False Test Results: In cases of severe aggregation, colorimetric tests like the Kaiser test may yield false negative results because the reactive sites are inaccessible.[3]

Q3: My this compound containing peptide has crashed out of solution after cleavage and during purification. What can I do?

A3: Post-cleavage aggregation is common with hydrophobic peptides. The primary goal is to disrupt the intermolecular forces holding the aggregates together.

  • Solvent Screening: Test the solubility of a small amount of the crude peptide in various solvent systems. Common choices include mixtures with DMSO, NMP, TFE (trifluoroethanol), or HFIP (hexafluoroisopropanol).[4][5]

  • pH Adjustment: Altering the pH of the solution can increase the net charge on the peptide, enhancing electrostatic repulsion and improving solubility.[6]

  • Chaotropic Agents: Use solutions containing chaotropic agents like urea (up to 8M) or guanidine hydrochloride (up to 6M) to disrupt hydrogen bonds and solubilize the peptide.[7][8] Note that these must be removed before final formulation.

Q4: What immediate steps can I take during synthesis if I suspect aggregation is occurring?

A4: If you observe signs of aggregation, several on-the-fly interventions can be effective:

  • Change the Solvent: Switch from DMF to a stronger, more polar solvent like N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF to improve solvation.[1][4][5]

  • Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help disrupt secondary structures.[1]

  • Sonication: Applying sonication during the coupling step can physically break up aggregates and improve reagent access.[1]

  • In Situ Neutralization: For Boc-based synthesis, using in situ neutralization protocols can help reduce aggregation.[1]

Proactive Strategies & Experimental Protocols

To prevent aggregation from the outset, several advanced strategies can be integrated into your synthesis plan.

Strategy 1: Use of Chaotropic Agents

Chaotropic agents are salts that disrupt the structure of water and interfere with the non-covalent forces (like hydrogen bonds and hydrophobic interactions) that cause aggregation.[6][7]

Comparison of Common Chaotropic Salt Additives

Chaotropic AgentTypical Concentration (in DMF)Application PointReported EffectivenessReference
Lithium Chloride (LiCl)~0.8 MAdd to coupling mixture or use as a washHigh
Sodium Perchlorate (NaClO₄)~0.8 MAdd to coupling mixture or use as a washHigh[1]
Potassium Thiocyanate (KSCN)~4 MAdd to coupling mixture or use as a washHigh
Protocol 1: On-Resin Chaotropic Salt Wash

This protocol is designed to disrupt existing aggregates before a difficult coupling step.

  • Identify Aggregation: Confirm aggregation via a failed coupling (e.g., positive Kaiser test).

  • Standard Washes: Wash the peptide-resin with DMF (3 x 1 min).

  • Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in DMF (2 x 5 min).

  • DMF Rinse: Thoroughly wash the resin with DMF (5-7 x 1 min) to completely remove the chaotropic salt.

  • Re-Coupling: Proceed immediately with the amino acid coupling step using standard protocols.

Strategy 2: Backbone Protection & Structure-Disrupting Elements

Incorporating specific chemical modifications can physically prevent the peptide backbone from forming intermolecular hydrogen bonds.

  • Pseudoproline Dipeptides: These molecules temporarily introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures. The native sequence is restored during the final TFA cleavage.[1]

  • Hmb/Dmb Protected Amino Acids: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid sterically hinders hydrogen bonding.[1] It is recommended to insert one such protected residue every 6-7 amino acids.[1][9]

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide, which is often recommended for automated synthesizers to conserve the expensive reagent.

  • Synthesizer Setup: Program the peptide synthesizer to pause after the Fmoc-deprotection and subsequent wash steps of the residue preceding the insertion point.

  • Prepare Activation Solution: In a separate vial, dissolve the pseudoproline dipeptide (5 eq.), a coupling reagent like HATU (4.9 eq.), and a base like DIPEA (10 eq.) in DMF.

  • Manual Coupling: Manually add the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Confirmation: Take a small sample of resin beads and perform a Kaiser test to confirm complete coupling (solution should be colorless).

  • Continue Synthesis: Resume the automated synthesis protocol, ensuring the synthesizer is programmed to skip the coupling of the next individual amino acid, as two residues were added at once.

Strategy 3: Alternative Solvents

For extremely difficult or hydrophobic sequences, standard solvents may be insufficient.

Protocol 3: "Magic Mixture" for Difficult Couplings

The "Magic Mixture" is a powerful solvent system designed to solubilize highly aggregated peptides.[1][5]

  • Prepare Mixture: Create a solvent mixture of DCM/DMF/NMP (1:1:1 v/v/v).

  • Additives (Optional): For maximum effect, add ethylene carbonate to 2 M and a non-ionic detergent like Triton X-100 to 1%.

  • Application: Use this mixture as the solvent for both the Fmoc-deprotection solution (e.g., 20% piperidine in Magic Mixture) and for dissolving the amino acid and coupling reagents.

  • Temperature: Perform the coupling at an elevated temperature (e.g., 55°C) for enhanced performance.

Visual Guides (Diagrams)

G cluster_problem Problem Identification cluster_solution Troubleshooting Pathway start Aggregation Suspected (e.g., during SPPS) test Perform Kaiser Test & Observe Resin Swelling start->test result Test Positive / Poor Swelling? test->result sol_solvent Change Solvent (e.g., NMP, DMSO) result->sol_solvent Yes sol_success Continue Synthesis result->sol_success No sol_temp Increase Temperature &/or Sonicate sol_solvent->sol_temp sol_chaotrope Use Chaotropic Salt Wash (Protocol 1) sol_temp->sol_chaotrope sol_recouple Re-attempt Coupling sol_chaotrope->sol_recouple sol_recouple->sol_success G cluster_action Intervention p1 Peptide Chain 1 -His(Trt)- p2 Peptide Chain 2 -His(Trt)- p1->p2 Intermolecular H-Bonds action Add Chaotropic Agent (e.g., LiCl) or Disruptive Solvent (e.g., NMP/DMSO) s1 Peptide Chain 1 -His(Trt)- s2 Peptide Chain 2 -His(Trt)-

References

Technical Support Center: Purification of Peptides Synthesized with Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered when working with peptides synthesized using Boc-His(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides synthesized using this compound?

A1: The main challenges stem from the properties of the Boc and Trityl (Trt) protecting groups. Key issues include:

  • Racemization of Histidine: The histidine residue is particularly susceptible to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the coupling step, and the Trt group does little to suppress this.[1][2]

  • Side Reactions from Trityl Cations: During the final acidic cleavage step with trifluoroacetic acid (TFA), the Trt group is removed, generating stable and highly reactive trityl cations (Trt+).[3] These cations can cause unwanted alkylation of sensitive amino acid residues, particularly tryptophan (Trp) and methionine (Met).[3]

  • Incomplete Deprotection: Incomplete removal of the bulky Trt group can lead to a major impurity that is structurally very similar to the desired peptide, making it difficult to separate during purification.[4][5]

  • Poor Solubility and Aggregation: The large, hydrophobic nature of the Trt group can lead to poor solubility of the peptide in common HPLC mobile phases and cause aggregation, which complicates purification and can lead to peak broadening or tailing in chromatograms.[4][6]

Q2: How can I detect and quantify impurities in my crude peptide?

A2: The most common and effective methods for analyzing crude peptide purity are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification and analysis.[7] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[7] Impurities will appear as separate peaks from the main product peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.[8][9] This is particularly useful for identifying deletion sequences, truncated peptides, and products of side reactions.[9]

Q3: My HPLC chromatogram shows a peak very close to my main product peak. What could it be?

A3: A closely eluting peak can be due to several reasons:

  • Racemization: The D-isomer of your peptide (a diastereomer) will have slightly different chromatographic properties and may elute very close to the desired L-isomer.

  • Incompletely Deprotected Peptide: A peptide still containing the Trt group will be significantly more hydrophobic and will have a longer retention time, but depending on the peptide sequence and HPLC conditions, it could elute near the product.[5]

  • Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can lead to impurities that are difficult to separate.[10]

Troubleshooting Guides

Issue 1: Racemization of Histidine

Symptoms:

  • Broad or shouldered main peak in the HPLC chromatogram.

  • Mass spectrometry data confirms the correct mass for the main peak, but the purity is low.

  • Chiral amino acid analysis confirms the presence of D-Histidine.

Root Causes:

  • Histidine is naturally prone to racemization through the formation of an oxazolinone intermediate during activation for coupling.[11]

  • Prolonged activation times or elevated temperatures during coupling increase the rate of racemization.[12]

  • The choice of coupling reagent can significantly impact the degree of racemization.[11]

Solutions:

  • Optimize Coupling Conditions: Use shorter pre-activation and coupling times. If possible, perform the coupling at a lower temperature.

  • Choice of Coupling Reagent: For racemization-prone residues like Fmoc-His(Trt)-OH, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) has been shown to be a superior coupling reagent in minimizing racemization.[10] The use of an additive like 1-hydroxybenzotriazole (HOBt) with carbodiimide activators (e.g., DIC) can also suppress racemization.[2][11]

Issue 2: Side Reactions from Trityl Cations during Cleavage

Symptoms:

  • Multiple peaks in the HPLC chromatogram with masses corresponding to the desired peptide plus additions of 243 Da (the mass of the trityl group).

  • Side products are particularly prevalent in peptides containing Tryptophan (Trp) or Methionine (Met).

Root Cause:

  • During TFA cleavage, the liberated trityl cation (Trt+) is a potent electrophile that can react with nucleophilic side chains of amino acids if not effectively neutralized by scavengers.[3][5]

Solutions:

  • Use an Optimized Cleavage Cocktail with Scavengers: Scavengers are added to the cleavage cocktail to trap the reactive trityl cations.[3] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.

Quantitative Data on Scavenger Efficacy

ScavengerTypeTypical ConcentrationEfficacy and Remarks
Triisopropylsilane (TIS) Trialkylsilane2.5-5%Highly effective for trapping trityl cations, leading to high purity and yield. Considered a standard and "odorless" option.[13][14]
1,2-Ethanedithiol (EDT) Thiol1-5%Effective at scavenging trityl cations and can aid in the cleavage of other protecting groups. Has a strong, unpleasant odor.[3]
Thioanisole Thiol5%Effective scavenger, but can also have a strong odor and potentially lead to other side reactions.
Issue 3: Incomplete Deprotection of the Trityl Group

Symptoms:

  • A significant peak with a longer retention time in the HPLC, with a mass corresponding to the fully protected peptide.

  • Low yield of the desired peptide.

Root Causes:

  • Steric Hindrance: The bulky nature of the Trt group and the surrounding peptide sequence can physically block the acid from accessing the cleavage site.[5]

  • Suboptimal Cleavage Cocktail: Insufficient concentration or quality of TFA, or an inadequate scavenger composition.[5]

  • Insufficient Cleavage Time: The cleavage reaction may not have been allowed to proceed to completion.[5]

Solutions:

  • Extend Cleavage Time: Increase the duration of the cleavage reaction to 2-4 hours.[5]

  • Optimize Cleavage Cocktail: Ensure the use of fresh, high-quality TFA at a concentration of at least 95%. Include an effective scavenger like TIS.[5]

  • Improve Resin Swelling: Ensure the peptide-resin is adequately swollen in a solvent like dichloromethane (DCM) before adding the cleavage cocktail to improve reagent accessibility.[3]

Issue 4: Poor Solubility and Aggregation

Symptoms:

  • Difficulty dissolving the crude peptide in aqueous solutions for HPLC analysis.[4]

  • Broad, tailing, or split peaks in the HPLC chromatogram.[4]

  • Precipitation of the peptide in the sample vial, injector, or on the HPLC column.[4]

Root Causes:

  • The bulky and hydrophobic Trityl and Boc groups contribute significantly to the overall non-polar character of the peptide, promoting self-association and aggregation.[6]

  • Strong interactions between the hydrophobic peptide and the stationary phase of the HPLC column.[4]

Solutions:

  • Initial Dissolution in Organic Solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting with the initial HPLC mobile phase.[4][15]

  • Modify HPLC Conditions:

    • Increase the initial percentage of organic solvent (e.g., acetonitrile) in your gradient.[4]

    • Use a shallower gradient to improve separation.[4]

    • Consider using a different organic modifier, such as isopropanol.[4]

    • For very hydrophobic peptides, a C4 or C8 column may provide better results than a C18 column.[16]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for a Single Amino Acid
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).

  • Coupling: Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Final Cleavage and Trt Deprotection
  • After the final N-terminal Boc deprotection, wash and dry the peptide-resin.

  • Prepare a cleavage cocktail. For peptides containing Trp or Met, "Reagent K" is recommended: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[17] A common "odorless" alternative is "Reagent B": 95% TFA, 2.5% water, and 2.5% TIS.[13][14]

  • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide in cold diethyl ether, wash the precipitate with cold ether, and dry the crude peptide.[3]

Protocol 3: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.[18]

  • Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes to elute the peptide and any impurities.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling Resin_Swelling Boc_Deprotection Boc_Deprotection Resin_Swelling->Boc_Deprotection Washing_Neutralization Washing_Neutralization Boc_Deprotection->Washing_Neutralization Amino_Acid_Coupling Amino_Acid_Coupling Washing_Neutralization->Amino_Acid_Coupling Final_Washing Final_Washing Amino_Acid_Coupling->Final_Washing Amino_Acid_Coupling->Final_Washing Repeat for each amino acid Cleavage_Cocktail Cleavage_Cocktail Final_Washing->Cleavage_Cocktail Peptide_Precipitation Peptide_Precipitation Cleavage_Cocktail->Peptide_Precipitation HPLC_Purification HPLC_Purification Peptide_Precipitation->HPLC_Purification Lyophilization Lyophilization HPLC_Purification->Lyophilization QC_Analysis QC_Analysis Lyophilization->QC_Analysis

Caption: General experimental workflow for peptide synthesis and purification.

troubleshooting_logic Start Crude Peptide Analysis (HPLC/MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Racemization Racemization Suspected (Broad/Shoulder Peak) Impurity_Detected->Racemization Yes Tritylation Trityl Adduct Detected (Mass +243 Da) Impurity_Detected->Tritylation Yes Incomplete_Deprotection Incomplete Deprotection (Protected Peptide Mass) Impurity_Detected->Incomplete_Deprotection Yes Other_Impurity Other Impurity (e.g., Deletion Sequence) Impurity_Detected->Other_Impurity Yes Lyophilization Lyophilization Impurity_Detected->Lyophilization No (Pure) Optimize_Coupling Optimize Coupling: - Use DEPBT - Shorter activation time - Lower temperature Racemization->Optimize_Coupling Optimize_Cleavage Optimize Cleavage: - Use TIS scavenger - Check TFA quality - Extend cleavage time Tritylation->Optimize_Cleavage Incomplete_Deprotection->Optimize_Cleavage Review_Synthesis Review Synthesis Protocol: - Check coupling efficiency - Verify reagent quality Other_Impurity->Review_Synthesis

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Technical Support Center: Optimizing Peptide Synthesis with Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yield and purity when using Boc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in peptide synthesis?

A1: The main challenges when using this compound are the susceptibility of the histidine residue to racemization during the coupling step and potential side reactions during final cleavage.[1] The trityl (Trt) protecting group on the imidazole side chain is acid-labile and is removed during the final cleavage with trifluoroacetic acid (TFA).[1][2] However, this protecting group is not as effective at preventing racemization as some alternatives, especially with prolonged activation times or elevated temperatures.[1] Additionally, the generation of stable trityl cations during cleavage can lead to alkylation of sensitive residues like tryptophan and methionine if not properly scavenged.[1]

Q2: How does this compound compare to other histidine derivatives like Boc-His(DNP)-OH?

A2: The choice between this compound and Boc-His(DNP)-OH represents a trade-off between workflow simplicity and stereochemical purity. Boc-His(DNP)-OH is highly effective at suppressing racemization due to the electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group.[1] However, the DNP group requires a separate, orthogonal deprotection step using a nucleophile like thiophenol, which adds complexity to the synthesis and can introduce colored byproducts.[1] In contrast, this compound offers a more streamlined workflow as the Trt group is removed simultaneously with the final peptide cleavage.[1] This convenience comes at the cost of a higher risk of racemization that must be carefully managed.[1]

Q3: Which coupling reagents are recommended for use with this compound to minimize racemization and improve yield?

A3: To minimize racemization, carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are recommended.[1] This combination helps to form the HOBt active ester in situ, which can reduce the risk of racemization compared to some other activating agents. Uronium-based reagents like HBTU can also be used, but care must be taken to avoid prolonged pre-activation times.[1] For particularly difficult couplings, phosphonium-based reagents like PyBOP may be effective, and in Fmoc-SPPS, DEPBT has been shown to be a superior coupling reagent for racemization-prone His derivatives.[3]

Q4: How can I monitor the coupling efficiency of this compound?

A4: The most common method for monitoring coupling efficiency in SPPS is the qualitative ninhydrin (Kaiser) test. This test detects the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling is incomplete and should be repeated.

Troubleshooting Guide: Low Yield and Purity

This guide addresses common issues encountered when using this compound and provides systematic solutions to improve your peptide synthesis outcomes.

Problem 1: Low Overall Peptide Yield

Possible Causes:

  • Incomplete Coupling: The coupling of this compound or subsequent amino acids may be inefficient, leading to the accumulation of deletion sequences.

  • Premature Cleavage: The linkage of the peptide to the resin may be unstable to the repeated acid treatments for Boc deprotection.

  • Inefficient Final Cleavage: The conditions for the final cleavage from the resin may not be optimal, resulting in incomplete release of the peptide.

Low_Yield_Troubleshooting Start Low Peptide Yield IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling PrematureCleavage Premature Cleavage? IncompleteCoupling->PrematureCleavage No SolutionCoupling Optimize Coupling: - Double couple His residue - Use DIC/HOBt - Monitor with Kaiser test IncompleteCoupling->SolutionCoupling Yes FinalCleavage Inefficient Final Cleavage? PrematureCleavage->FinalCleavage No SolutionResin Use a more stable resin (e.g., PAM resin) PrematureCleavage->SolutionResin Yes SolutionCleavage Optimize Cleavage: - Use appropriate scavenger cocktail - Increase cleavage time FinalCleavage->SolutionCleavage Yes End Yield Improved FinalCleavage->End No SolutionCoupling->End SolutionResin->End SolutionCleavage->End

Caption: Key strategies to minimize histidine racemization.

Quantitative Data on Racemization

Direct quantitative data on the racemization of Boc -His(Trt)-OH with different coupling reagents is limited in the available literature. However, studies on the analogous Fmoc -His(Trt)-OH provide valuable insights into the performance of various coupling strategies. It is important to note that while the trends are expected to be similar, these values are for Fmoc-SPPS and should be considered as a guide.

Coupling ConditionD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH at 50°C for 10 min6.8[4]
Fmoc-His(Trt)-OH at 90°C for 2 min>16[4]
Fmoc-His(Boc)-OH at 50°C for 10 min0.18[4]
Fmoc-His(Boc)-OH at 90°C for 2 min0.81[4]

These data highlight the significant impact of temperature on racemization when using a Trt protecting group and demonstrate the superior performance of alternative protecting groups like Boc on the side chain in Fmoc synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol is designed to minimize racemization by using a carbodiimide activator with an additive.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with fresh 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x). [1]3. Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x). [1]4. Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add the dissolved amino acid and HOBt to the resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: In Situ Neutralization Coupling of this compound using HBTU

This protocol can improve efficiency, especially for difficult sequences, by combining the neutralization and coupling steps. [5]

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (2 equivalents) and HBTU (2 equivalents) in DMF.

    • Add DIEA (4 equivalents) to the solution.

  • Coupling:

    • Add the coupling solution to the TFA-salt of the peptide-resin.

    • Agitate the reaction mixture for 10-60 minutes. [6]4. Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing scavengers to trap the trityl cations. A common cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS) [1]3. Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Slowly add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Assessing the Purity of Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials like Nα-Boc-Nτ-Trityl-L-histidine (Boc-His(Trt)-OH) is a cornerstone of successful peptide synthesis and drug discovery. The presence of chemical or stereoisomeric impurities can lead to the formation of undesired side products, affect the biological activity of the final peptide, and complicate downstream purification. This guide provides an objective comparison of the primary analytical methods used to assess the purity of this compound, complete with performance data and detailed experimental protocols.

Introduction to Purity Assessment of this compound

This compound is a crucial protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its bulky trityl (Trt) group on the imidazole side chain and the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group provide strategic protection during peptide chain elongation. The critical quality attributes for this reagent are its chemical purity (freedom from related substances) and its enantiomeric purity (the percentage of the desired L-enantiomer versus the undesired D-enantiomer). Histidine is particularly susceptible to racemization during synthesis and coupling steps, making rigorous purity analysis essential.[1]

The selection of an appropriate analytical method depends on the specific purity attribute being assessed, the required level of sensitivity, and the available instrumentation. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Key Analytical Techniques

The primary methods for purity assessment each offer distinct advantages in terms of the information they provide, their sensitivity, and their application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Differential partitioning of the analyte between a stationary and a mobile phase.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural and quantitative information.Measurement of the mass-to-charge ratio (m/z) of ionized molecules.
Primary Use Quantification of chemical purity (RP-HPLC) and enantiomeric purity (Chiral HPLC).Structural confirmation, identification of impurities, and absolute purity determination (qNMR).Molecular weight confirmation and identification of impurities, often coupled with HPLC (LC-MS).
Sample Prep Dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a deuterated solvent with an internal standard for quantification.Dissolution in a volatile solvent compatible with the ionization source.
Key Advantages High resolution, sensitivity, and established methodology for both chemical and chiral purity.[2]Provides unambiguous structural information, is a primary ratio method for quantification (qNMR), and is non-destructive.[3][4]Extremely high sensitivity and specificity for mass determination; ideal for identifying unknown impurities.[5]
Limitations Requires a chromophore for UV detection; method development can be time-consuming.Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals.Does not easily distinguish between isomers without chromatographic separation; quantification can be complex.[4]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the principal analytical methods. These values are representative for the analysis of amino acid derivatives and may vary based on specific instrumentation and method optimization.

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)Quantitative NMR (qNMR)
Typical Purity Specification ≥98.0%>99.5% (L-isomer)[6]≥95% (as per medicinal chemistry standards)[7]
Reported Enantiomeric Impurity N/A<0.1% (D-isomer)[6]Can detect but less precise for low levels
Limit of Detection (LOD) 1-10 ng/mL~0.05% of the minor enantiomer~0.1% (mol/mol)
Limit of Quantitation (LOQ) 5-50 ng/mL~0.1% of the minor enantiomer~0.3% (mol/mol)
Precision (RSD%) <2%<5%<1%
Linearity (R²) >0.999[8]>0.99>0.999

Mandatory Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the typical experimental workflows and the logical process for selecting an appropriate analytical method.

Purity_Assessment_Workflow Overall Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Purity Evaluation Sample This compound Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS ChemPurity Chemical Purity (%) HPLC->ChemPurity EnanPurity Enantiomeric Purity (%ee) HPLC->EnanPurity StructID Structural Identity NMR->StructID MW_Confirm Molecular Weight MS->MW_Confirm Report Final Purity Report ChemPurity->Report EnanPurity->Report StructID->Report MW_Confirm->Report

Caption: Overall Purity Assessment Workflow.

HPLC_Workflow Detailed HPLC Experimental Workflow A 1. Sample Preparation Dissolve sample in mobile phase B 2. HPLC System Setup Column: C18 or Chiral Mobile Phase: ACN/H2O gradient A->B C 3. Injection Inject sample onto the column B->C D 4. Separation Isocratic or gradient elution C->D E 5. Detection UV Detector (e.g., 220 nm) D->E F 6. Data Analysis Integrate peak areas E->F G 7. Purity Calculation Area Percent Method F->G

Caption: Detailed HPLC Experimental Workflow.

Method_Selection_Logic Method Selection Logic Diagram cluster_methods Method Selection Logic Diagram RP_HPLC Use RP-HPLC Chiral_HPLC Use Chiral HPLC qNMR Use qNMR LC_MS Use LC-MS Start What is the primary analytical goal? Goal1 Quantify known impurities? Start->Goal1 Routine QC Goal2 Determine enantiomeric ratio? Start->Goal2 Stereoisomerism Goal3 Confirm structure & measure absolute purity? Start->Goal3 Reference Standard Goal4 Identify unknown impurities? Start->Goal4 Investigation Goal1->RP_HPLC Goal2->Chiral_HPLC Goal3->qNMR Goal4->LC_MS

Caption: Method Selection Logic Diagram.

Detailed Experimental Protocols

Accurate assessment relies on robust and well-defined methodologies. The following are representative protocols for the key analytical techniques.

This method is used to separate this compound from any process-related impurities or degradation products.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Solvent B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Solvent A and Solvent B.

  • Analysis: Inject the sample and integrate the peak areas of all observed peaks. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

This method separates the L- and D-enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector and a polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[2]

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) to improve peak shape. A typical mobile phase might be Hexane:Ethanol (90:10 v/v) with 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Mode: Isocratic.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Analysis: Inject a standard of the D-isomer (Boc-D-His(Trt)-OH) if available to confirm peak identity. Calculate the enantiomeric purity by determining the area percentage of the L-enantiomer relative to the sum of both L- and D-enantiomer peak areas.

qNMR determines the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight.[9]

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: 8 to 16, depending on concentration.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the 9 protons of the Boc group) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.

This protocol is designed to confirm the molecular weight of the main component and identify the mass of unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Chromatographic Conditions: Use the RP-HPLC method described in Protocol 1, but replace TFA with a volatile modifier like 0.1% formic acid if better ionization is required.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: As recommended by the instrument manufacturer.

  • Analysis: The expected monoisotopic mass for this compound (C₃₀H₃₁N₃O₄) is approximately 497.23 g/mol . The mass spectrometer should detect the protonated molecule [M+H]⁺ at m/z 498.24. Any other peaks in the chromatogram can be analyzed by their mass spectra to hypothesize their structures.[5]

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.

  • For routine quality control , RP-HPLC is the gold standard for determining chemical purity, while a validated Chiral HPLC method is essential for quantifying enantiomeric purity.[6]

  • For reference standard qualification or for obtaining an absolute purity value without a specific reference standard of the compound itself , qNMR is the most powerful and accurate method.[3][7]

  • For impurity profiling and structural elucidation of unknown peaks observed in HPLC, LC-MS is indispensable.

By combining these techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of this compound, thereby safeguarding the integrity of their synthetic peptides and the success of their research endeavors.

References

A Comparative Guide to Boc-His(Trt)-OH and Boc-His(DNP)-OH in Preventing Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that directly impacts the stereochemical purity of the final peptide. Histidine is notoriously susceptible to racemization during activation and coupling steps, a side reaction that can compromise the biological activity and therapeutic efficacy of a synthetic peptide. This guide provides an objective comparison of two commonly used Nα-Boc protected histidine derivatives, Boc-His(Trt)-OH and Boc-His(DNP)-OH, with a focus on their effectiveness in preventing racemization, supported by available experimental data and detailed experimental protocols.

The Challenge of Histidine Racemization

The racemization of histidine during peptide synthesis is primarily attributed to the basicity of the imidazole ring's π-nitrogen. This nitrogen can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-histidine enantiomers. The choice of the imidazole side-chain protecting group is therefore paramount in mitigating this undesirable side reaction.

Performance Comparison: Trityl (Trt) vs. 2,4-Dinitrophenyl (DNP)

The trityl (Trt) and 2,4-dinitrophenyl (DNP) groups represent two distinct strategies for protecting the histidine side chain in Boc-SPPS. The bulky Trt group offers steric hindrance, while the DNP group provides powerful electronic effects.

Boc-His(DNP)-OH is widely recognized for its superior ability to suppress racemization.[1][2][3] The strong electron-withdrawing nature of the dinitrophenyl group significantly reduces the basicity of the imidazole ring, thereby diminishing its capacity to catalyze the abstraction of the α-proton.[1][2] This electronic deactivation of the imidazole side chain is the key to preserving the stereochemical integrity of the histidine residue during coupling.

Conversely, This compound is known to be more susceptible to racemization, particularly with prolonged activation times or at elevated temperatures.[1][2] While the bulky trityl group provides some steric hindrance, it does not possess the strong electron-withdrawing properties of the DNP group.

While direct quantitative comparative data for Boc-SPPS is limited in recently published literature, studies in the analogous Fmoc-SPPS provide compelling evidence of the performance differences between these protecting group strategies. For instance, a study comparing Fmoc-His(Trt)-OH with Fmoc-His(Boc)-OH (which, like DNP, has an electron-withdrawing urethane-type protection) demonstrated a significant reduction in epimerization with the latter.

Quantitative Data on Racemization

The following table summarizes the key performance characteristics of this compound and Boc-His(DNP)-OH based on established chemical principles and analogous experimental data from Fmoc-SPPS.

ParameterBoc-His(DNP)-OHThis compoundRationale
Racemization Suppression Highly EffectiveProne to Significant RacemizationThe electron-withdrawing DNP group deactivates the imidazole ring, preventing intramolecular base catalysis.[1][2] The Trt group lacks this strong electronic effect.
Deprotection Strategy Orthogonal (Thiolysis)Acid-labile (TFA/HF)DNP is stable to the acidic conditions of Boc-SPPS and requires a separate deprotection step with a nucleophile like thiophenol.[4] Trt is cleaved concurrently with the final peptide cleavage from the resin.[2]
Coupling Conditions Standard conditions can be used with confidence.Requires careful optimization (e.g., low temperature, short activation times) to minimize racemization.[1]The inherent stability of the DNP-protected histidine to racemization allows for more flexible coupling protocols.
Side Product Concerns Formation of colored byproducts from DNP removal.Generation of stable trityl cations that require efficient scavenging.[2]The colored byproducts from DNP deprotection can typically be removed during purification.[4] Inefficient scavenging of trityl cations can lead to side reactions with other residues like tryptophan and methionine.
Analogous Experimental Data (Fmoc-SPPS)

The following data from a study on the synthesis of Liraglutide using Fmoc-SPPS highlights the significant impact of the side-chain protecting group on histidine racemization. While not a direct comparison with DNP, the Boc group on the side chain also provides an electron-withdrawing effect.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Boc)-OH50°C, 10 min0.18%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH90°C, 2 min0.81%

Data adapted from a study on Fmoc-SPPS of Liraglutide.

This data strongly suggests that protecting groups with electron-withdrawing properties are vastly superior to the trityl group in preventing racemization, especially at elevated temperatures often used in microwave-assisted peptide synthesis.

Experimental Protocols

To quantitatively assess the degree of racemization when using this compound versus Boc-His(DNP)-OH, a model peptide can be synthesized and subsequently analyzed.

Protocol 1: Synthesis of a Model Peptide for Racemization Analysis

Objective: To synthesize a model tripeptide, Ac-Phe-His-Ala-NH₂, using both this compound and Boc-His(DNP)-OH to compare the extent of histidine racemization.

Materials:

  • Rink Amide MBHA resin

  • Boc-Ala-OH

  • This compound

  • Boc-His(DNP)-OH

  • Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Acetic anhydride

  • Thiophenol

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling (Alanine):

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple Boc-Ala-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

    • Confirm completion of the coupling using a Kaiser test.

  • Second Amino Acid Coupling (Histidine - Parallel Synthesis):

    • Divide the resin into two equal portions.

    • Vessel A: Couple Boc-His(DNP)-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

    • Vessel B: Couple this compound (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

    • Take a small sample of resin from each vessel for analysis if desired.

  • Third Amino Acid Coupling (Phenylalanine):

    • Deprotect the N-terminal Boc group with 50% TFA in DCM.

    • Couple Boc-Phe-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.

  • N-terminal Acetylation:

    • Deprotect the N-terminal Boc group.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Side-Chain Deprotection and Cleavage:

    • Vessel A (DNP):

      • Wash the resin thoroughly with DMF.

      • Treat the resin with a solution of 20% thiophenol in DMF for 1 hour (repeat if necessary).

      • Wash the resin with DMF and DCM.

      • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.

    • Vessel B (Trt):

      • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours. The Trt group is cleaved simultaneously.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptides in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptides.

    • Purify the peptides by reverse-phase HPLC.

Protocol 2: Analysis of Histidine Racemization by Chiral HPLC

Objective: To determine the percentage of D-histidine in the synthesized model peptides.

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount (approx. 0.5 mg) of each purified peptide into separate hydrolysis tubes.

    • Add 6 M HCl.

    • Seal the tubes under vacuum and heat at 110°C for 24 hours.

    • Evaporate the acid to dryness.

  • Sample Preparation:

    • Re-dissolve the amino acid hydrolysates in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Chiral HPLC Analysis:

    • Inject the samples onto a chiral HPLC column (e.g., a teicoplanin-based column).

    • Use an appropriate mobile phase to separate the D- and L-enantiomers of histidine (e.g., an isocratic mixture of methanol and aqueous buffer).

    • Detect the amino acids using a UV detector at 210 nm.

    • Quantify the peak areas of the D- and L-histidine enantiomers to determine the percentage of racemization.

Visualizing the Workflow and Deprotection Pathways

The following diagrams illustrate the general workflow for Boc-SPPS and the distinct deprotection pathways for the DNP and Trt protecting groups.

Boc_SPPS_Workflow cluster_synthesis Peptide Chain Elongation start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization coupling Amino Acid Coupling (DIC/HOBt) neutralization->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection for next residue final_deprotection Final Boc Deprotection repeat->final_deprotection Synthesis Complete cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage peptide Crude Peptide cleavage->peptide Deprotection_Pathways cluster_his_dnp Boc-His(DNP)-OH Pathway cluster_his_trt This compound Pathway dnp_peptide Peptide-Resin with His(DNP) dnp_deprotection Thiolysis (e.g., Thiophenol) dnp_peptide->dnp_deprotection dnp_peptide_deprotected Peptide-Resin with His dnp_deprotection->dnp_peptide_deprotected dnp_cleavage Final Cleavage (e.g., HF or TFMSA) dnp_peptide_deprotected->dnp_cleavage final_peptide_dnp Final Peptide dnp_cleavage->final_peptide_dnp trt_peptide Peptide-Resin with His(Trt) trt_cleavage Simultaneous Cleavage & Deprotection (e.g., HF or TFMSA) trt_peptide->trt_cleavage final_peptide_trt Final Peptide trt_cleavage->final_peptide_trt

References

The Trityl Group in Histidine Protection: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. Histidine, with its nucleophilic imidazole side chain, presents a significant challenge, being particularly susceptible to racemization and other side reactions during coupling. The trityl (Trt) group has emerged as a widely used protecting group for the imidazole side chain of histidine. This guide provides an objective comparison of the advantages and disadvantages of the Trt group, supported by experimental data, and evaluates its performance against other common histidine protecting groups.

Advantages of the Trityl (Trt) Group

The Trityl group offers several key advantages in the context of solid-phase peptide synthesis (SPPS), primarily within the widely adopted Fmoc/tBu strategy.

  • Stability to Fmoc Deprotection: The Trt group is robust and stable under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF), ensuring the integrity of the histidine side chain throughout the peptide elongation process.[1][2]

  • Prevention of Side Reactions: By sterically hindering the imidazole nitrogen, the Trt group effectively prevents undesirable side reactions such as acylation of the imidazole ring by the activated carboxyl group of the incoming amino acid. This leads to higher purity of the target peptide.[1][3]

  • Reduction of Racemization: While not completely eliminating the risk, the bulky nature of the Trt group helps to suppress the racemization of the histidine residue during the coupling step.[4][5] Racemization is a major concern with histidine due to the ability of the unprotected imidazole ring to act as an intramolecular base, facilitating the abstraction of the α-proton.[6]

  • Acid Lability: The Trt group is readily cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin and global deprotection of other acid-labile side-chain protecting groups.[7][8]

Disadvantages and Limitations of the Trityl (Trt) Group

Despite its widespread use, the Trt group is not without its drawbacks.

  • Incomplete Racemization Suppression: The commonly used Fmoc-His(τ-Trt)-OH, where the Trt group is on the τ-nitrogen of the imidazole ring, does not completely prevent racemization. The π-nitrogen remains unprotected and can still participate in the abstraction of the α-proton, leading to the formation of the D-isomer.[9]

  • Side Reactions During Cleavage: The trityl cation generated during acidic cleavage is highly stable and can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and tyrosine, if not effectively scavenged.[10]

  • Partial Deprotection: In some instances, particularly with very acid-labile resins like 2-chlorotrityl resin, partial deprotection of the His(Trt) can occur during the synthesis, especially when milder cleavage conditions are employed to obtain protected peptide fragments.[11]

Comparative Performance Analysis

The choice of a histidine protecting group significantly impacts the outcome of a peptide synthesis. The following tables provide a comparative analysis of the Trt group against other commonly used protecting groups.

Racemization of Histidine Derivatives
Protecting GroupCoupling ConditionsD-Isomer Formation (%)Reference
Trt 50 °C, 10 min6.8[4]
Trt 90 °C, 2 min>16[4]
Boc 50 °C, 10 min0.18[4]
Boc 90 °C, 2 min0.81[12]
π-Mbom HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3[9]
Trt HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8[9]
Trt Microwave, 80 °C16.6[13]
π-Mbom Microwave, 80 °C0.8[13]
Acid Lability of Trityl-Based Protecting Groups
Protecting GroupRelative Acid LabilityTypical Cleavage ConditionsReference
Trt (Trityl) +++90-95% TFA
Mtt (4-Methyltrityl) ++++1-5% TFA in DCM[14]
Mmt (4-Methoxytrityl) +++++1% TFA in DCM

Note: The number of '+' signs indicates the relative ease of cleavage under acidic conditions.

Experimental Protocols

General Protocol for Coupling of Fmoc-His(Trt)-OH in SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.

    • Crucially, minimize pre-activation time to reduce racemization. Add the activated amino acid solution to the resin immediately.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

General Protocol for Cleavage and Deprotection of Peptides Containing His(Trt)
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected histidine is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) to quench the generated trityl cations. A typical ratio is 95:2.5:2.5 (v/v/v) of TFA:water:TIS.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry it. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and chemical mechanisms.

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-His(Trt)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling If coupling incomplete Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat If coupling complete Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify End End: Purified Peptide Purify->End

Figure 1: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a Trt-protected histidine residue.

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Histidine Histidine TrtCl Trityl Chloride (Trt-Cl) + Base Histidine->TrtCl His_Trt His(Trt) TrtCl->His_Trt SN1 mechanism His_Trt_dep His(Trt) TFA Trifluoroacetic Acid (TFA) His_Trt_dep->TFA His_dep Histidine TFA->His_dep Trt_cation Trityl Cation (Trt+) (stable carbocation) TFA->Trt_cation

Figure 2: The mechanism of trityl protection and deprotection of the histidine imidazole side chain.

Acid_Lability Lability Increasing Acid Lability Trt Trt Mtt Mtt Trt->Mtt More labile Mmt Mmt Mtt->Mmt Most labile

Figure 3: Relative acid lability of common trityl-based protecting groups for histidine.

Conclusion and Recommendations

The trityl group remains a valuable and widely used tool for the protection of the histidine imidazole side chain in Fmoc-based solid-phase peptide synthesis. Its stability to the Fmoc deprotection conditions and its ability to prevent side reactions are significant advantages. However, researchers must be aware of its limitations, particularly the potential for racemization and the generation of reactive trityl cations during cleavage.

For syntheses where the prevention of racemization is paramount, alternative protecting groups such as Boc or π-Mbom should be considered, as they have been shown to significantly reduce the formation of the D-isomer, especially at elevated temperatures. The choice of the protecting group should be made on a case-by-case basis, taking into account the specific peptide sequence, the desired purity, and the synthetic strategy employed. Careful optimization of coupling and cleavage conditions is essential to maximize the yield and purity of the final peptide product.

References

Navigating the Labyrinth of Protected Peptides: A Comparative Guide to Mass Spectrometry Analysis of His(Trt) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the characterization of synthetic peptides is a critical step in ensuring the integrity and function of these complex molecules. The use of protecting groups is indispensable in peptide synthesis, yet they can present significant challenges during mass spectrometric analysis. Among these, the trityl (Trt) group for the imidazole side chain of histidine (His) is notoriously labile, often complicating data interpretation. This guide provides an objective comparison of mass spectrometry (MS) performance for peptides containing the His(Trt) residue against other common histidine protecting groups, supported by experimental considerations and detailed methodologies.

The bulky and acid-labile nature of the trityl group makes His(Trt)-containing peptides susceptible to in-source decay (ISD), where the protecting group prematurely cleaves in the ion source of the mass spectrometer. This phenomenon can lead to a significant ion corresponding to the unprotected peptide, potentially obscuring the signal of the intact protected peptide and hindering accurate mass determination and subsequent fragmentation analysis.

Performance Comparison of Histidine Protecting Groups in MS Analysis

The choice of protecting group for the histidine side chain has a profound impact on the quality of mass spectrometry data. While the trityl group is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) due to its efficient protection and straightforward removal, its lability in the gas phase is a major drawback. Other protecting groups offer varying degrees of stability and can be more amenable to MS analysis.

Protecting GroupKey Characteristics & MS PerformanceAdvantages in MSDisadvantages in MS
Trityl (Trt) Highly acid-labile, prone to significant in-source decay (neutral loss of 243.3 Da). Often results in a dominant peak for the unprotected peptide.Widely used in Fmoc SPPS.Significant in-source fragmentation complicates spectra and reduces the abundance of the intact peptide ion. Can lead to ambiguous results.
tert-Butoxycarbonyl (Boc) Acid-labile, but generally more stable than Trt in the gas phase. In-source decay is less pronounced.Reduced in-source fragmentation compared to Trt, leading to a more prominent intact peptide ion.Can still exhibit some in-source decay, especially with higher energy ionization techniques.
4-Methoxytrityl (Mmt) More acid-labile than Trt, offering easier deprotection during synthesis. In MS, it is also highly labile.Facile removal during synthesis.High propensity for in-source decay, similar to or greater than Trt.
4-Methyltrityl (Mtt) Lability is intermediate between Trt and Mmt.[1]Offers a balance between deprotection conditions and MS stability compared to Mmt.Still susceptible to significant in-source decay.
2,4-Dinitrophenyl (DNP) Highly stable to acidic conditions used for Trt or Boc removal, requiring a separate nucleophilic cleavage step (e.g., thiolysis).[2]Very stable in the MS ion source, leading to minimal in-source decay and a strong signal for the intact protected peptide.[2]Requires an orthogonal deprotection step, adding complexity to the synthesis workflow.[2]

Optimizing MS Analysis for His(Trt)-Containing Peptides: A Methodological Overview

To mitigate the challenges associated with the labile Trt group, careful optimization of MS parameters and the selection of appropriate fragmentation techniques are crucial.

Experimental Protocols

Protocol 1: Minimizing In-Source Decay using "Soft" Ionization

This protocol is designed for the accurate mass determination of the intact His(Trt)-containing peptide by minimizing in-source fragmentation.

  • Sample Preparation: Dissolve the purified peptide in a solution of 50% acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • ESI Source Parameters:

    • Capillary Voltage: 1.2 kV[1]

    • Cone Voltage: 20 V[1]

    • Source Temperature: 100-120 °C

    • Desolvation Gas Temperature: 250-350 °C[1]

    • Desolvation Gas Flow: 600-800 L/hr

  • Data Acquisition: Acquire data in full scan MS mode over a mass range that encompasses the expected m/z of the intact protected peptide.

Protocol 2: Fragmentation Analysis using Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD)

This protocol outlines a comparative fragmentation analysis to obtain sequence information.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrumentation: Employ a tandem mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap or ion trap instrument).

  • LC-MS/MS Parameters:

    • Liquid Chromatography: Use a C18 column with a gradient of 5-40% acetonitrile in water (both with 0.1% formic acid) over 30 minutes.

    • Data-Dependent Acquisition: Configure the instrument to trigger MS/MS on the most intense precursor ions.

  • Fragmentation Parameters:

    • CID:

      • Collision Energy: Use a normalized collision energy (NCE) of 25-35%.

      • Activation Time: 10-30 ms.

    • ETD:

      • Reagent: Fluoranthene.

      • Reaction Time: 50-100 ms.

      • Supplemental Activation: May be required for doubly charged precursors.

  • Data Analysis:

    • CID Spectra: Expect to see a dominant neutral loss of the trityl group (243.3 Da). Analyze the remaining b- and y-type ions to deduce the peptide sequence.

    • ETD Spectra: Look for c- and z-type fragment ions. ETD is known to preserve labile modifications, so the Trt group may be retained on some fragment ions, providing more comprehensive sequence information.[3][4]

Comparative Fragmentation Analysis: CID vs. ETD for His(Trt) Peptides

The choice of fragmentation technique significantly impacts the quality of sequence data obtained for His(Trt)-containing peptides.

Fragmentation TechniqueMechanismAdvantages for His(Trt) PeptidesDisadvantages for His(Trt) Peptides
Collision-Induced Dissociation (CID) Vibrational excitation through collisions with an inert gas, leading to cleavage of the peptide backbone.Widely available and well-characterized. Can provide basic sequence information from the unprotected peptide backbone.Prone to extensive neutral loss of the Trt group, which often dominates the spectrum and suppresses the formation of informative backbone fragment ions from the intact protected peptide.[4]
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to the multiply protonated peptide, inducing fragmentation of the peptide backbone.Preserves labile post-translational modifications and protecting groups.[3] Can generate fragment ions with the Trt group still attached, allowing for more confident localization of the modified residue and providing richer sequence information.[3]Less efficient for doubly charged precursor ions.[3] May require supplemental activation to enhance fragmentation.

Visualizing the Workflow and Decision-Making Process

To aid in the selection of the appropriate analytical strategy, the following diagrams illustrate the experimental workflow and a decision tree for the MS analysis of His(Trt)-containing peptides.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis (His(Trt)) Purification HPLC Purification Peptide_Synthesis->Purification Sample_Dissolution Dissolution in ACN/H2O + 0.1% FA Purification->Sample_Dissolution LC_MS LC-MS Analysis Sample_Dissolution->LC_MS Soft_Ionization Soft Ionization (Low Cone Voltage) LC_MS->Soft_Ionization Tandem_MS Tandem MS (CID / ETD) LC_MS->Tandem_MS Intact_Mass Intact Mass Determination Soft_Ionization->Intact_Mass Fragmentation_Analysis Fragmentation Analysis Tandem_MS->Fragmentation_Analysis Sequence_Verification Sequence Verification Fragmentation_Analysis->Sequence_Verification

General workflow for the MS analysis of His(Trt)-containing peptides.

DecisionTree Start Goal of Analysis? Intact_Mass Intact Mass Confirmation Start->Intact_Mass Confirm Mass Sequence_Analysis Sequence Analysis Start->Sequence_Analysis Determine Sequence Soft_Ionization Use 'Soft' Ionization (Low Cone Voltage) Intact_Mass->Soft_Ionization Compare_CID_ETD Perform both CID and ETD Sequence_Analysis->Compare_CID_ETD Analyze_CID Analyze CID for backbone fragments (post neutral loss) Compare_CID_ETD->Analyze_CID Analyze_ETD Analyze ETD for c- and z-ions (Trt may be retained) Compare_CID_ETD->Analyze_ETD

Decision tree for selecting the MS method for His(Trt) peptide analysis.

Conclusion

The mass spectrometric analysis of peptides containing the His(Trt) residue presents a significant analytical challenge due to the lability of the trityl group. Understanding the propensity for in-source decay and selecting the appropriate analytical conditions and fragmentation techniques are paramount for obtaining high-quality, unambiguous data. For intact mass confirmation, employing "soft" ionization techniques is essential to minimize premature fragmentation. For sequence analysis, a dual fragmentation approach using both CID and ETD is recommended. While CID can provide sequence information of the unprotected peptide backbone after the neutral loss of the trityl group, ETD offers the significant advantage of potentially preserving the protecting group on the fragment ions, leading to more comprehensive and confident sequence characterization. For syntheses where MS analysis is a primary endpoint, considering more stable histidine protecting groups, such as DNP, may be a worthwhile, albeit more synthetically complex, alternative. By carefully considering these factors, researchers can successfully navigate the challenges of analyzing His(Trt)-containing peptides and ensure the accurate characterization of their synthetic products.

References

A Comparative Guide to the NMR Characterization of Boc-His(Trt)-OH and Other Protected Histidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of NMR Spectral Data for Key Histidine Building Blocks in Peptide Synthesis.

In the realm of peptide synthesis and drug development, the precise characterization of raw materials is paramount to ensure the integrity and purity of the final product. Among the crucial building blocks, protected forms of the amino acid histidine play a pivotal role due to the unique reactivity of the imidazole side chain. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) and other commonly used protected histidine derivatives, offering a valuable resource for identity confirmation and quality control.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and two alternative protected histidine derivatives: Nα-fluorenylmethyloxycarbonyl-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH) and Nα-tert-butyloxycarbonyl-L-histidine (Boc-His-OH). The data, obtained in deuterated dimethyl sulfoxide (DMSO-d₆), highlights the characteristic resonances of the histidine backbone and the respective protecting groups.

Table 1: ¹H NMR Spectral Data of Protected Histidine Derivatives (in DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.3-7.5m15HTrityl (Ar-H)
~7.1s1HImidazole C2-H
~6.7s1HImidazole C5-H
~4.1m1Hα-CH
~2.9-3.1m2Hβ-CH₂
~1.3s9HBoc (C(CH₃)₃)
Fmoc-His(Trt)-OH 7.89d2HFmoc (Ar-H)
7.71d2HFmoc (Ar-H)
7.25-7.45m19HTrityl (Ar-H) & Fmoc (Ar-H)
7.14s1HImidazole C2-H
6.70s1HImidazole C5-H
4.15-4.30m3Hα-CH, Fmoc-CH, Fmoc-CH₂
2.95-3.15m2Hβ-CH₂
Boc-His-OH [1]8.8s (br)1HImidazole NH
7.68s1HImidazole C2-H
6.85s1HImidazole C5-H
4.14m1Hα-CH
2.85-2.92m2Hβ-CH₂
1.36s9HBoc (C(CH₃)₃)

Table 2: ¹³C NMR Spectral Data of Protected Histidine Derivatives (in DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound ~173C=O (acid)
~155C=O (Boc)
~144Trityl (Ar-C)
~138Imidazole C4
~137Imidazole C2
~129, 128, 127Trityl (Ar-CH)
~118Imidazole C5
~78Boc (C(CH₃)₃)
~74Trityl (C-Ar₃)
~55α-CH
~30β-CH₂
~28Boc (CH₃)
Fmoc-His(Trt)-OH ~173C=O (acid)
~156C=O (Fmoc)
~144, 141Trityl (Ar-C), Fmoc (Ar-C)
~138Imidazole C4
~137Imidazole C2
~129, 128, 127, 125, 120Trityl (Ar-CH), Fmoc (Ar-CH)
~118Imidazole C5
~74Trityl (C-Ar₃)
~66Fmoc-CH₂
~55α-CH
~47Fmoc-CH
~30β-CH₂
Boc-His-OH ~174C=O (acid)
~155C=O (Boc)
~135Imidazole C4
~134Imidazole C2
~117Imidazole C5
~78Boc (C(CH₃)₃)
~55α-CH
~30β-CH₂
~28Boc (CH₃)

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

  • Weigh 5-10 mg of the protected amino acid for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. A small plug of glass wool in the pipette can be used for filtration.

  • The sample height in the NMR tube should be approximately 4-5 cm.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: ~16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: ~250 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Logical Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of protected amino acids, from sample reception to data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Receive Protected Amino Acid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1H & 13C NMR Spectra Transfer->Acquisition Processing Process Raw Data (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Peak Picking, Integration, and Chemical Shift Assignment Processing->Analysis Comparison Compare with Reference Spectra or Expected Values Analysis->Comparison Report Generate Characterization Report Comparison->Report

NMR Characterization Workflow

This comprehensive guide, with its tabulated data and standardized protocols, serves as a practical tool for researchers and professionals in the field, facilitating the accurate and efficient characterization of this compound and its alternatives, thereby ensuring the quality and success of peptide synthesis endeavors.

References

A Comparative Guide to Histidine Protecting Group Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to the high propensity of its imidazole side chain to induce racemization and other side reactions. The choice of a suitable protecting group for the histidine side chain is therefore critical to ensure the desired peptide's purity, yield, and biological activity. This guide provides an objective comparison of commonly used histidine protecting group strategies in Fmoc-based SPPS, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.

The Challenge of Histidine in SPPS: Racemization

Histidine is particularly susceptible to racemization during the activation step of peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar and achiral enolate intermediate, which upon re-protonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.[1] The most effective strategy to mitigate this is the protection of the imidazole nitrogen.

Comparison of Common Histidine Protecting Groups

The selection of a protecting group for histidine's imidazole side chain is a trade-off between suppression of racemization, ease of removal, and potential side reactions. The most commonly employed protecting groups include Trityl (Trt), tert-Butoxycarbonyl (Boc), and Tosyl (Tos). Other groups such as Methoxyphenyl-substituted trityl (Mmt), Methyltrityl (Mtt), and Methoxybenzyloxymethyl (MBom) are also utilized to address specific challenges.

A key distinction in histidine protection lies in whether the protecting group is attached to the τ-nitrogen (Nτ, tele) or the π-nitrogen (Nπ, pros) of the imidazole ring. Protection at the Nπ position is generally more effective in suppressing racemization as it directly blocks the nitrogen atom responsible for initiating the racemization process.[1]

Quantitative Performance Data

The following table summarizes the performance of different Fmoc-His protecting groups based on reported experimental data, primarily focusing on the critical aspect of racemization.

Protecting GroupProtection PositionRacemization Level (% D-isomer)Crude Peptide PurityOverall YieldKey AdvantagesKey Disadvantages
Trityl (Trt) 1% (without pre-activation) to 7.8% (with 5 min pre-activation); 16.6% (Microwave at 80°C)[1]Generally goodGoodWidely used, stable to Fmoc deprotectionProne to significant racemization, especially with pre-activation and at elevated temperatures.[1]
tert-Butoxycarbonyl (Boc) Significantly reduced compared to TrtComparable to TrtGoodOffers better suppression of racemization than Trt.[2]Can be partially labile under repeated acidic conditions used for cleavage from some resins.
Tosyl (Tos) Low (qualitative data)GoodGoodStable protecting group.Removal requires strong acid conditions (e.g., HF).[3]
Methoxybenzyloxymethyl (MBom) 0.3% (with 5 min pre-activation); 0.8% (Microwave at 80°C)[1]HighGoodExcellent suppression of racemization due to Nπ protection.[1][4]Expensive, can release formaldehyde during cleavage leading to side reactions.[1][4]

Experimental Protocols

The following are generalized protocols for the incorporation of histidine using different protecting groups in manual Fmoc-SPPS. These can be adapted for automated synthesizers.

General Fmoc-SPPS Cycle

This cycle is applicable to all protected histidine derivatives, with specific considerations mentioned for each.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Coupling: (See specific protocols below)

  • Washing: Wash the resin with DMF (3-5 times) after coupling.

Coupling Protocol for Fmoc-His(Trt)-OH
  • Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (2.9-4.5 equivalents), and an additive like HOBt or OxymaPure in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Note: To minimize racemization, it is recommended to either avoid pre-activation or keep the pre-activation time to a minimum.[1] Alternatively, use carbodiimide-mediated coupling with additives like DIC/HOBt at ambient temperature.[1]

  • Coupling to Resin: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

Coupling Protocol for Fmoc-His(Boc)-OH

The protocol is similar to that for Fmoc-His(Trt)-OH. However, due to its increased resistance to racemization, more forcing coupling conditions (e.g., higher temperatures in microwave-assisted SPPS) can be employed if necessary to overcome difficult couplings.

Coupling Protocol for Fmoc-His(Tos)-OH

The coupling protocol is analogous to that of Fmoc-His(Trt)-OH. Standard coupling reagents can be used.

Cleavage and Deprotection
  • Washing and Drying: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Note for Trt group: TIS is crucial to scavenge the released trityl cations.

    • Note for Tos group: Stronger acid conditions, such as neat TFA or cocktails with higher TFA concentration and longer reaction times, may be required for complete removal. In some cases, HF cleavage might be necessary.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizing Key Processes in SPPS

To better understand the critical steps and mechanisms discussed, the following diagrams are provided.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activation & Addition) wash1->coupling wash2 Wash (DMF) coupling->wash2 his_choice Critical Step: Choice of His Protecting Group (e.g., Trt, Boc, MBom) Affects Racemization coupling->his_choice repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation end End: Purified Peptide precipitation->end

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Histidine_Racemization cluster_L_His L-Histidine Derivative cluster_enolate Achiral Intermediate cluster_D_His D-Histidine (Racemized) cluster_protection Protecting Group Strategy L_His Activated L-His enolate Planar Enolate L_His->enolate α-proton abstraction (catalyzed by unprotected Nπ) enolate->L_His Re-protonation D_His Activated D-His enolate->D_His Re-protonation N_tau Nτ-Protection (e.g., Trt, Boc) Less effective in preventing α-proton abstraction N_tau->L_His Allows N_pi Nπ-Protection (e.g., MBom) Effectively blocks the Nπ lone pair, suppressing enolate formation N_pi->L_His Prevents

References

A Comparative Analysis of Trityl (Trt) and Other Histidine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Histidine, with its nucleophilic imidazole side chain, presents unique challenges, including racemization and side reactions. The choice of an appropriate side-chain protecting group is therefore critical to ensure the desired peptide's purity and yield. This guide provides an objective comparison of the stability of the widely used trityl (Trt) group against other common histidine protecting groups under various chemical conditions, supported by experimental data and protocols.

The imidazole ring of histidine can be protected at either the τ (tele) or π (pros) nitrogen atom. The choice of protecting group and its position on the imidazole ring significantly influences its stability and effectiveness in preventing side reactions. This comparison focuses on the stability of the Trt group in relation to other frequently employed protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2,4-Dinitrophenyl (Dnp), and p-Toluenesulfonyl (Tos).

Data Presentation: Stability of Histidine Protecting Groups

The following table summarizes the stability of various histidine protecting groups under conditions commonly encountered in peptide synthesis. The stability is presented qualitatively based on established cleavage conditions.

Protecting GroupStructureStability to Mild Acid (e.g., 1-5% TFA)Stability to Strong Acid (e.g., 95% TFA)Stability to Base (e.g., 20% Piperidine/DMF)Stability to Nucleophiles (e.g., Thiophenol)Orthogonality in Fmoc SPPSOrthogonality in Boc SPPS
Trityl (Trt) TriphenylmethylLabileLabileStableStableYesNo
tert-Butoxycarbonyl (Boc) tert-ButoxycarbonylLabileLabilePartially Labile[1]StableNo[1]No
9-Fluorenylmethyloxycarbonyl (Fmoc) 9-FluorenylmethyloxycarbonylStableStableLabileStableNoYes
2,4-Dinitrophenyl (Dnp) 2,4-DinitrophenylStableStableLargely StableLabileYesYes
p-Toluenesulfonyl (Tos) p-ToluenesulfonylStableLabileStableStableYesNo

Experimental Protocols

The following are detailed methodologies for assessing the stability of histidine protecting groups under various conditions. These protocols are based on standard deprotection procedures in SPPS, which can be adapted to quantify the stability of a given protecting group by analyzing the extent of its cleavage over time.

Experiment 1: Assessment of Acid Stability

  • Objective: To determine the stability of a protecting group to acidic conditions used for cleavage from the resin or removal of acid-labile protecting groups.

  • Materials:

    • Resin-bound peptide with a histidine residue protected by the group of interest (e.g., Trt, Boc, Dnp, Tos).

    • Cleavage solution A (Mild Acid): 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Cleavage solution B (Strong Acid): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • High-Performance Liquid Chromatography (HPLC) system.

    • Mass Spectrometer (MS).

  • Protocol:

    • Swell the resin-bound peptide (approx. 25 mg) in DCM in a reaction vessel.

    • Remove the DCM and add the respective cleavage solution (2 mL).

    • Incubate the reaction mixture at room temperature, taking aliquots at various time points (e.g., 10 min, 30 min, 1h, 2h, 4h).

    • For each aliquot, precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the sample by HPLC and MS to quantify the ratio of protected to deprotected peptide.

Experiment 2: Assessment of Base Stability

  • Objective: To determine the stability of a protecting group to the basic conditions used for Fmoc group removal.

  • Materials:

    • Resin-bound peptide with a histidine residue protected by the group of interest (e.g., Trt, Boc, Dnp, Tos).

    • Deprotection solution: 20% Piperidine in Dimethylformamide (DMF).

    • HPLC system.

    • MS.

  • Protocol:

    • Swell the resin-bound peptide (approx. 25 mg) in DMF.

    • Remove the DMF and add the deprotection solution (2 mL).

    • Incubate at room temperature, taking aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1h).

    • For each aliquot, wash the resin thoroughly with DMF and then DCM.

    • Cleave the peptide from the resin using a standard strong acid protocol (e.g., 95% TFA).

    • Precipitate, dry, and dissolve the peptide as described in Experiment 1.

    • Analyze by HPLC and MS to determine the percentage of the protecting group that has been cleaved.

Experiment 3: Assessment of Nucleophilic Stability (for Dnp group)

  • Objective: To confirm the lability of the Dnp group to nucleophilic cleavage.

  • Materials:

    • Resin-bound peptide with His(Dnp).

    • Deprotection solution: 20% thiophenol in DMF.

    • HPLC system.

    • MS.

  • Protocol:

    • Swell the His(Dnp)-containing peptide-resin (approx. 25 mg) in DMF.

    • Remove the DMF and add the thiophenol solution (2 mL).

    • Incubate at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the peptide from the resin using a strong acid protocol.

    • Precipitate, dry, and dissolve the peptide.

    • Analyze by HPLC and MS to confirm the removal of the Dnp group.

Mandatory Visualization

The selection of a suitable histidine protecting group is a critical decision in the design of a peptide synthesis strategy. The following workflow diagram illustrates the logical considerations for choosing a protecting group based on the intended synthetic scheme.

G start Start: Select His Protecting Group synthesis_type Synthesis Strategy? start->synthesis_type fmoc_chem Fmoc/tBu Chemistry synthesis_type->fmoc_chem Fmoc boc_chem Boc/Bzl Chemistry synthesis_type->boc_chem Boc orthogonal_deprotection Orthogonal Deprotection of His Required? fmoc_chem->orthogonal_deprotection boc_his Consider Boc-His(Boc)-OH for short peptides boc_chem->boc_his dnp_boc Consider Dnp for high stability boc_chem->dnp_boc tos_boc Consider Tos (cleaved with HF/TFMSA) boc_chem->tos_boc trt_dnp_tos Consider Trt, Dnp, or Tos orthogonal_deprotection->trt_dnp_tos Yes no_orthogonal Final Cleavage Deprotection is Sufficient orthogonal_deprotection->no_orthogonal No end End: Protecting Group Selected trt_dnp_tos->end fmoc_his Consider Fmoc-His(Fmoc)-OH for N-terminal His no_orthogonal->fmoc_his fmoc_his->end boc_his->end dnp_boc->end tos_boc->end

Caption: Workflow for selecting a histidine protecting group.

Comparison and Recommendations

  • Trityl (Trt): The Trt group is a popular choice for Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc deprotection and its lability to the final acidic cleavage.[2] Its bulkiness can also help to reduce racemization to some extent.[1] However, it is not suitable for Boc-based SPPS as it is cleaved under the same acidic conditions used for Boc group removal.

  • tert-Butoxycarbonyl (Boc): The side-chain Boc group is generally used in Boc-SPPS. It is removed simultaneously with the N-terminal Boc group, making it suitable for synthesizing short peptides or for placing histidine near the N-terminus.[3][4] There are reports of its partial lability to prolonged piperidine treatment, which can be a concern in long Fmoc-SPPS.[1]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The side-chain Fmoc group is cleaved along with the N-terminal Fmoc group, limiting its application to the synthesis of short peptides or for introducing a histidine residue at the N-terminus in Fmoc-SPPS.[3]

  • 2,4-Dinitrophenyl (Dnp): The Dnp group offers high stability to both acidic and basic conditions, making it orthogonal to both Fmoc and Boc strategies.[3][4] Its removal requires a specific nucleophilic cleavage step using reagents like thiophenol. This orthogonality is advantageous for on-resin modifications of the peptide.

  • p-Toluenesulfonyl (Tos): The Tos group is commonly used in Boc-SPPS and is stable to the acidic conditions used for N-terminal Boc removal. It is cleaved by strong acids like HF or TFMSA during the final cleavage step.[3] A notable characteristic is its lability to HOBt, which can be present during coupling steps, potentially leading to premature deprotection.[3][4]

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Crude Peptides with His(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a unique set of challenges. The imidazole side chain of histidine requires protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The trityl (Trt) group is a popular choice for this purpose, prized for its lability under mild acidic conditions. This characteristic, however, can complicate the subsequent analysis and purification of the crude peptide, particularly by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of HPLC-based analytical strategies for crude peptides containing His(Trt), supported by experimental data and detailed protocols, to aid in navigating these analytical complexities.

The use of the acid-labile trityl group for protecting the imidazole side chain of histidine offers significant advantages in SPPS, primarily due to the mild cleavage conditions required for its removal.[1] This often results in a cleaner crude product with fewer side products compared to peptides synthesized with more robust protecting groups that necessitate harsh cleavage cocktails.[1] However, the bulky and hydrophobic nature of the Trt group, coupled with its potential for premature cleavage, can introduce artifacts during standard Reversed-Phase HPLC (RP-HPLC) analysis.

Performance Comparison: His(Trt) vs. Alternative Histidine Protecting Groups

The choice of a protecting group for histidine's side chain has a direct and significant impact on the impurity profile of the crude peptide synthesized. While sequence-dependent variability exists, a general comparison can be made based on the chemical properties of the protecting groups and their respective cleavage requirements.

A study comparing the synthesis of the tripeptide Z-Ala-His-Pro-OH using Fmoc-His(Trt)-OH and Fmoc-His(3-Bum)-OH provides quantitative insight into the performance of the Trt group. The resulting crude peptides were analyzed by RP-HPLC, revealing a higher purity for the peptide synthesized with Fmoc-His(3-Bum)-OH in this specific sequence. A notable side product in the synthesis with Fmoc-His(Trt)-OH was the formation of the corresponding D-His diastereomer, indicating a higher propensity for racemization under the tested coupling conditions.[2]

Protecting GroupPeptide SequenceCrude Purity (%)Major Impurities IdentifiedReference
His(Trt) Z-Ala-His-Pro-OHNot explicitly quantified, but lower than His(3-Bum)Z-Ala-D-His-Pro-OH[2]
His(3-Bum) Z-Ala-His-Pro-OHHigher purity than His(Trt)Not specified[2]
His(Trt) H-MEHKFFGK-OHComparable to His(3-Bum)Sulphonium salt formation[2]
His(3-Bum) H-MEHKFFGK-OHComparable to His(Trt)Sulphonium salt formation[2]

It is important to note that for a different peptide sequence, H-MEHKFFGK-OH, the purity of the crude product was comparable when using either His(Trt) or His(3-Bum), with both showing the formation of a sulphonium salt as a byproduct.[2] This highlights the sequence-dependent nature of side reactions in peptide synthesis.

Qualitatively, the Trt group is often favored over more traditional protecting groups like the tert-butyloxycarbonyl (Boc) group in the context of Fmoc-SPPS due to its milder cleavage requirements. The harsh acidic conditions needed to remove the Boc group can lead to a greater variety of side products.

Standard Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the gold standard for the analysis of crude synthetic peptides due to its high resolution and compatibility with mass spectrometry.[3] For peptides containing the hydrophobic Trt group, specific considerations must be taken into account.

Challenges in RP-HPLC of His(Trt) Peptides:
  • Increased Hydrophobicity: The Trt group significantly increases the hydrophobicity of the peptide, leading to longer retention times on C18 columns. This may require starting the HPLC gradient at a higher initial percentage of the organic mobile phase (e.g., acetonitrile).[4]

  • On-Column Deprotection: The acidic nature of the commonly used mobile phase additive, trifluoroacetic acid (TFA), can cause partial cleavage of the labile Trt group on the analytical column. This results in the appearance of doublets or shoulder peaks, complicating the interpretation of the chromatogram.[4]

  • Side-Product Co-elution: Side products from the synthesis, such as truncated or deleted sequences, may have similar hydrophobicities to the desired product, making their separation challenging.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_separation Separation cluster_detection Detection & Analysis crude_peptide Crude Peptide dissolve Dissolve in 0.1% TFA in Water/Acetonitrile crude_peptide->dissolve filter Filter (0.22 µm) dissolve->filter hplc_system HPLC System filter->hplc_system c18_column C18 Column hplc_system->c18_column gradient Gradient Elution (ACN/Water/TFA) c18_column->gradient uv_detector UV Detector (214 nm, 280 nm) gradient->uv_detector chromatogram Chromatogram uv_detector->chromatogram data_analysis Data Analysis (Purity Calculation) chromatogram->data_analysis

Caption: Experimental workflow for the RP-HPLC analysis of a crude peptide.

Experimental Protocol: RP-HPLC Analysis of Crude His(Trt) Peptides

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[1][5]

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[1]

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, Phe).[4]

  • Column Temperature: 30-40°C to improve peak shape.[4]

  • Gradient: A typical starting gradient would be 20-40% Mobile Phase B to 90-100% Mobile Phase B over 30-60 minutes. The gradient should be optimized to ensure good separation of the main peak from impurities. A shallower gradient can improve resolution.[4]

3. Data Analysis:

  • Integrate the peak areas in the resulting chromatogram.

  • Calculate the purity of the crude peptide as the percentage of the area of the main product peak relative to the total area of all peaks.[1]

Alternative Analytical Methods

While RP-HPLC is the most common technique, other chromatographic methods can offer alternative selectivities and may be beneficial for particularly challenging separations.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a viable alternative for separating polar compounds and can be complementary to RP-HPLC.[7] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.

Applicability to His(Trt) Peptides:

  • HILIC can be particularly useful for separating peptides that are poorly retained on RP-HPLC columns.

  • It offers a different separation mechanism, which can help to resolve impurities that co-elute with the main product in RP-HPLC.

HILIC_vs_RP cluster_rp Reversed-Phase HPLC cluster_hilic HILIC rp_station Stationary Phase: Non-polar (C18) rp_mobile Mobile Phase: Polar (Water/ACN) rp_station->rp_mobile rp_elution Elution: Increasing Organic rp_mobile->rp_elution hilic_station Stationary Phase: Polar (Silica) hilic_mobile Mobile Phase: High Organic hilic_station->hilic_mobile hilic_elution Elution: Increasing Aqueous hilic_mobile->hilic_elution peptide Crude Peptide cluster_rp cluster_rp peptide->cluster_rp Standard cluster_hilic cluster_hilic peptide->cluster_hilic Alternative

Caption: Comparison of RP-HPLC and HILIC separation principles.

Experimental Protocol: HILIC Analysis of Crude Peptides (General)

1. Sample Preparation:

  • Dissolve the crude peptide in the initial mobile phase conditions (high organic content).

2. HPLC System and Conditions:

  • Column: A HILIC column (e.g., bare silica or amide-bonded silica).

  • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95% acetonitrile, 5% water with 10 mM ammonium formate).[8]

  • Mobile Phase B: Water with buffer (e.g., 50% acetonitrile, 50% water with 10 mM ammonium formate).[8]

  • Flow Rate: Typically 0.2-1.0 mL/min.

  • Gradient: A gradient from high organic (e.g., 95% A) to a higher aqueous content.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[9] It can be a powerful tool for purifying peptides, especially as an initial capture step to remove bulk impurities.[3]

Applicability to His(Trt) Peptides:

  • IEX is particularly effective at separating peptides with different charge states.

  • It can be used to remove uncharged, low molecular weight impurities from the crude peptide mixture.[3]

  • Cation-exchange chromatography is often used at a low pH where peptides are generally positively charged.

Experimental Protocol: Ion-Exchange Chromatography of Crude Peptides (General)

1. Sample Preparation:

  • Dissolve the crude peptide in the IEX loading buffer (low ionic strength).

  • Ensure the pH of the sample is adjusted to ensure the peptide binds to the column (e.g., pH < pI for cation exchange).[10]

2. HPLC System and Conditions:

  • Column: A suitable ion-exchange column (e.g., strong cation exchanger).

  • Loading Buffer (Mobile Phase A): A low ionic strength buffer at an appropriate pH (e.g., 20 mM phosphate buffer, pH 3.0).

  • Elution Buffer (Mobile Phase B): A high ionic strength buffer (e.g., loading buffer with 1 M NaCl).

  • Flow Rate: As recommended for the column.

  • Gradient: A salt gradient from 0% to 100% Mobile Phase B to elute the bound peptides.

Conclusion

The analysis of crude peptides containing His(Trt) by HPLC requires a nuanced approach. While standard RP-HPLC on a C18 column is the predominant method, careful optimization of the gradient is necessary to account for the increased hydrophobicity imparted by the Trt group. Analysts must be vigilant for on-column deprotection, which can manifest as peak splitting or shoulders. For challenging separations where impurities co-elute with the desired product, alternative chromatographic techniques such as HILIC and IEX offer orthogonal separation mechanisms that can be invaluable. By understanding the unique characteristics of His(Trt)-containing peptides and employing the appropriate analytical strategies, researchers can accurately assess the purity of their crude products and develop robust purification protocols.

References

The Impact of Trityl-Protected Histidine (His(Trt)) on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The choice of protecting groups for amino acid side chains during solid-phase peptide synthesis (SPPS) is a critical factor that can significantly influence the purity, yield, and ultimately, the biological function of the final peptide. This guide provides a comparative analysis of the impact of using Trityl-protected Histidine (His(Trt)) on a peptide's biological activity, supported by experimental data and detailed protocols.

Histidine's unique imidazole side chain presents a significant challenge in peptide synthesis due to its potential for racemization and other side reactions. The use of protecting groups is therefore essential. Among the various options, the Trityl (Trt) group is a widely employed strategy for safeguarding the histidine side chain, particularly in Fmoc-based SPPS.

The Chemical Imperative for Histidine Protection

The imidazole ring of histidine can act as a catalyst for its own racemization during the activation step of peptide coupling. This process, known as epimerization, leads to the formation of the D-isomer of histidine, which can dramatically reduce or even abolish the peptide's biological activity. Protecting the imidazole nitrogen with a bulky group like Trityl sterically hinders this unwanted side reaction, thereby preserving the stereochemical integrity of the histidine residue.

Furthermore, the unprotected imidazole ring is nucleophilic and can react with activated carboxyl groups, leading to undesired side products and a decrease in the yield of the target peptide. The Trityl group effectively prevents these side reactions, ensuring a cleaner synthesis and a more straightforward purification process.

Comparative Analysis of Histidine Protecting Groups: Synthetic Outcomes

While the primary focus of this guide is on biological activity, it is crucial to understand how the choice of protecting group affects the synthetic process, as this has direct downstream consequences. A key alternative to His(Trt) is Boc-protected Histidine (His(Boc)).

A study on the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, provides a quantitative comparison of the impact of His(Trt) and His(Boc) on the stereochemical purity of the synthesized peptide. The level of the undesirable D-histidine isomer was measured under different coupling conditions.

Histidine Protecting GroupCoupling ConditionsD-His Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
Fmoc-His(Trt)-OH90°C, 2 min>16
Fmoc-His(Boc)-OH90°C, 2 min0.81
Table 1: Comparison of D-isomer formation in the synthesis of Liraglutide using Fmoc-His(Trt)-OH versus Fmoc-His(Boc)-OH under different microwave-assisted coupling conditions.[1]

This data clearly demonstrates that under the tested conditions, particularly at elevated temperatures commonly used in microwave-assisted peptide synthesis, Fmoc-His(Boc)-OH significantly suppresses epimerization compared to Fmoc-His(Trt)-OH.[1] This preservation of stereochemical integrity is paramount for ensuring the intended biological activity of the final peptide, as even small amounts of the D-isomer can have a profound negative impact.

Impact on Biological Activity: An In-depth Look

While direct comparative studies on the biological activity of the same peptide synthesized with different histidine protecting groups are not abundant in publicly available literature, the synthetic outcomes provide a strong basis for inferring the impact on bioactivity. A peptide with a higher percentage of the correct L-histidine isomer, as is more likely with the use of a protecting group that minimizes racemization like His(Boc), is expected to exhibit higher biological potency.

For instance, in the case of Gonadotropin-Releasing Hormone (GnRH) and its analogs, the histidine at position 2 is critical for receptor binding and subsequent biological activity.[2] Any alteration, including a change in stereochemistry from L to D, would likely result in a significant loss of function. Therefore, the choice of a histidine protecting group that ensures the highest possible stereochemical purity is directly linked to the therapeutic efficacy of the resulting peptide.

Experimental Protocols

To assess the biological impact of incorporating His(Trt) or other protected histidines, a variety of in vitro and in vivo assays can be employed. The specific choice of assay will depend on the peptide's intended biological function.

General Workflow for Peptide Synthesis and Biological Evaluation

G cluster_synthesis Peptide Synthesis cluster_bioassay Biological Activity Assessment SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Coupling_His_Trt Coupling of Fmoc-His(Trt)-OH SPPS->Coupling_His_Trt Coupling_His_Boc Coupling of Fmoc-His(Boc)-OH SPPS->Coupling_His_Boc Cleavage Cleavage and Deprotection Coupling_His_Trt->Cleavage Coupling_His_Boc->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Receptor_Binding Receptor Binding Assay (e.g., Radioligand binding, ELISA) Characterization->Receptor_Binding Cell_Proliferation Cell-Based Assay (e.g., Proliferation, Apoptosis) Characterization->Cell_Proliferation Enzyme_Activity Enzymatic Assay (e.g., Kinase, Protease) Characterization->Enzyme_Activity Antimicrobial_Assay Antimicrobial Assay (MIC determination) Characterization->Antimicrobial_Assay In_Vivo In Vivo Studies (e.g., Animal models) Receptor_Binding->In_Vivo Cell_Proliferation->In_Vivo Enzyme_Activity->In_Vivo Antimicrobial_Assay->In_Vivo

Figure 1: General experimental workflow from peptide synthesis to biological activity assessment.

Key Experimental Methodologies

1. Receptor Binding Assay (Example: Competitive Binding Assay)

  • Objective: To determine the affinity of the synthesized peptide for its target receptor.

  • Method:

    • Prepare a cell membrane fraction or purified receptor preparation.

    • Incubate the receptor preparation with a constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled synthetic peptide (synthesized with His(Trt) or another protecting group).

    • After incubation, separate the bound from the free ligand (e.g., by filtration).

    • Quantify the amount of bound labeled ligand.

    • The concentration of the synthetic peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

2. Cell-Based Functional Assay (Example: cAMP Measurement for GPCR Agonists)

  • Objective: To measure the functional response of cells to the synthesized peptide.

  • Method:

    • Culture cells expressing the target receptor.

    • Stimulate the cells with increasing concentrations of the synthetic peptide.

    • After a defined incubation period, lyse the cells and measure the intracellular concentration of a second messenger, such as cyclic AMP (cAMP), using an appropriate assay kit (e.g., ELISA).

    • The concentration of the peptide that produces 50% of the maximal response (EC50) is calculated. A lower EC50 value indicates higher potency.

3. Antimicrobial Assay (Example: Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Method:

    • Prepare a serial dilution of the synthetic peptide in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.

Signaling Pathways and Logical Relationships

The choice of histidine protecting group can have a cascading effect on the final biological outcome. This relationship can be visualized as follows:

G Protecting_Group Choice of Histidine Protecting Group (e.g., His(Trt) vs. His(Boc)) Racemization Level of Racemization (D-His Isomer Formation) Protecting_Group->Racemization Influences Purity Stereochemical Purity of Final Peptide Racemization->Purity Determines Conformation Correct Peptide Conformation Purity->Conformation Ensures Binding Receptor Binding Affinity Conformation->Binding Critical for Signaling Signal Transduction Binding->Signaling Initiates Bio_Activity Overall Biological Activity/Efficacy Signaling->Bio_Activity Leads to

Figure 2: Logical relationship between the choice of histidine protecting group and the final biological activity of the peptide.

Conclusion

The incorporation of Trityl-protected histidine is a well-established and effective strategy to minimize side reactions and ensure the chemical integrity of synthetic peptides. However, for peptides where the stereochemical purity of histidine is absolutely critical for biological function, alternative protecting groups such as Boc may offer advantages by further reducing the risk of racemization, especially under forcing coupling conditions.

Ultimately, the choice of histidine protecting group should be made on a case-by-case basis, considering the specific peptide sequence, the synthesis methodology, and the sensitivity of the peptide's biological activity to stereochemical changes. Rigorous analytical characterization of the synthetic peptide and subsequent comprehensive biological evaluation are essential to validate the chosen synthetic strategy and to ensure the desired therapeutic outcome.

References

Literature review on the use of Trt protection in complex peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of protective groups available to chemists, the Trityl (Trt) group stands out for its unique properties, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive comparison of the Trt protecting group with other commonly used alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Trt group, a triphenylmethyl moiety, is primarily employed for the side-chain protection of amino acids such as Cysteine (Cys), Serine (Ser), Threonine (Thr), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] Its bulky nature and acid lability are key features that distinguish it from other protecting groups like tert-Butyl (tBu), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Performance Comparison of Protecting Groups

The choice of a side-chain protecting group significantly influences the efficiency of peptide synthesis, especially in "difficult" or aggregation-prone sequences. The Trt group offers distinct advantages in mitigating common challenges encountered during SPPS.

Key Performance Characteristics:

  • Steric Hindrance and Aggregation: The substantial steric bulk of the Trt group can be highly beneficial in disrupting inter-chain hydrogen bonding, a primary driver of peptide aggregation. This is particularly advantageous in the synthesis of long or hydrophobic peptides, and sequences containing multiple instances of the same amino acid, such as poly-serine tracts.[1][3] In contrast, the less bulky tBu group can sometimes contribute to aggregation issues in such complex peptides.[1]

  • Diketopiperazine Formation: The Trt group's steric hindrance also plays a crucial role in minimizing the formation of diketopiperazine, a common side reaction that leads to chain termination, especially at the dipeptide stage involving Proline.[1]

  • Acid Lability and Orthogonality: Trt-based protecting groups are significantly more sensitive to acid than tBu-based groups.[1] This high acid lability allows for the selective deprotection of Trt-protected side chains under very mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)), while tBu groups remain intact.[1] This orthogonality is invaluable for on-resin side-chain modifications, such as cyclization or labeling.[1]

Quantitative Data Summary:

While direct, side-by-side quantitative comparisons in single studies are often sequence-dependent, the available literature consistently indicates that the use of Trt protection leads to higher purity of crude peptides in challenging syntheses.[2][3][4][5]

FeatureTrityl (Trt) Protectiontert-Butyl (tBu) Protection
Primary Use Protection of Ser, Thr, Cys, Asn, Gln, His side chains.[1]Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains.[1]
Relative Acid Lability High; cleavable with very mild acid (e.g., 1% TFA).[1]Moderate; requires strong acid (e.g., >90% TFA) for efficient removal.[1]
Impact on Aggregation Steric bulk can disrupt aggregation, aiding synthesis of difficult sequences.[1][3]Can contribute to aggregation issues in long or complex peptides.[1]
Prevention of Diketopiperazine Steric bulk minimizes diketopiperazine formation.[1]More prevalent with less bulky groups.[1]
Typical Crude Purity Generally higher for difficult or aggregation-prone sequences.[2][3][4][5]Sequence-dependent, but generally good for standard peptides.[1]

Common Side Reactions and Mitigation:

Side ReactionAssociated Protecting GroupDescription & Mitigation
Alkylation of Trp/Met tert-Butyl (from tBu, Boc)The tBu cation generated during cleavage can alkylate the indole ring of Tryptophan or the thioether of Methionine. Mitigation involves using scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[1]
Premature Cleavage TritylDue to high acid lability, the peptide-resin linkage on Trityl-based resins can be susceptible to cleavage, especially at elevated temperatures during microwave-assisted SPPS.[1]
S-alkylation (from resin) Trityl (and other acid-labile groups)During cleavage from Wang resin, fragmentation of the linker can generate cations that alkylate Cysteine residues. TIS alone may not fully suppress this.[1]

Experimental Protocols

Detailed methodologies for the incorporation and cleavage of Trt-protected amino acids are crucial for successful synthesis.

Protocol 1: Incorporation of Fmoc-Amino Acid(Trt)-OH in SPPS

This protocol outlines the standard procedure for coupling a Trityl-protected amino acid during Fmoc-based SPPS.

  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin for C-terminal acids or Rink amide resin for C-terminal amides) in DMF for 1 hour.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid with a Trt-protected side chain (e.g., Fmoc-Cys(Trt)-OH), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for a few minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: Global Cleavage and Deprotection of a Peptide with Trt-Protected Residues

This protocol describes the final cleavage of the peptide from the resin with simultaneous removal of the Trt and other acid-labile protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.[8]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for Trt-protected peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9] The TIS acts as a scavenger to trap the reactive trityl cations. For peptides containing Cys(Trt), the addition of a thiol scavenger like EDT is recommended.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9] Stir the mixture at room temperature for 1.5-2 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Selective On-Resin Deprotection of the Trt Group

This protocol allows for the removal of the Trt group while the peptide remains attached to the resin and other protecting groups (like tBu) are intact.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Selective Cleavage Solution: Prepare a solution of 1-2% TFA in DCM. To scavenge the trityl cation and drive the equilibrium towards deprotection, include 2-5% TIS in the solution.[10]

  • Deprotection Reaction: Treat the resin with the selective cleavage solution. The reaction can be performed in a batchwise manner with multiple short treatments (e.g., 10 x 2 minutes) or in a continuous flow setup.[10][11]

  • Neutralization and Washing: After deprotection, wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF, and then further washes with DMF and DCM.[12]

  • Subsequent Modification: The deprotected side chain is now available for on-resin modification.

Visualizing Peptide Synthesis Strategies

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and decision-making processes in peptide synthesis.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Final Cleavage and Deprotection Start Start with Resin-bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-AA(PG)-OH Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 End_Cycle Repeat for next Amino Acid Washing2->End_Cycle End_Cycle->Deprotection Next Cycle Final_Peptide_Resin Fully Assembled Peptide on Resin End_Cycle->Final_Peptide_Resin Synthesis Complete Cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Selection decision decision choice choice Start Start: Select Side-Chain Protecting Group Is_Aggregation_Prone Is the sequence aggregation-prone? Start->Is_Aggregation_Prone Use_Trt Use Trt (e.g., Fmoc-Ser(Trt)-OH) Is_Aggregation_Prone->Use_Trt Yes On_Resin_Mod Is on-resin side-chain modification required? Is_Aggregation_Prone->On_Resin_Mod No Use_tBu Use tBu (e.g., Fmoc-Ser(tBu)-OH) Orthogonal_Trt Use Trt for orthogonal deprotection On_Resin_Mod->Orthogonal_Trt Yes Standard_tBu Standard tBu protection is suitable On_Resin_Mod->Standard_tBu No

Caption: Decision tree for selecting a side-chain protecting group.

Cleavage_Comparison cluster_Trt Trt-Protected Peptide cluster_tBu tBu-Protected Peptide Trt_Peptide Peptide-Resin (with -Cys(Trt)-) Mild_Cleavage Mild Acid Cleavage (e.g., 1-10% TFA/DCM/TIS) Trt_Peptide->Mild_Cleavage Global_Cleavage_Trt Global Cleavage (>90% TFA/Scavengers) Trt_Peptide->Global_Cleavage_Trt Selective_Deprotection Selectively Deprotected Peptide on Resin Mild_Cleavage->Selective_Deprotection Final_Peptide_Trt Final Deprotected Peptide Global_Cleavage_Trt->Final_Peptide_Trt tBu_Peptide Peptide-Resin (with -Cys(tBu)-) Mild_Cleavage_tBu Mild Acid Cleavage (1-10% TFA) tBu_Peptide->Mild_Cleavage_tBu Global_Cleavage_tBu Global Cleavage (>90% TFA/Scavengers) tBu_Peptide->Global_Cleavage_tBu No_Reaction tBu group is stable Mild_Cleavage_tBu->No_Reaction Final_Peptide_tBu Final Deprotected Peptide Global_Cleavage_tBu->Final_Peptide_tBu

Caption: Comparison of cleavage conditions for Trt vs. tBu protecting groups.

Conclusion

The Trityl protecting group is a powerful tool in the synthesis of complex peptides, offering significant advantages in overcoming aggregation and enabling orthogonal protection strategies. While the initial cost of Trt-protected amino acids may be higher than their tBu counterparts, the investment can lead to higher purity and yield, especially in challenging sequences, ultimately simplifying downstream purification and improving the overall efficiency of the synthesis. The choice between Trt and other protecting groups should be made on a case-by-case basis, considering the specific peptide sequence, the synthetic strategy, and the desired final product. By understanding the comparative performance and employing optimized experimental protocols, researchers can harness the full potential of the Trt group to successfully synthesize complex and challenging peptides.

References

Safety Operating Guide

A Guide to the Safe Disposal of Boc-His(Trt)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of Nα-Boc-Nτ-trityl-L-histidine (Boc-His(Trt)-OH), a commonly used protected amino acid. Adherence to these procedures is crucial for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound, while not classified as hazardous by all suppliers, has the potential to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or faceshield[1]

  • A lab coat

  • A dust mask or respirator, particularly when handling the powder form, to prevent inhalation[1]

Engineering Controls: All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Hazard and Safety Data

The following table summarizes the key hazard and safety information for this compound, compiled from various safety data sheets.

ParameterValueSource
CAS Number 32926-43-5[2][3][4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Storage Temperature 2-8°C for long-term storage[4][6]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound and its contaminated materials is to treat them as chemical waste.[7] Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder, along with any contaminated items such as weighing paper, gloves, and wipes, in a designated and clearly labeled chemical waste container.[7] The container should be sealable and made of a material compatible with the chemical.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled liquid chemical waste container. Do not pour solutions down the sink.[7]

2. Spill Management:

  • Small Spills: For minor spills of the solid material, carefully use appropriate tools (e.g., a scoop or brush) to transfer the spilled substance into a designated waste disposal container.[1]

  • Large Spills: In the event of a larger spill, use a shovel or other suitable tool to place the material into a convenient waste disposal container.[1] Ensure proper PPE is worn throughout the cleanup process.

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, until they can be collected by a licensed chemical waste disposal service.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Need to Dispose of this compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container seal_container Securely Seal Waste Containers solid_container->seal_container liquid_container->seal_container store_waste Store in Designated Cool, Dry Area (Away from oxidizing agents) seal_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Personal protective equipment for handling Boc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Boc-His(Trt)-OH, ensuring laboratory safety and operational efficiency.

This document provides immediate and essential safety protocols for the handling of Nα-tert-Butoxycarbonyl-Nτ-trityl-L-histidine (this compound). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment during research and development activities.

Immediate Safety Precautions

This compound is a white to off-white powder.[1] While it has no known severe physical or chemical hazards, it may cause irritation upon contact with the skin or eyes, and may be harmful if inhaled or ingested.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE:

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesShould be splash-proof and conform to ANSI Z87.1 standards to protect against dust particles and potential splashes.
Hand Protection Nitrile GlovesProvides good resistance to a range of chemicals and is suitable for handling powdered substances. For prolonged or repeated contact, consider double-gloving. Always inspect gloves for tears or punctures before use.
Respiratory Protection N95 Dust Mask or Half-Mask Respirator with P100 filterAn N95 dust mask is the minimum requirement to prevent inhalation of fine powder.[3] For operations that may generate significant dust, a half-mask respirator with a P100 (HEPA) filter is recommended for higher efficiency filtration.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills and contamination.
Foot Protection Closed-toe ShoesEssential for protecting feet from spills and falling objects in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation : Before handling, ensure the work area, typically a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

  • Weighing and Dispensing :

    • Perform all weighing and dispensing of this compound powder inside a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

    • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • In Solution : Once this compound is in solution, the risk of inhalation is significantly reduced. However, continue to handle with care, wearing appropriate gloves and eye protection to prevent splashes.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after completing the work.

Storage Plan

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage ParameterRecommendation
Temperature 2-8°C (Refrigerated)[3]
Container Tightly sealed container to prevent moisture absorption.
Location A dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Precaution Allow the container to warm to room temperature before opening to prevent condensation, which can degrade the compound.[4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.

    • Unused or excess this compound powder should also be disposed of as chemical waste.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled hazardous waste container designated for non-halogenated organic waste, unless mixed with other substances that would require a different waste stream.

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent (e.g., the solvent used in the reaction). The rinsate should be collected as hazardous liquid waste.

    • Once cleaned, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Deface the label before disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Prepare Work Area (Fume Hood) DonPPE 2. Don Appropriate PPE Prep->DonPPE Weigh 3. Weigh and Dispense Powder DonPPE->Weigh InSolution 4. Handle in Solution Weigh->InSolution Clean 5. Clean Work Area InSolution->Clean DoffPPE 6. Dispose of Contaminated PPE Clean->DoffPPE Wash 7. Wash Hands DoffPPE->Wash

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

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Retrosynthesis Analysis

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